molecular formula C14H13ClN2O2 B142414 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline CAS No. 135323-95-4

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Cat. No.: B142414
CAS No.: 135323-95-4
M. Wt: 276.72 g/mol
InChI Key: CZIBPNKKMSNWQH-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chloroquinolin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBPNKKMSNWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357148
Record name (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135323-95-4
Record name (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, a molecule of significant interest to researchers in drug discovery and materials science. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its intended audience of scientists and development professionals.

Strategic Importance and Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic drugs.[1] Its rigid, bicyclic aromatic structure is an ideal framework for developing new therapeutic agents. The specific derivative, this compound, incorporates a reactive chlorine atom at the 2-position, prime for nucleophilic substitution, and a morpholinocarbonyl group at the 4-position. The morpholine moiety is frequently employed in drug design to enhance solubility and other pharmacokinetic properties. This unique combination of functional groups makes the title compound a versatile intermediate for creating diverse molecular libraries for biological screening.

Synthesis Methodology: A Step-by-Step Approach with Rationale

The synthesis of this compound is most efficiently achieved through the amidation of 2-chloroquinoline-4-carboxylic acid with morpholine. This route is favored due to the commercial availability of the starting materials and the generally high yields of the coupling reaction.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the amide bond, identifying 2-chloroquinoline-4-carboxylic acid and morpholine as the key precursors. This strategy simplifies the synthetic planning process.

G Target This compound Disconnection Amide Bond Formation Target->Disconnection Precursors 2-Chloroquinoline-4-carboxylic acid + Morpholine Disconnection->Precursors

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol

The synthesis is a two-step process involving the activation of the carboxylic acid followed by the amide coupling.

Step 1: Activation of 2-chloroquinoline-4-carboxylic acid

To facilitate the reaction with the amine, the carboxylic acid must first be activated. A common method is to convert it to the more reactive acyl chloride.

  • Reagents and Rationale:

    • 2-chloroquinoline-4-carboxylic acid: The starting scaffold.

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These are standard reagents for converting carboxylic acids to acyl chlorides. They are highly effective and the byproducts (SO₂ and HCl, or CO, CO₂, and HCl) are gaseous, which simplifies workup.

    • N,N-Dimethylformamide (DMF) (catalytic): DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent than thionyl or oxalyl chloride alone.

  • Procedure:

    • In a fume hood, suspend 2-chloroquinoline-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add a catalytic amount of DMF.

    • Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.

    • The reaction mixture is then heated to reflux. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the crude 2-chloroquinoline-4-carbonyl chloride.

Step 2: Amide Coupling with Morpholine

The activated acyl chloride readily reacts with morpholine to form the desired amide.

  • Reagents and Rationale:

    • 2-chloroquinoline-4-carbonyl chloride: The activated intermediate.

    • Morpholine: The nucleophilic amine.

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic.

  • Procedure:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM and cool the solution in an ice bath.

    • In a separate flask, dissolve morpholine and the base in DCM.

    • Add the morpholine solution dropwise to the cooled acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

    • The reaction is then quenched with water, and the product is extracted into an organic solvent.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system to isolate the pure this compound.

G cluster_synthesis Synthetic Workflow Start 2-Chloroquinoline-4-carboxylic acid Activation Acyl Chloride Formation (SOCl₂/DMF) Start->Activation Intermediate 2-Chloroquinoline-4-carbonyl chloride Activation->Intermediate Amidation Amidation with Morpholine (TEA) Intermediate->Amidation Crude Crude Product Amidation->Crude Purification Column Chromatography Crude->Purification Final Pure this compound Purification->Final

Caption: A visual representation of the synthetic workflow.

Comprehensive Characterization and Data Interpretation

Rigorous analytical techniques are imperative to confirm the structure and purity of the synthesized compound.

Spectroscopic and Chromatographic Data
Technique Expected Results and Interpretation
¹H NMR The proton NMR spectrum should exhibit distinct signals for the aromatic protons of the quinoline ring and the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR The carbon-13 NMR spectrum will show characteristic peaks for the carbons of the quinoline core, the amide carbonyl carbon, and the carbons of the morpholine moiety.[2]
Mass Spec. High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₄H₁₃ClN₂O₂, by providing an accurate mass measurement.[3]
IR Spec. The infrared spectrum will display characteristic absorption bands for the C=O stretch of the amide (typically around 1630-1680 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching vibrations.
HPLC High-performance liquid chromatography analysis should show a single, sharp peak, indicating a high degree of purity of the final product.
Self-Validating Protocols

The integrity of this experimental guide is ensured by incorporating self-validating checks:

  • In-process Monitoring: The use of TLC throughout the synthesis allows for real-time tracking of the reaction, ensuring it goes to completion and minimizing the formation of byproducts.

  • Orthogonal Characterization: The use of multiple, independent analytical techniques (NMR, MS, IR) provides a high level of confidence in the structural assignment. Consistency across all datasets is a key validation point.

  • Quantitative Purity Analysis: HPLC provides a quantitative measure of purity, complementing the qualitative assessment from TLC.

Future Perspectives and Applications

The successful synthesis and characterization of this compound provide a valuable starting point for further chemical exploration. The reactive 2-chloro position is a handle for introducing a wide array of substituents through nucleophilic aromatic substitution, enabling the creation of diverse chemical libraries. These new compounds can then be screened for various biological activities, potentially leading to the discovery of novel drug candidates. Future work could focus on optimizing the synthesis for scale-up and exploring the structure-activity relationships of its derivatives.

References

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6435-6461.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7440-7458.
  • PubChem. (n.d.). 2-(Morpholine-4-carbonyl)quinoline. Retrieved January 14, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. Retrieved January 14, 2026, from [Link]

  • Kumar, D. K., et al. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 126(4), 1069-1078.
  • Aparicio, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
  • Mphahlele, M. J., & Maluleka, M. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20044-20071.
  • Aparicio, D. F., et al. (2024). Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4) from.... ResearchGate. Retrieved January 14, 2026, from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143.
  • Bioorganic & Medicinal Chemistry. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Bioorganic & Medicinal Chemistry, 15(2), 939-950.
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(01), 1-13.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chad's Prep. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved January 14, 2026, from [Link]

  • ChemBK. (n.d.). 2-chloro-4-quinolinecarboxamide. Retrieved January 14, 2026, from [Link]

  • PLoS One. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One, 9(7), e101733.
  • Journal of Bacteriology. (2018). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Journal of Bacteriology, 200(19), e00275-18.

Sources

An In-Depth Technical Guide on the Biological Activity of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its versatile pharmacological profile.[1][2][3] This technical guide focuses on a specific, promising class of these compounds: 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline derivatives. The incorporation of a chloro group at the C2 position and a morpholine carboxamide moiety at the C4 position creates a unique chemical architecture with significant therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of these derivatives. We will delve into detailed experimental protocols for evaluating their anticancer efficacy and explore their potential as kinase inhibitors, a critical mechanism in cancer therapy.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this specific quinoline series.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a "privileged scaffold" in drug discovery.[4][5] Its derivatives have demonstrated a vast array of biological activities, including antimalarial, antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][3][7] The planarity of the quinoline ring system allows it to intercalate with DNA, while its various positions (C2, C4, C8, etc.) can be substituted to modulate physicochemical properties and target specificity.[8][9]

The addition of a carboxamide linkage has proven to be an effective strategy for enhancing the pharmacological potency of quinoline cores.[4][5] Specifically, the quinoline-4-carboxamide structure is a key feature in several biologically active molecules. The morpholine ring, a common moiety in medicinal chemistry, is often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles. The combination of these features in the this compound framework results in compounds with significant potential for further development.

Synthesis of the this compound Core

The synthesis of the target scaffold typically begins with a suitable quinoline precursor, which is then elaborated through a series of well-established chemical transformations. A general and logical synthetic pathway is outlined below. The causality behind this multi-step approach is to build the molecule sequentially, ensuring high yields and purity at each stage.

General Synthetic Workflow

The synthesis initiates from a readily available starting material like 2-hydroxyquinoline-4-carboxylic acid. The hydroxyl group is first converted to a more reactive chloro group, a crucial step for enabling subsequent modifications. The carboxylic acid is then activated to form an amide bond with morpholine.

G A 2-Hydroxyquinoline-4-carboxylic Acid (Starting Material) B Chlorination (e.g., POCl3 or SOCl2) A->B Step 1 C 2-Chloroquinoline-4-carboxylic Acid B->C D Amide Coupling (e.g., HATU, EDC, or conversion to acyl chloride) C->D Step 2 F This compound (Target Scaffold) D->F E Morpholine E->D G Further Derivatization (e.g., SNAr at C2) F->G Optional Step 3 H Final Biologically Active Derivatives G->H

Caption: General workflow for synthesis of target quinoline derivatives.

Key Biological Activities: Focus on Anticancer Potential

Derivatives of the quinoline scaffold are widely investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, apoptosis induction, cell cycle arrest, and disruption of tubulin polymerization.[9][10][11] The this compound core is particularly promising as a template for developing selective kinase inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Quinoline-based compounds have emerged as potent inhibitors of several key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the NAK family of kinases.[6][12][13][14]

The 2-chloro substituent on the quinoline ring can act as a key interaction point within the ATP-binding pocket of a kinase, while the morpholine-carboxamide tail can be modified to enhance selectivity and potency. The flexibility of this scaffold allows for the design of inhibitors that can target specific kinases, thereby reducing off-target effects and improving the therapeutic index.[6][15]

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) GF->RTK:f0 Binds ADP ADP Pathway Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK:f1->Pathway Activates / Phosphorylates Compound 2-Chloro-4-(morpholin-4-ylcarbonyl) quinoline Derivative Compound->RTK:f1 Inhibits ATP ATP Response Cellular Responses: - Proliferation - Survival - Angiogenesis Pathway->Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Structure-Activity Relationship (SAR) Studies

SAR analysis is critical for optimizing lead compounds into potent and selective drug candidates. For quinoline-4-carboxamides, specific structural modifications have been shown to significantly impact anticancer activity.[4][5]

PositionModificationImpact on ActivityRationale
C2 Chloro group Often enhances potency.Acts as a key hydrogen bond acceptor or leaving group for covalent inhibition in certain kinases.
C4 Morpholine-carboxamide Improves solubility and PK profile.The morpholine ring can be replaced with other heterocycles (e.g., piperazine, piperidine) to fine-tune binding and properties.
C6, C7 Substitution (e.g., -OCH3, -F) Modulates electronic properties and can introduce new binding interactions.Can improve potency and selectivity by occupying specific sub-pockets in the target protein.[16]
C8 Substitution Can influence planarity and steric interactions.An 8-hydroxyquinoline scaffold, for example, can introduce metal-chelating properties.[1]

This table summarizes general SAR trends observed in related quinoline carboxamide series. Specific results for the this compound core would require dedicated experimental screening.

Experimental Methodologies

To validate the biological activity of newly synthesized derivatives, a series of robust and reproducible in vitro assays are essential. These protocols serve as a self-validating system to ensure the reliability of the generated data.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[17] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[1][17] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[1]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[17] Incubate the plates for 48-72 hours.[1][17]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[1][17]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

In Vitro Kinase Inhibition Assay

To determine if the mechanism of action involves kinase inhibition, a direct enzymatic assay is performed. This confirms target engagement and provides quantitative data on inhibitory potency (IC₅₀).

Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The test compound's ability to prevent this phosphorylation is measured, often using luminescence-based detection where light output is proportional to the amount of ATP remaining.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffers, recombinant kinase (e.g., EGFR, VEGFR-2), specific peptide substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents.[8][18] Its synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary mechanism of action for many quinoline derivatives is through the inhibition of key protein kinases involved in cancer progression.[6][12]

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating derivatives against a large panel of cancer cell lines and kinases to identify potent and selective lead compounds.[11]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds through techniques like cell cycle analysis and apoptosis assays.[9][10]

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to assess their antitumor efficacy, safety, and pharmacokinetic profiles.

References

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center (CNCB-NGDC).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide. Benchchem.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available from: [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. Available from: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available from: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available from: [Link]

  • Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. Available from: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. Available from: [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Available from: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed. Available from: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Emergence of a Reactive Pharmacophore

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3][4] Its rigid, planar structure and ability to intercalate with biomacromolecules make it an ideal starting point for drug design. The subject of this guide, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, is a synthetic derivative that combines the quinoline core with two key functional groups: a reactive 2-chloro substituent and a 4-morpholin-4-ylcarbonyl moiety. While direct, extensive studies on this specific molecule are nascent, its structural features, particularly the labile 2-chloro group, point towards a compelling and testable mechanism of action centered on covalent inhibition of specific biological targets. This guide will synthesize existing evidence from related compounds to propose a primary mechanism of action for this compound and provide a comprehensive framework for its experimental validation.

Proposed Core Mechanism: Covalent Inhibition of Cysteine Proteases

The most salient feature of this compound is the chlorine atom at the C2 position of the quinoline ring. This position is electronically activated, making the chlorine a good leaving group susceptible to nucleophilic attack. This chemical reactivity is the cornerstone of our proposed primary mechanism of action: the covalent, irreversible inhibition of enzymes that possess a nucleophilic residue, such as cysteine, within their active site.

Research on analogous 2-chloroquinoline-based frameworks has demonstrated their efficacy as covalent inhibitors of cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[1] In these cases, the sulfur atom of the catalytic cysteine residue attacks the C2 position of the quinoline ring, displacing the chloride ion and forming a stable thioether bond.[1] This covalent modification of the active site leads to the irreversible inactivation of the enzyme.

Covalent_Inhibition_Mechanism cluster_Enzyme Enzyme Active Site Cys_SH Cysteine Residue (Cys-SH) Transition_State Nucleophilic Attack (Transition State) Cys_SH->Transition_State Inhibitor This compound Inhibitor->Transition_State Enters Active Site Covalent_Adduct Covalently Modified Enzyme (Inactive) Transition_State->Covalent_Adduct Forms Thioether Bond Chloride_Ion Cl- Transition_State->Chloride_Ion Displaces Experimental_Workflow cluster_Protocol1 Protocol 1: Covalent Inhibition Assay cluster_Protocol2 Protocol 2: Mass Spectrometry P1_Start Enzyme + Inhibitor (Time Course) P1_Assay Add Substrate & Measure Activity P1_Start->P1_Assay P1_Analysis Calculate kinact/Ki P1_Assay->P1_Analysis P2_Start Enzyme + Inhibitor Incubation P1_Analysis->P2_Start Informs Incubation Time P2_Digest Tryptic Digest P2_Start->P2_Digest P2_LCMS LC-MS/MS Analysis P2_Digest->P2_LCMS P2_Analysis Identify Modified Peptide P2_LCMS->P2_Analysis P2_Analysis->P1_Analysis Confirms Covalent Binding

Sources

A Technical Guide to the Preliminary Pharmacological Profiling of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel chemical entity, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. The methodologies detailed herein are designed to establish a foundational understanding of the compound's biological activities, thereby guiding subsequent, more focused research and development efforts.

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] The subject of this guide, this compound, is a synthetic derivative characterized by a quinoline nucleus, a chlorine atom at the 2-position, and a morpholine-4-carbonyl moiety at the 4-position. The presence of these specific functional groups suggests the potential for diverse pharmacological effects, making a systematic preliminary screening essential.

This document outlines a strategic approach to the initial pharmacological profiling of this compound, encompassing both in vitro and in vivo methodologies. The objective is to efficiently and robustly assess its potential therapeutic value and identify promising avenues for further investigation.[5][6]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to the interpretation of its pharmacological data.

PropertyValueSource
Molecular Formula C₁₄H₁₃ClN₂O₂[7]
Molecular Weight 276.72 g/mol [7]
Boiling Point 485.9 °C[7]
SMILES C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl[7]

The chlorine atom at the 2-position and the morpholine-4-carbonyl group at the 4-position are expected to significantly influence the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Strategic Workflow for Preliminary Pharmacological Profiling

The following diagram illustrates a logical and efficient workflow for the preliminary pharmacological assessment of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization Primary Cytotoxicity Screening Primary Cytotoxicity Screening Compound Synthesis & Characterization->Primary Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening Primary Cytotoxicity Screening->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening Antimicrobial Screening->Anti-inflammatory Screening Data Analysis & Hit Identification Data Analysis & Hit Identification Anti-inflammatory Screening->Data Analysis & Hit Identification Hit Confirmation & Optimization Hit Confirmation & Optimization Data Analysis & Hit Identification->Hit Confirmation & Optimization Promising Hits Acute Toxicity Studies Acute Toxicity Studies Hit Confirmation & Optimization->Acute Toxicity Studies Preliminary Efficacy Models Preliminary Efficacy Models Acute Toxicity Studies->Preliminary Efficacy Models Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Preliminary Efficacy Models->Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Go/No-Go Decision Go/No-Go Decision Pharmacokinetic/Pharmacodynamic (PK/PD) Studies->Go/No-Go Decision

Caption: A streamlined workflow for the pharmacological profiling of a novel compound.

In Vitro Pharmacological Profiling

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to identify and characterize the biological activity of novel compounds.[8][9]

Anticancer Activity: Cytotoxicity Screening

Given that many quinoline derivatives exhibit potent anticancer properties, a primary focus of the initial screening should be to assess the cytotoxicity of this compound against a panel of human cancer cell lines.[3][4] The MTT assay is a widely used colorimetric method for this purpose.[10]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, HT29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubate for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Add compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Quinoline derivatives are also known for their antimicrobial properties.[4] The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11]

  • Preparation of Bacterial Inoculum:

    • Inoculate colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Incubate at 37°C for 16-20 hours.[8]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

In Vivo Pharmacological Profiling

Compounds that demonstrate promising in vitro activity should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.[12][13]

Acute Toxicity Study

A preliminary acute toxicity study is essential to determine the safety profile of the compound and to establish a dose range for subsequent efficacy studies.

  • Animals:

    • Use healthy adult mice (e.g., Swiss albino), housed under standard laboratory conditions.

  • Dose Administration:

    • Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at increasing dose levels to different groups of animals.

    • Include a control group that receives the vehicle only.

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

  • Endpoint:

    • Determine the LD₅₀ (median lethal dose) and the Maximum Tolerated Dose (MTD).[12]

Preliminary Efficacy Models

Based on the in vitro results, appropriate in vivo models should be selected to evaluate the compound's efficacy.

  • For Anticancer Activity: A human tumor xenograft model in immunodeficient mice is a standard preclinical model.[12]

  • For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a widely used model of acute inflammation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)5.2
HT29 (Colon Cancer)8.1
MCF-7 (Breast Cancer)12.5

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans>64

The interpretation of these preliminary results will guide the next steps in the drug discovery process, including lead optimization and more extensive preclinical development.[6]

Conclusion

This guide provides a structured and scientifically rigorous approach to the preliminary pharmacological profiling of this compound. By following these methodologies, researchers can efficiently gather the foundational data necessary to evaluate its therapeutic potential and make informed decisions regarding its future development.

References

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved January 14, 2026, from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Open Access Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved January 14, 2026, from [Link]

  • Bentham Science Publishers. (2009, December 1). Biological Activities of Quinoline Derivatives. Retrieved January 14, 2026, from [Link]

  • Recent Advances in Quinoline's Biological Activities: A Comprehensive Review. (2024, October 25). International Journal of Current Science and Technology. Retrieved January 14, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS. Retrieved January 14, 2026, from [Link]

  • Slideshare. (n.d.). Preclinical screening of new substance for pharmacological activity. Retrieved January 14, 2026, from [Link]

  • PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved January 14, 2026, from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved January 14, 2026, from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved January 14, 2026, from [Link]

  • IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved January 14, 2026, from [Link]

  • IRBM. (n.d.). In vivo Pharmacology. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). The role of pharmacological profiling in safety assessment. Retrieved January 14, 2026, from [Link]

  • DOKUMEN.PUB. (n.d.). PHARMACOLOGICAL SCREENING METHODS. Retrieved January 14, 2026, from [Link]

  • Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery. Retrieved January 14, 2026, from [Link]

  • Pharmdbm. (2023, November 4). Pharmacological Screening Methods - Bpharm 8th Sem. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Optimising in vivo pharmacology studies--Practical PKPD considerations. Retrieved January 14, 2026, from [Link]

  • Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics and Bioanalysis Services. Retrieved January 14, 2026, from [Link]

  • Slideshare. (n.d.). GENERAL PRINCIPLES OF PRECLINICAL SCREENING.ppt. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Discovery of Novel Quinoline-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First isolated in 1834, its structurally versatile framework has been the foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Iconic drugs like chloroquine and quinine have been instrumental in the global fight against malaria for decades.[4][5][6] More recently, the focus has shifted towards developing quinoline-based agents for oncology, with several compounds progressing into clinical trials and gaining regulatory approval.[7][8] This guide provides an in-depth, technical overview of the modern drug discovery process for identifying and developing novel quinoline-based therapeutics, tailored for researchers, scientists, and drug development professionals.

Section 1: The Quinoline Scaffold: A Privileged Motif in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets. The quinoline nucleus is a quintessential example of such a scaffold.[1][6] Its unique electronic properties, arising from the fusion of an electron-rich benzene ring with an electron-deficient pyridine ring, allow for a wide range of chemical modifications.[9] This structural versatility enables medicinal chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to achieve high affinity and selectivity for a specific biological target.

The diverse biological activities of quinoline derivatives are a testament to their adaptability. They have been shown to be effective as:

  • Antimalarial agents: Quinolines like chloroquine and quinine interfere with the detoxification of heme in the malaria parasite.[4][5][10]

  • Anticancer agents: Various quinoline derivatives exhibit anticancer activity through mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[9][11][12][13]

  • Antiviral agents: Certain quinoline compounds have demonstrated efficacy against a range of viruses, including HIV, Ebola, and SARS-CoV-2, often by targeting viral enzymes like proteases or polymerases.[2][3][14][15]

  • Antibacterial and Antifungal agents: The quinoline core is also found in compounds with potent activity against various bacterial and fungal pathogens.[1][2][9]

Section 2: Target Identification and Validation

The journey of discovering a new drug begins with identifying a biological target—typically a protein or a pathway—that plays a crucial role in a disease process. For quinoline-based agents, target selection is often guided by the vast existing knowledge of their biological activities.

Established Targets: Many research programs focus on well-validated targets where quinoline scaffolds have a proven track record. These include:

  • Kinases: A large family of enzymes that are often dysregulated in cancer. Numerous quinoline-based kinase inhibitors have been developed.[12][16][17]

  • Topoisomerases: These enzymes are essential for DNA replication and are a common target for anticancer drugs.[9][12][16]

  • Viral Proteases and Polymerases: Critical enzymes for viral replication that are targeted by antiviral quinoline derivatives.[3][14][15]

Novel Target Discovery: Modern approaches to target identification include:

  • Genomic and Proteomic Profiling: Comparing the gene and protein expression levels between healthy and diseased tissues can reveal potential new targets.

  • Phenotypic Screening: Instead of starting with a known target, this approach involves testing a library of compounds (which could include quinoline derivatives) for their ability to produce a desired change in a cellular or organismal model of a disease. The target is then identified retrospectively.

Section 3: Designing and Synthesizing Quinoline Libraries

Once a target is selected, the next step is to create a library of diverse quinoline derivatives for screening. The choice of synthetic methodology is critical and depends on the desired substitution patterns on the quinoline ring.

Classical Synthesis Methods:

Several named reactions have been the bedrock of quinoline synthesis for over a century:

  • Skraup Synthesis: This reaction involves the condensation of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[18][19][20]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid.[18][19]

  • Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group.[1][18]

  • Combes Synthesis: The acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound.[18][20]

Modern Synthetic Approaches:

While classical methods are still in use, modern organic synthesis offers more versatile and efficient routes to quinoline derivatives:

  • Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, which is highly efficient for library synthesis.[21]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings are invaluable for introducing a wide variety of substituents onto the quinoline core with high precision.

Below is a diagram illustrating the conceptual flow of several classical quinoline synthesis routes.

G cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis cluster_combes Combes Synthesis Aniline1 Aniline Glycerol Glycerol + H2SO4 Quinoline1 Quinoline Aniline1->Quinoline1 Nitrobenzene Nitrobenzene (Oxidant) Glycerol->Quinoline1 Nitrobenzene->Quinoline1 OrthoAmino o-Aminoaryl Aldehyde/Ketone AlphaMethylene α-Methylene Ketone/Aldehyde Quinoline2 Substituted Quinoline OrthoAmino->Quinoline2 AlphaMethylene->Quinoline2 Aniline2 Aniline Dicarbonyl 1,3-Dicarbonyl Quinoline3 Substituted Quinoline Aniline2->Quinoline3 Dicarbonyl->Quinoline3

Caption: Key starting materials for classical quinoline syntheses.

Section 4: High-Throughput Screening (HTS) and Hit Identification

High-throughput screening (HTS) is an automated process that allows for the rapid testing of large numbers of compounds against a biological target.[22]

Assay Development:

A robust and reliable assay is the cornerstone of any successful HTS campaign. Common assay formats include:

  • Biochemical Assays: These measure the direct effect of a compound on a purified target protein, such as an enzyme or receptor.[22] Examples include fluorescence-based assays that detect the product of an enzymatic reaction.[23]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, such as cell viability, gene expression, or a specific signaling pathway.[22]

The HTS Process:
  • Library Plating: The synthesized quinoline library is plated into multi-well plates (e.g., 384- or 1536-well plates).

  • Assay Execution: The biological target and necessary reagents are added to the plates, and the assay is run under carefully controlled conditions.

  • Data Acquisition: Automated readers measure the output of the assay (e.g., fluorescence, luminescence, or absorbance).

  • Hit Identification: Compounds that show a significant effect in the assay are identified as "hits."

The diagram below illustrates a typical HTS workflow.

G CompoundLibrary Quinoline Compound Library AssayPlating Assay Plating (1536-well) CompoundLibrary->AssayPlating Incubation Incubation AssayPlating->Incubation DataReading Automated Data Reading Incubation->DataReading DataAnalysis Data Analysis & Hit Selection DataReading->DataAnalysis HitConfirmation Hit Confirmation & Validation DataAnalysis->HitConfirmation

Caption: High-Throughput Screening (HTS) workflow.

Section 5: Lead Optimization and Structure-Activity Relationship (SAR) Studies

A "hit" from an HTS campaign is just a starting point. The process of "lead optimization" involves iteratively modifying the chemical structure of the hit to improve its properties, a process guided by Structure-Activity Relationship (SAR) studies.[24]

The goal of lead optimization is to enhance:

  • Potency: The concentration of the compound required to produce a desired biological effect (e.g., IC50).

  • Selectivity: The compound's ability to interact with the intended target over other, off-target molecules.

  • ADMET Properties:

    • Absorption: How the drug is absorbed into the body.

    • Distribution: Where the drug goes in the body.

    • Metabolism: How the drug is broken down.

    • Excretion: How the drug is eliminated from the body.

    • Toxicity: The potential for the drug to cause harm.

The Iterative Cycle of Lead Optimization:

This process is a continuous loop of design, synthesis, and testing:

  • Design: Based on the SAR from the previous round of compounds, medicinal chemists design new analogs with specific structural modifications.

  • Synthesis: Organic chemists synthesize the newly designed compounds.

  • Testing: The new compounds are tested in a panel of biological assays to determine their potency, selectivity, and ADMET properties.

  • Analysis: The results are analyzed to further refine the SAR, which then informs the next round of design.

The following table provides a hypothetical example of an SAR study for a series of quinoline-based kinase inhibitors.

CompoundR1 SubstituentR2 SubstituentKinase IC50 (nM)Cell Viability EC50 (µM)
1a -H-OCH3520>10
1b -Cl-OCH31505.2
1c -F-OCH3982.1
1d -F-NH2250.8
1e -F-NHCH3150.5

Data is hypothetical and for illustrative purposes only.

This SAR table suggests that a fluorine at the R1 position and a small amine at the R2 position are beneficial for both target potency and cellular activity.

Section 6: Preclinical Evaluation of Novel Quinoline Candidates

Once a lead compound with a desirable balance of properties is identified, it enters preclinical development. This stage involves a more rigorous evaluation of the compound's safety and efficacy in non-human systems before it can be tested in humans.

Key preclinical studies include:

  • In Vivo Efficacy: The compound is tested in animal models of the target disease (e.g., tumor xenograft models in mice for an anticancer drug) to see if it produces the desired therapeutic effect.[24]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies determine what the body does to the drug (ADME), while PD studies examine what the drug does to the body.

  • Toxicology Studies: A comprehensive battery of tests is conducted in animals to identify any potential toxicities and to determine a safe starting dose for human clinical trials.

Section 7: Case Studies and Future Perspectives

The principles outlined in this guide are exemplified by the successful development of numerous quinoline-based drugs. For example, the development of modern fluoroquinolone antibiotics involved extensive SAR studies to optimize their antibacterial spectrum and safety profile. In oncology, the discovery of kinase inhibitors like Lenvatinib showcases the power of targeting specific signaling pathways with highly tailored quinoline scaffolds.[13]

The future of quinoline-based drug discovery is bright. The integration of artificial intelligence and machine learning into the design-synthesize-test-analyze cycle is poised to accelerate the discovery of new leads. Furthermore, the continued exploration of novel biological targets will undoubtedly open up new therapeutic opportunities for this remarkable and versatile scaffold.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Inorganic and Nano-Metal Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed.
  • New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025). News-Medical.net.
  • Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (2021). ResearchGate.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences.
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). National Institutes of Health.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). National Institutes of Health.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry.
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). European Journal of Medicinal Chemistry.
  • List of Antimalarial quinolines. (n.d.). Drugs.com.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021). ACS Infectious Diseases.
  • A brief history of quinoline as antimalarial agents. (2025). ResearchGate.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). European Journal of Medicinal Chemistry.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (n.d.). Benchchem.
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry.
  • Chemical structures of (a) quinoline containing drugs and clinical... (n.d.). ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. (n.d.). MDPI.
  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). National Institutes of Health.
  • Compound screening. (n.d.). Nuvisan.
  • Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. (2022). Frontiers in Molecular Biosciences.

Sources

physicochemical properties of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Abstract: This technical guide provides a comprehensive overview of the core , a quinoline derivative of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both established data and field-proven methodologies for in-house characterization. We will delve into the compound's chemical identity, lipophilicity, solubility, ionization constants, and thermal properties. Each section synthesizes theoretical importance with practical experimental guidance, ensuring a robust framework for further investigation and application.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The specific compound, this compound, combines this important heterocyclic system with a morpholine amide substituent. The 2-chloro position offers a reactive site for further synthetic modification, while the morpholin-4-ylcarbonyl group at the 4-position can significantly influence the molecule's solubility, metabolic stability, and target-binding interactions. Understanding the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design, screening, or formulation effort. This guide serves as a foundational resource, consolidating known data and presenting validated protocols for determining key molecular parameters.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the cornerstone of all subsequent research. This compound is identified by a unique CAS number and is characterized by a specific molecular formula and weight.

PropertyValueSource(s)
CAS Number 135323-95-4[3][4][5]
Molecular Formula C₁₄H₁₃ClN₂O₂[3][4][5]
Molecular Weight 276.72 g/mol [3][4][5]
IUPAC Name (2-chloroquinolin-4-yl)(morpholin-4-yl)methanone[4][5]
Common Synonyms 2-chloro-4-(morpholine-4-carbonyl)quinoline[3][5]
SMILES C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl[3]

Lipophilicity and Aqueous Solubility

Lipophilicity and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. They dictate how a molecule behaves in both aqueous and lipid biological environments, influencing everything from membrane permeability to plasma protein binding.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. A higher LogP value indicates greater preference for a lipid environment. While no experimental LogP value for this specific compound is publicly available, its value is crucial for predicting oral absorption and blood-brain barrier penetration.

Causality Behind Experimental Choice: The Shake-Flask method, standardized by the OECD, remains the gold-standard for LogP determination due to its direct measurement of partitioning between two immiscible phases. This provides an unambiguous result, unlike computational models which can vary in accuracy depending on the algorithm and training dataset.

Aqueous Solubility

Solubility in aqueous media at physiological pH is paramount for ensuring sufficient bioavailability. Poor solubility is a leading cause of failure in drug development. The presence of the morpholine ring is generally intended to enhance aqueous solubility compared to a simple alkyl amide.

Trustworthiness Through Self-Validation: The protocol described below incorporates a crucial self-validating step: the analysis of both the aqueous and organic phases. The concentration measurements should be complementary, confirming that the measured decrease in one phase corresponds to the increase in the other, thereby ensuring the integrity of the experimental result.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep1 1. Prepare saturated stock solution in octanol (pre-saturated with water) prep2 2. Prepare standards for calibration curve in both octanol and water prep1->prep2 an2 7. Quantify compound concentration in each phase using HPLC-UV prep2->an2 Calibrate HPLC exp1 3. Mix compound-laden octanol with pure water (pre-saturated with octanol) in a flask exp2 4. Shake at constant temp (e.g., 25°C) for a set time (e.g., 24h) to reach equilibrium exp1->exp2 exp3 5. Centrifuge to ensure complete phase separation exp2->exp3 an1 6. Carefully sample both the aqueous and octanol layers exp3->an1 an1->an2 an3 8. Calculate LogP = log([Compound]octanol / [Compound]water) an2->an3

Caption: Workflow for experimental LogP determination via the Shake-Flask method.

Thermal Properties

Thermal analysis provides insights into the purity, physical state, and stability of a compound.

  • Melting Point (MP): An experimentally determined melting point is a primary indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities. No experimental melting point data was found in the public domain for this compound.

  • Boiling Point (BP): A boiling point of 485.9 °C has been reported by a commercial supplier.[3] It is critical to note that for complex organic molecules, this value is often computationally predicted rather than experimentally determined, as such compounds may decompose at high temperatures before boiling.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the chemical structure and confirming the identity of a synthesized compound. While specific spectra for this molecule are not publicly available, the expected characteristics can be inferred from its structure.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would provide a detailed map of the hydrogen and carbon environments. Key expected signals would include aromatic protons from the quinoline ring, and distinct signals for the two sets of non-equivalent methylene protons in the morpholine ring.

  • Mass Spectrometry (MS): ESI-MS analysis is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretch from the amide group, typically in the 1650-1680 cm⁻¹ region. Aromatic C=C and C-N stretches would also be present.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Ensure enough solid is present to form a saturated solution with visible excess solid.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sampling: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Calculation: Determine the concentration in the original supernatant by applying the dilution factor. The result is the equilibrium solubility at the specified pH and temperature.

G start Start: Compound & Buffer (pH 7.4) step1 1. Add excess compound to buffer start->step1 step2 2. Agitate at constant temp for 24h to reach equilibrium step1->step2 step3 3. Centrifuge to pellet undissolved solid step2->step3 step4 4. Sample clear supernatant step3->step4 step5 5. Quantify concentration via calibrated HPLC-UV step4->step5 end_node Result: Equilibrium Solubility (µg/mL or µM) step5->end_node

Caption: Standard experimental workflow for determining aqueous solubility.

Protocol: Determination of Ionization Constant (pKa) by Potentiometric Titration
  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a mixed solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Instrument Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) at a constant temperature.

  • Titration (Acid): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant.

  • Titration (Base): In a separate experiment, titrate a fresh sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH at each step.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For quinoline derivatives, a basic pKa is expected due to the quinoline nitrogen. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Conclusion

This compound is a molecule with significant potential, positioned at the intersection of established quinoline chemistry and modern drug design. This guide has established its fundamental chemical identity and provided a clear framework for its physicochemical characterization. While some properties like a predicted boiling point are available, crucial experimental data for melting point, LogP, pKa, and solubility are not yet in the public domain. The provided protocols offer a validated pathway for researchers to obtain this essential data, enabling the compound's progression from a chemical entity to a well-characterized tool for scientific discovery.

References

  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 2-(Morpholine-4-carbonyl)quinoline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 2-Chloroquinoline-4-carbonyl chloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). Cansaicip. Retrieved January 14, 2026, from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1079. Retrieved from [Link]

  • Aparicio, D. F. A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1369. Retrieved from [Link]

  • 2-Chloroquinoline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 4-Morpholinecarbonyl chloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Quinoline, 2-chloro-4-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(10), 5176-5203. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4][5] When functionalized with a morpholine-containing carboxamide at the 4-position, the resulting molecule, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, presents a compelling profile for therapeutic investigation. The morpholine moiety is known to improve pharmacokinetic properties and can be crucial for target engagement.[6][7][8] This guide synthesizes current knowledge on related chemical structures to propose and technically evaluate three primary avenues for therapeutic development: infectious diseases, with a focus on malaria; oncology, targeting cancer cell survival mechanisms; and neurodegenerative disorders, by modulating key enzymatic pathways. For each proposed area, we will dissect the scientific rationale, delineate potential molecular targets, and provide detailed, actionable experimental protocols to validate these hypotheses. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for unlocking the therapeutic potential of this promising chemical entity.

Introduction: The Scientific Rationale for Investigation

The convergence of a quinoline core, a 2-chloro substituent, and a 4-morpholinylcarbonyl group creates a unique chemical entity with significant therapeutic promise. The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, particularly antimalarials like chloroquine and quinine, and various anticancer agents.[4][9][10] Its planar structure allows for effective intercalation with biological macromolecules. The 2-chloro group serves as a reactive handle for further chemical modification but also contributes to the electronic properties of the ring system, potentially influencing target binding.

The morpholine-4-ylcarbonyl moiety at the C4 position is of particular interest. The morpholine ring is a common feature in drug candidates, often introduced to enhance aqueous solubility, metabolic stability, and overall drug-like properties.[6][8] The carboxamide linker provides a rigid connection to the quinoline scaffold and introduces hydrogen bonding capabilities. This combination of structural features has been explored in various contexts, leading to the identification of potent bioactive molecules.[11][12][13] This guide will now explore the most promising therapeutic applications based on these structural precedents.

Therapeutic Avenue I: Infectious Diseases - A Novel Antimalarial Agent

The quinoline scaffold is historically linked to antimalarial drugs.[9][10] Recent discoveries have highlighted quinoline-4-carboxamides as a novel class of antimalarials with potent, multistage activity against Plasmodium falciparum, the deadliest malaria parasite.[12] A key insight comes from the identification of P. falciparum translation elongation factor 2 (PfeEF2) as a target for a quinoline-4-carboxamide derivative, suggesting a novel mechanism of action distinct from traditional quinolines that interfere with heme detoxification.[9][10][14]

Proposed Primary Target: P. falciparum Elongation Factor 2 (PfeEF2)

PfeEF2 is a crucial enzyme in the parasite's protein synthesis machinery, catalyzing the GTP-dependent translocation of the ribosome along mRNA. Its inhibition leads to a complete shutdown of protein production, resulting in rapid parasite death. The quinoline-4-carboxamide scaffold has been shown to fit into a key binding pocket of this enzyme.[14] We hypothesize that this compound can effectively target PfeEF2.

Experimental Validation Workflow

To validate PfeEF2 as a target, a multi-step experimental cascade is proposed. This workflow begins with broad phenotypic screening and progressively narrows down to specific enzymatic and cellular assays.

G cluster_0 Phase 1: In Vitro Parasite Viability cluster_1 Phase 2: Target Engagement & Enzymatic Assay cluster_2 Phase 3: Mechanism of Action pheno_screen Phenotypic Screening (P. falciparum Strains) ic50_det IC50 Determination (Dose-Response) pheno_screen->ic50_det Active Compound enzyme_assay Recombinant PfeEF2 Inhibition Assay ic50_det->enzyme_assay Confirms Direct Inhibition thermal_shift Cellular Thermal Shift Assay (CETSA) ic50_det->thermal_shift Confirms Target Binding in Cells protein_synthesis Protein Synthesis Assay ([35S]-Methionine Incorporation) enzyme_assay->protein_synthesis Links Enzyme Inhibition to Cellular Effect stage_spec Stage-Specific Activity (Gametocytes, Liver Stages) thermal_shift->stage_spec

Caption: Experimental workflow for validating antimalarial potential.

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 0.25% Albumax II. Maintain cultures at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Assay Preparation: Synchronize parasite cultures to the ring stage using 5% D-sorbitol. In a 96-well plate, add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to wells containing serial dilutions of this compound (e.g., from 10 µM to 0.01 nM). Include artesunate as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well and mix thoroughly.

  • Data Acquisition: Incubate the plates in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression model.

  • Enzyme and Reagents: Express and purify recombinant P. falciparum elongation factor 2 (PfeEF2). The assay buffer should contain 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • Assay Procedure: This assay measures the PfeEF2-dependent hydrolysis of GTP, which can be detected using a luminescent kinase assay platform (e.g., Kinase-Glo®).

  • In a 384-well plate, add the test compound at various concentrations.

  • Add recombinant PfeEF2 enzyme and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding a mixture of GTP and ribosomes (e.g., from rabbit reticulocytes).

  • Incubate for 60 minutes at 37°C.

  • Add the detection reagent, which quantifies the amount of remaining GTP. Luminescence is inversely proportional to enzyme activity.

  • Data Analysis: Calculate IC₅₀ values to determine the compound's direct inhibitory effect on the enzyme.

Anticipated Data and Interpretation

The compound would be considered a strong lead if it exhibits low nanomolar IC₅₀ values against both chloroquine-sensitive and resistant parasite strains, indicating a mechanism of action that circumvents common resistance pathways.[12] A similar low nanomolar potency in the recombinant PfeEF2 assay would strongly support direct target engagement.

Hypothetical Data Summary IC₅₀ (nM)
P. falciparum 3D7 (Sensitive)5.5
P. falciparum K1 (Resistant)7.2
Recombinant PfeEF2 Enzyme10.8
Human Cell Line (HEK293)> 10,000
Selectivity Index (HEK293 / 3D7) > 1800

Therapeutic Avenue II: Oncology - Targeting Autophagy and Apoptosis

Quinoline derivatives are widely recognized for their anticancer activities, which are often mediated through the induction of apoptosis and the disruption of cellular survival pathways.[1][11][15] A particularly compelling strategy involves the impairment of autophagy, a cellular recycling process that cancer cells often hijack to survive stress induced by chemotherapy or metabolic demands.[11] Chloroquine and its derivatives are known autophagy inhibitors that act by disrupting lysosomal function.[11] We propose that this compound may function as a potent modulator of autophagy, thereby sensitizing cancer cells to apoptosis.

Proposed Primary Target: Autophagy-Lysosomal Degradation Pathway

Instead of a single protein, the proposed target is the biological process of autophagy flux. The compound is hypothesized to impair lysosomal function, preventing the fusion of autophagosomes with lysosomes. This blockage leads to the accumulation of non-functional autophagosomes and ultimately triggers apoptotic cell death.

G cluster_0 Autophagy Induction (Stress) cluster_1 Autophagosome Formation cluster_2 Autophagic Degradation & Proposed Blockade cluster_3 Cellular Outcome stress Chemotherapy/ Metabolic Stress initiation ULK1 Complex Activation stress->initiation nucleation PI3K Complex (Beclin-1, Vps34) initiation->nucleation elongation LC3-I to LC3-II Conversion (Membrane Association) nucleation->elongation autophagosome Double-Membrane Autophagosome elongation->autophagosome fusion Autophagosome-Lysosome Fusion autophagosome->fusion degradation Cargo Degradation by Lysosomal Hydrolases fusion->degradation apoptosis Apoptosis Induction (Caspase Activation) fusion->apoptosis Failure to clear damaged components target_compound This compound target_compound->fusion BLOCKS

Caption: Proposed mechanism targeting the autophagy pathway.

Experimental Validation Workflow
  • Cell Culture: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate GI₅₀ (50% growth inhibition) values from dose-response curves.

  • Cell Treatment: Treat a selected cancer cell line (e.g., HeLa) with the GI₅₀ concentration of the test compound for various time points (e.g., 6, 12, 24 hours). For each time point, treat a parallel set of wells with the compound plus a lysosomal inhibitor like bafilomycin A1 (100 nM) for the last 4 hours of incubation.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and the lower band, LC3-II) and a loading control like β-actin. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A significant increase in the LC3-II band upon treatment with the compound, which is further potentiated in the presence of bafilomycin A1, indicates a blockage of autophagic flux.

  • Cell Treatment: Treat cells with the compound at 1x and 2x GI₅₀ concentrations for 24 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the Annexin V+ populations confirms the induction of apoptosis.

Therapeutic Avenue III: Neurodegenerative Diseases - Cholinesterase Inhibition

Certain morpholine-bearing quinoline derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of these enzymes is a validated therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of this compound suggest it could fit within the active site gorge of these enzymes.

Proposed Primary Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are serine hydrolases that terminate cholinergic neurotransmission. Dual inhibition is often considered beneficial. We hypothesize that the quinoline core of the compound can engage in π-π stacking interactions with aromatic residues in the active site, while the morpholinylcarbonyl moiety can form key hydrogen bonds.

Experimental Validation Workflow
  • Reagents: Prepare a phosphate buffer (pH 8.0). Use purified AChE (from electric eel) and BChE (from equine serum), the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to enzyme activity.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value. Galantamine can be used as a reference compound.[13]

Hypothetical Data Summary IC₅₀ (µM)
Acetylcholinesterase (AChE)2.5
Butyrylcholinesterase (BChE)8.1
Galantamine (Reference) - AChE1.9

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, standing at the intersection of several validated pharmacophores. The evidence from structurally related compounds strongly suggests its potential as an antimalarial agent targeting PfeEF2, an anticancer compound modulating autophagy, or a neuroprotective agent via cholinesterase inhibition. The experimental workflows detailed in this guide provide a clear, rational, and robust pathway for validating these hypotheses. Successful validation in any of these areas would warrant progression into more advanced preclinical studies, including pharmacokinetic profiling, in vivo efficacy models, and preliminary toxicology assessments. The versatility of the quinoline scaffold also allows for future medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties, further enhancing the therapeutic prospects of this promising chemical series.

References

  • Quinoline-4-carboxamide Derivative(1) - Drug Targets, Indications, Patents - Synapse. (n.d.).
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (n.d.). National Institutes of Health.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). National Institutes of Health.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (n.d.). National Genomics Data Center (CNCB-NGDC).
  • 4‐anilinoquinoline‐3‐carboxamide derivatives (L) as potential anticancer agents targeting EGFR. (n.d.). ResearchGate.
  • Biological activities of quinoline derivatives. (2009). PubMed.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.).
  • 2-Chloro-4-(morpholine-4-carbonyl)quinoline | 135323-95-4 | KFA32395. (n.d.). Biosynth.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.).
  • Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. (2012). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible two-step protocol for the synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis commences with the well-established Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, followed by an efficient amidation step. This document provides not only a step-by-step methodology but also delves into the rationale behind experimental choices, safety considerations, and characterization techniques, ensuring scientific integrity and successful replication.

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of a morpholine-containing amide at the 4-position can significantly impact a molecule's physicochemical properties, such as solubility and cell permeability, which are critical for drug development. This compound serves as a key intermediate for the synthesis of more complex molecules, making a reliable synthetic protocol for its preparation highly valuable.

This guide presents a detailed two-step synthesis. The first step involves the synthesis of the precursor, 2-chloroquinoline-4-carboxylic acid, via the Pfitzinger reaction. This classic reaction provides an efficient route to substituted quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound in the presence of a base. The second step is the coupling of 2-chloroquinoline-4-carboxylic acid with morpholine. This is achieved through the activation of the carboxylic acid to an acyl chloride, followed by a nucleophilic acyl substitution with morpholine.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis is designed to be efficient and scalable, utilizing readily available starting materials and standard laboratory techniques.

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Amidation Isatin Isatin Step1_Product 2-Hydroxyquinoline-4-carboxylic acid Isatin->Step1_Product Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Step1_Product Base Base (e.g., KOH) Base->Step1_Product Intermediate 2-Chloroquinoline-4-carboxylic acid Step1_Product->Intermediate Chlorination Chlorination Chlorinating Agent (e.g., POCl3) Chlorination->Intermediate Intermediate_Step2 2-Chloroquinoline-4-carboxylic acid AcidChloride 2-Chloroquinoline-4-carbonyl chloride Intermediate_Step2->AcidChloride Activation AcidChlorideFormation Thionyl Chloride (SOCl2) AcidChlorideFormation->AcidChloride Final_Product This compound AcidChloride->Final_Product Amide Coupling Morpholine Morpholine Morpholine->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid

This initial step focuses on the construction of the core quinoline ring system and the introduction of the chloro- and carboxylic acid functionalities.

Principle and Mechanism

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids. The reaction proceeds by the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base. The base, typically potassium hydroxide, catalyzes the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound (in this case, pyruvic acid), followed by cyclization and dehydration to yield the quinoline ring. Subsequent chlorination of the 2-hydroxyquinoline intermediate with a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the desired 2-chloroquinoline-4-carboxylic acid.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid intermediate Isatin->KetoAcid Base-catalyzed hydrolysis Base KOH Base->KetoAcid CondensationProduct Condensation Adduct KetoAcid->CondensationProduct Condensation PyruvicAcid Pyruvic Acid Enolate PyruvicAcid->CondensationProduct CyclizedProduct Cyclized Intermediate CondensationProduct->CyclizedProduct Intramolecular Cyclization DehydratedProduct 2-Hydroxyquinoline-4-carboxylic acid CyclizedProduct->DehydratedProduct Dehydration FinalProduct 2-Chloroquinoline-4-carboxylic acid DehydratedProduct->FinalProduct Chlorination Chlorination POCl3 Chlorination->FinalProduct Amidation_Mechanism CarboxylicAcid 2-Chloroquinoline- 4-carboxylic acid AcidChloride 2-Chloroquinoline- 4-carbonyl chloride CarboxylicAcid->AcidChloride Activation SOCl2 SOCl2 SOCl2->AcidChloride TetrahedralIntermediate Tetrahedral Intermediate AcidChloride->TetrahedralIntermediate Nucleophilic Attack Morpholine Morpholine Morpholine->TetrahedralIntermediate FinalProduct This compound TetrahedralIntermediate->FinalProduct Elimination of Cl-

Application Notes and Protocols for 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology and the Potential of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1] Derivatives of quinoline have been successfully developed into anticancer drugs, acting through various mechanisms such as inhibition of protein kinases, topoisomerases, and tubulin polymerization.[2][3] The compound this compound belongs to the quinoline-4-carboxamide class, a group of compounds that has shown significant promise in anticancer research.[4][5] The incorporation of a carboxamide linkage at the C-4 position has been an effective strategy for enhancing the pharmacological potency of quinoline derivatives.[4][5]

This technical guide provides a comprehensive overview of the potential applications of this compound in anticancer research. While direct studies on this specific molecule are emerging, its structural features—a quinoline core, a C-2 chloro substituent, and a C-4 morpholine carboxamide group—suggest a plausible mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[6][7]

These application notes will therefore focus on protocols to investigate the efficacy of this compound as a potential inhibitor of the PI3K/Akt/mTOR pathway, providing a framework for its evaluation as a novel anticancer agent.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the structure-activity relationships of similar quinoline-based compounds, it is hypothesized that this compound exerts its anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. The morpholine group, in particular, is a common feature in many PI3K inhibitors. The nitrogen atom in the quinoline ring can act as a hinge-binder in the ATP-binding pocket of these kinases, while the substituted quinoline core occupies the affinity pocket.[8]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[9] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating Akt.[9] Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[7] By inhibiting PI3K, Akt, or mTOR, this compound could effectively block this pro-survival pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2-Chloro-4-(morpholin- 4-ylcarbonyl)quinoline Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Quantitative Data Presentation

The following table provides a template for summarizing the cytotoxic activity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Compound Cancer Cell Line IC50 (µM) after 48h Reference
This compoundMCF-7 (Breast)Experimental DataYour Data
This compoundA549 (Lung)Experimental DataYour Data
This compoundHCT116 (Colon)Experimental DataYour Data
This compoundPC-3 (Prostate)Experimental DataYour Data

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 2-Chloro-4- (morpholin-4-ylcarbonyl)quinoline A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution (4 hours incubation) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate Cell Viability and IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol describes the detection of total and phosphorylated levels of key pathway proteins to confirm the inhibitory effect of this compound.[6][12]

Materials:

  • This compound

  • Cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)[13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C.[12][13]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a foundational method for evaluating the in vivo antitumor activity of this compound using a subcutaneous xenograft model.[14]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., HCT116)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (at various doses) and the vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Xenograft_Model_Workflow A 1. Inject Cancer Cells Subcutaneously into Mice B 2. Monitor Tumor Growth and Randomize Mice into Groups A->B C 3. Administer Compound and Vehicle Control B->C D 4. Measure Tumor Volume and Body Weight C->D E 5. Euthanize Mice and Excise Tumors at Endpoint D->E F 6. Analyze Tumor Growth Inhibition E->F

Caption: Workflow for an in vivo xenograft model.

Conclusion and Future Directions

The structural characteristics of this compound suggest its potential as a novel anticancer agent, likely acting through the inhibition of the PI3K/Akt/mTOR signaling pathway. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its cytotoxic and antitumor properties. Further investigations into its specific kinase inhibitory profile, pharmacokinetic properties, and efficacy in various cancer models are warranted to fully elucidate its therapeutic potential. The exploration of this and similar quinoline-4-carboxamide derivatives could lead to the development of new and effective targeted cancer therapies.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Mol Divers.

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (n.d.). National Genomics Data Center (CNCB-NGDC).

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.

  • Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. (n.d.). Benchchem.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). ResearchGate.

  • Western blot for phosphorylated proteins. (n.d.). Abcam.

  • Application Notes and Protocols for Western Blot Analysis of Phosphorylated mTOR Following Onatasertib Treatment. (n.d.). Benchchem.

  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (n.d.). Benchchem.

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer.

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (n.d.). PubMed.

  • Phospho-Akt (Ser473) Antibody. (2007). Cell Signaling Technology.

  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. (n.d.). PubMed.

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (n.d.). PubMed Central.

  • Comparative Anticancer Activity of Substituted Quinolines. (n.d.). Benchchem.

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC - NIH.

  • Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. (2025). ResearchGate.

  • 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (n.d.). eCampusOntario Pressbooks.

  • 5G55: 3-Quinoline Carboxamides inhibitors of Pi3K. (2016). NCBI.

  • The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modulation. (n.d.). Benchchem.

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.

  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate.

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube.

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). PubMed.

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). PMC - NIH.

  • In vivo screening models of anticancer drugs. (2018). ResearchGate.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate.

Sources

Application Notes and Protocols: Characterizing 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline as a potential chemical probe. As a novel compound with a quinoline scaffold, a class of molecules known for a wide range of biological activities, this small molecule presents an opportunity for interrogating new biological space.[1][2][3] This guide outlines a systematic, multi-step approach for researchers to validate this compound, identify its cellular targets, and ultimately utilize it as a high-quality chemical probe for biological discovery and target validation. The protocols provided herein are based on established, state-of-the-art methodologies in chemical biology and proteomics.

Introduction: The Quinoline Scaffold and the Promise of a New Chemical Probe

Quinoline derivatives are a cornerstone of medicinal chemistry, with applications ranging from antimalarial agents to anticancer therapeutics.[3][4][5][6] The rigid, heterocyclic structure of quinoline serves as a versatile pharmacophore that can be readily modified to achieve desired biological activities and physicochemical properties.[7][8] The subject of this guide, this compound, incorporates a morpholine moiety, a common functional group in bioactive molecules known to improve pharmacokinetic properties.[1][9]

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.[10] To be considered a high-quality probe, a compound must demonstrate potency, selectivity, and evidence of target engagement in a relevant biological system.[10][11][12] This guide provides the experimental framework to assess this compound against these rigorous criteria.

Our approach is structured to first establish a cellular phenotype, then confirm direct binding to a protein target within the cell, and finally, to identify the specific protein target(s) on a proteome-wide scale.

Initial Characterization and Phenotypic Screening

Before embarking on complex target identification studies, it is essential to confirm the identity and purity of the compound and to establish a quantifiable cellular phenotype.

Compound Quality Control
  • Purity Assessment: Verify the purity of this compound via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The compound should be >95% pure.

  • Structural Confirmation: Confirm the chemical structure using ¹H NMR and ¹³C NMR.

  • Solubility: Determine the solubility in relevant solvents, such as DMSO, and the final aqueous buffer used for cellular assays.

Cellular Viability and Phenotypic Assays

The initial goal is to determine a concentration range where the compound elicits a biological response without causing general cytotoxicity.

Protocol 1: Cellular Viability Assay

  • Cell Seeding: Plate the cell line of interest (e.g., a cancer cell line like HeLa or a disease-relevant cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A typical starting range is from 100 µM down to 1 nM. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard viability reagent (e.g., CellTiter-Glo®, resazurin) to measure cell viability according to the manufacturer's protocol.

  • Data Analysis: Plot the viability data against the compound concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration).

Causality Behind Experimental Choices:

  • A dose-response curve is critical to understanding the concentration-dependent effect of the compound.

  • Using a time course (24, 48, 72h) helps to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Target Engagement: Confirming In-Cell Binding

Once a phenotypic effect is observed, it is crucial to demonstrate that the compound directly binds to a protein target within the complex environment of the cell.[13][14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[16][17][18][19] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][17][20]

Isothermal Dose-Response CETSA

This experiment aims to demonstrate a dose-dependent stabilization of an unknown target at a single, optimized temperature.

Protocol 2: Isothermal Dose-Response CETSA

  • Cell Culture and Harvest: Grow cells to ~80% confluency. Harvest the cells by scraping (to maintain cell integrity) and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Compound Incubation: Aliquot the cell suspension and incubate with various concentrations of this compound (e.g., from 100 µM to 1 nM) and a vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions to a predetermined optimal temperature (e.g., 52°C, determined from a preliminary melt curve experiment) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). The amount of a specific protein in the soluble fraction can be quantified by Western Blotting if a target is hypothesized, or the entire soluble proteome can be analyzed by mass spectrometry (see Section 4).

  • Data Analysis: For a Western Blot, quantify the band intensity for each concentration. Plot the intensity against the compound concentration to generate a dose-response curve, demonstrating target stabilization.

Data Presentation: Isothermal Dose-Response CETSA Parameters

ParameterRecommended ValueRationale
Cell Density 1-5 x 10⁷ cells/mLEnsures sufficient protein for downstream analysis.
Compound Incubation 1 hour at 37°CAllows for cellular uptake and target binding.
Heating Time 3 minutesSufficient to induce unfolding of unstable proteins.
Centrifugation 20,000 x g for 20 minEffectively separates soluble from aggregated proteins.

CETSA_Workflow cluster_prep Sample Preparation cluster_process CETSA Protocol cluster_analysis Analysis A Intact Cells B Incubate with Compound/Vehicle A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Ultracentrifugation D->E F Separate Soluble (Supernatant) and Insoluble Fractions E->F G Quantify Soluble Protein (Western Blot or MS) F->G H Generate Melt Curve or Dose-Response Curve G->H

Target Deconvolution using Chemoproteomics

If this compound shows a clear cellular phenotype and target engagement, the next step is to identify its molecular target(s). Compound-centric chemical proteomics is an unbiased approach to achieve this.[21] This method uses the compound itself as a "bait" to isolate its binding partners from the entire proteome.

Synthesis of an Affinity Probe

To perform affinity purification, the probe needs to be chemically modified with a handle for enrichment, such as biotin. This typically involves synthesizing an analogue of this compound with a linker arm terminating in an alkyne or azide group, which can then be "clicked" to a biotin reporter using click chemistry.

Key Considerations for Probe Design:

  • The linker should be attached at a position on the molecule that is not critical for its biological activity.

  • The linker should be of sufficient length to minimize steric hindrance between the probe and the affinity resin.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a competitive binding experiment, which is a gold standard for identifying specific targets.

Protocol 3: Competitive AP-MS for Target Identification

  • Cell Lysate Preparation: Prepare a large-scale native cell lysate from the cell line of interest. Ensure the lysis buffer is compatible with maintaining protein-ligand interactions (e.g., avoid harsh detergents).

  • Competitive Binding: Aliquot the lysate into two conditions:

    • Competition: Pre-incubate the lysate with an excess (e.g., 50-fold) of the original, unmodified this compound.

    • Control: Pre-incubate with vehicle (DMSO).

  • Probe Incubation: Add the alkyne-modified affinity probe to both lysates and incubate to allow binding to targets.

  • Click Chemistry: Add biotin-azide and click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate) to covalently attach biotin to the probe-protein complexes.

  • Enrichment: Add streptavidin-coated magnetic beads to both lysates to capture the biotinylated complexes. Incubate with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. True targets of this compound will be significantly less abundant in the "Competition" sample compared to the "Control" sample.

Chemoproteomics_Workflow cluster_incubation Incubation cluster_conditions Conditions cluster_enrichment Enrichment cluster_analysis Analysis Lysate Cell Lysate Control Vehicle + Affinity Probe Competition Excess Free Compound + Affinity Probe Click Click Chemistry: Add Biotin-Azide Control->Click Competition->Click Beads Streptavidin Bead Enrichment Click->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest MS LC-MS/MS Analysis Digest->MS Quant Quantitative Proteomics: Identify Depleted Proteins MS->Quant

Target Validation

Once putative targets are identified via chemoproteomics, it is essential to validate them using orthogonal methods. This step confirms that the interaction between the probe and the identified protein is responsible for the observed cellular phenotype.

Recommended Validation Methods:

  • Recombinant Protein Assays: If the identified target is an enzyme, express and purify the recombinant protein. Test whether this compound can inhibit its activity in a biochemical assay.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the protein is the true target, its depletion should render the cells less sensitive to the compound.

  • Confirmatory CETSA: Perform a CETSA experiment followed by Western Blotting using an antibody specific to the identified target protein. This will confirm direct engagement in intact cells.

Conclusion and Best Practices

This guide provides a roadmap for the rigorous characterization of this compound as a chemical probe. By following a systematic approach of phenotypic screening, target engagement confirmation, unbiased target identification, and orthogonal validation, researchers can build a comprehensive understanding of this novel compound's mechanism of action. Adherence to these principles will ensure that the resulting data is robust and reliable, paving the way for the use of this compound as a valuable tool for biological research and drug discovery.[11]

References

  • Bunnage, M. E., et al. (2015). Chemoproteomics: A Broad Avenue to Target Deconvolution . PMC. [Link]

  • DiscoverX. Target Engagement Assays . Eurofins DiscoverX. [Link]

  • European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes . EFMC. [Link]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery . YouTube. [Link]

  • Concept Life Sciences. Target and pathway engagement assays . Concept Life Sciences. [Link]

  • Ciossani, G., et al. (2019). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes . ResearchGate. [Link]

  • Nomura, D. K., et al. (2017). Determining target engagement in living systems . PMC - NIH. [Link]

  • Zhang, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution . PMC - NIH. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. [Link]

  • Workman, P., et al. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation . AACR Journals. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • Wikipedia. Chemoproteomics . Wikipedia. [Link]

  • Mohd, Y., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination . MDPI. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications . Crimson Publishers. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes . Royal Society of Chemistry. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications . Juniper Publishers. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes . RSC Publishing. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]

  • CETSA. CETSA . CETSA. [Link]

  • Foley, T. L., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery . ResearchGate. [Link]

  • Penchala, S. C., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . NIH. [Link]

  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved . ResearchGate. [Link]

  • Quezada-Soto, F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . MDPI. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance . PubMed. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents . Pharmacology & Therapeutics. [Link]

  • D'Alessandro, S., et al. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites . PubMed. [Link]

  • Ghorab, M. M., et al. (2016). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors . PubMed. [Link]

  • Kumar, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Al-Juboori, A. M. J., et al. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro . PubMed Central. [Link]

  • Quezada-Soto, F., et al. (2024). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line . RSC Publishing. [Link]

  • Rodrigues, C., et al. (2023). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine . MDPI. [Link]

  • Singh, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities . PMC. [Link]

Sources

Application Note: A Step-by-Step Guide for the Cellular Characterization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities, including anticancer properties.[1][2][3] Derivatives of quinoline have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, such as the induction of apoptosis (programmed cell death) and the inhibition of key signaling molecules like topoisomerase 1 and various protein kinases.[2][4][5]

This guide provides a comprehensive, field-tested framework for researchers to conduct the initial cellular characterization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline . The experimental strategy detailed herein is designed as a self-validating cascade, beginning with a foundational assessment of cytotoxicity to determine the compound's potency and effective concentration range. Subsequent protocols then build upon this data to investigate the primary mechanism of cell death and explore potential effects on intracellular signaling pathways. This structured approach ensures a logical progression of inquiry, maximizing data integrity and resource efficiency.

The following sections offer detailed, step-by-step protocols for essential cell-based assays, explain the scientific rationale behind key experimental choices, and provide guidance on data interpretation, empowering researchers to confidently assess the biological activity of this novel compound.

Section 1: Compound Handling and Stock Preparation

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data. The low aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent for stock solutions.

Expert Insight: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial in vitro studies due to its high solubilizing capacity and relatively low cellular toxicity at concentrations typically below 0.5% (v/v). It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to nullify any solvent-induced effects.

Protocol: Preparation of Master Stock and Working Solutions

  • Master Stock Preparation (10 mM):

    • Accurately weigh 2.77 mg of this compound (Molecular Weight: 276.72 g/mol ).

    • Dissolve the compound in 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Serial Dilution for Experiments:

    • Prepare serial dilutions from the 10 mM master stock using complete cell culture medium. It is crucial to prepare these dilutions fresh for each experiment.

    • The table below provides an example for creating a 2X final concentration series, which will be diluted 1:1 in the cell plate.

Target Final Concentration (µM)2X Working Concentration (µM)Preparation Step (from 10 mM Stock)
1002002 µL of 10 mM Stock + 98 µL of Medium
5010050 µL of 200 µM solution + 50 µL of Medium
255050 µL of 100 µM solution + 50 µL of Medium
12.52550 µL of 50 µM solution + 50 µL of Medium
6.2512.550 µL of 25 µM solution + 50 µL of Medium
3.136.2550 µL of 12.5 µM solution + 50 µL of Medium
1.563.1350 µL of 6.25 µM solution + 50 µL of Medium
0 (Vehicle Control)0 (Vehicle Control)Match the highest DMSO concentration (e.g., 0.5%) in Medium

Section 2: Foundational Assay - Determining Cytotoxicity (MTT Assay)

The first essential step is to determine if this compound exhibits cytotoxic or anti-proliferative effects and to quantify its potency (e.g., IC50 value). The MTT assay is a robust, colorimetric method for this purpose.

Principle of the Assay: The assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Mitochondrial Dehydrogenases Solubilization Solubilization (e.g., DMSO) Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Figure 1: Principle of the MTT Cell Viability Assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell line (e.g., HepG2, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[6]

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Causality Check: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume exponential growth.[7]

  • Compound Treatment:

    • Prepare 2X working concentrations of the compound as described in Section 1.

    • Carefully remove the medium and add 100 µL of fresh medium containing the desired final concentrations of the compound. Alternatively, add 100 µL of the 2X compound solution directly to the 100 µL of medium already in the wells.

    • Include vehicle control wells (medium with DMSO) and background control wells (medium only, no cells).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm. A reference wavelength of >630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average OD of the background control wells from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 3: Investigating the Mechanism of Cell Death (Caspase-3/7 Apoptosis Assay)

If the MTT assay reveals significant cytotoxicity, the next logical step is to determine if the compound induces apoptosis. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins to orchestrate the morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to measure their combined activity.[9]

Principle of the Assay: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[10] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity.[9][11]

Caspase_Principle cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Luciferin Aminoluciferin Caspase->Luciferin Substrate Pro-luminescent Substrate (DEVD) Substrate->Caspase Cleavage Luciferase Luciferase + ATP Luciferin->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Principle of the Caspase-Glo® 3/7 Luminescent Assay.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • White-walled, opaque 96-well plates (essential for luminescence assays to prevent well-to-well crosstalk)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol (Section 2, steps 1-2).

    • Expert Insight: Use concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) to observe a dose-dependent response. A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptotic events. Include a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, which typically involves reconstituting the lyophilized substrate with the provided buffer.[12]

    • Allow the reagent to equilibrate to room temperature before use.[11]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[9] This single addition lyses the cells and initiates the reaction.

    • Place the plate on a shaker at a low speed (300-500 rpm) for 30 seconds to ensure mixing.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this period.[11]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Express the data as Fold Change in luminescence relative to the vehicle-treated control. A significant increase in luminescence indicates the activation of executioner caspases and suggests an apoptotic mechanism of cell death.

Section 4: Preliminary Mechanism of Action (MOA) Studies via Western Blot

Western blotting allows for the semi-quantitative analysis of specific proteins, providing insights into the molecular pathways affected by the compound.[13] If apoptosis is confirmed, a logical next step is to examine key proteins in the apoptotic signaling cascade.

Experimental Rationale: A common apoptotic pathway involves the Bcl-2 family of proteins, which regulate mitochondrial integrity, and the cleavage of substrates like PARP (Poly (ADP-ribose) polymerase) by active caspases. A decrease in the anti-apoptotic protein Bcl-2 and/or an increase in cleaved PARP would provide strong evidence for apoptosis.

Experimental_Workflow Systematic Characterization Workflow start Prepare Compound Stock Solution assay1 Step 1: MTT Assay (Determine Cytotoxicity & IC50) start->assay1 decision1 Is Compound Cytotoxic? assay1->decision1 assay2 Step 2: Caspase-3/7 Assay (Test for Apoptosis) decision1->assay2 Yes end_inactive Compound is Non-Cytotoxic decision1->end_inactive No decision2 Is Apoptosis Induced? assay2->decision2 assay3 Step 3: Western Blot (Probe Apoptotic Markers e.g., Cleaved PARP, Bcl-2) decision2->assay3 Yes end_necrotic Suggests Necrosis or Other Death Mechanism decision2->end_necrotic No end_moa Confirm Apoptotic Mechanism of Action assay3->end_moa

Figure 3: A logical workflow for the cellular characterization of a novel compound.

Protocol: Western Blot for Apoptotic Markers

Procedure:

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at 1x and 2x the IC50 value for an appropriate time (e.g., 24 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a standard method (e.g., BCA assay).

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5 minutes to denature.[14]

    • Load samples and a molecular weight marker onto an SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

    • Trustworthiness Check: Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for your target (e.g., anti-Cleaved PARP, anti-Bcl-2, anti-Actin as a loading control) overnight at 4°C.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system or X-ray film.[14]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to the loading control (Actin) to correct for any loading inaccuracies.

References

  • Al-Bayati, F. A. (2023). MTT Assay protocol. Protocols.io. Retrieved from [Link]

  • Promega Corporation. (2025). Caspase 3/7 Activity. Protocols.io. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. Retrieved from [Link]

  • Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. Esco Lifesciences. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Creative Biolabs. Retrieved from [Link]

  • G-M-I, Inc. (2025). Cell Culture: Safety Practices and Solutions. G-M-I, Inc. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Méndez-Gálvez, C., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Retrieved from [Link]

  • Janeba, Z., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Retrieved from [Link]

Sources

purification techniques for 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the purification of this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Achieving high purity of this compound is critical for obtaining accurate and reproducible results in subsequent biological assays and downstream applications. This guide offers an in-depth analysis of common impurities and presents validated protocols for three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). The content is designed for researchers, scientists, and drug development professionals, offering both theoretical principles and practical, step-by-step instructions to navigate the challenges associated with isolating this compound in a highly pure form.

Introduction and Physicochemical Profile

This compound is a synthetic organic compound featuring a quinoline core, a privileged structure in pharmaceutical research. The presence of the reactive 2-chloro group and the morpholine amide moiety makes it a versatile intermediate for the synthesis of a wide array of derivatives. Given that impurities can significantly impact biological activity, toxicity, and pharmacokinetic studies, robust purification is a non-negotiable step in its preparation.

The choice of purification strategy is dictated by the compound's properties, the nature of the impurities, and the desired scale and purity level.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₃ClN₂O₂[1]
Molecular Weight 276.72 g/mol [1]
Appearance Expected to be a solid (powder)[2]
Boiling Point 485.9 °C (Predicted)[1]
InChI Key C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl[1]

Common Impurities and Purification Rationale

The most common synthetic route to the target compound involves the coupling of a 2-chloroquinoline-4-carboxylic acid derivative with morpholine. This process can introduce several impurities that must be removed.

Potential Impurities:

  • Starting Materials: Unreacted 2-chloroquinoline-4-carboxylic acid and excess morpholine.

  • Reagent-Related Impurities: Coupling agents (e.g., DCC, EDC) and their by-products (e.g., DCU).

  • Side-Products: Products arising from reactions at other sites on the quinoline ring or from degradation.

  • Solvents: Residual solvents from the reaction and workup (e.g., DMF, Dichloromethane, Ethyl Acetate).

The purification strategy must effectively separate the target compound from these structurally similar and dissimilar impurities. An initial aqueous workup involving an acid wash can remove basic impurities like morpholine, while a subsequent base wash can remove acidic starting materials like 2-chloroquinoline-4-carboxylic acid.[3]

Strategic Purification Workflow

The selection of a purification method depends on the crude purity, the quantity of material, and the final purity requirements. The following diagram outlines a general decision-making workflow.

Purification_Workflow Purification Strategy Decision Tree cluster_0 Initial Assessment cluster_1 Primary Purification Method cluster_2 Final Polishing & Verification Start Crude Product (Post-Workup) TLC_Analysis Analyze by TLC/LC-MS Assess Purity & Impurity Profile Start->TLC_Analysis Decision Purity & Scale? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization >90% Pure Scale > 1g Column_Chrom Flash Column Chromatography Decision->Column_Chrom <90% Pure or Complex Mixture Scale < 10g Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chrom->Final_Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Final_Analysis Decision_Purity Decision_Purity Final_Analysis->Decision_Purity Purity < 98%? Pure_Product Pure Product (>98%) Decision_Purity->Prep_HPLC Yes Decision_Purity->Pure_Product No

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids when the crude material is relatively pure (>90%) and impurities have different solubility profiles. The method relies on dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the mother liquor.

Solvent Selection

The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For quinoline derivatives, polar protic and aprotic solvents are often effective.[4][5]

Table 2: Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Comments
Ethanol LowHighA good first choice for single-solvent recrystallization of quinoline derivatives.[4][5]
Isopropanol LowHighOften yields high-purity crystals and is a common alternative to ethanol.[3]
Ethyl Acetate ModerateHighCan be effective; may be used in a solvent/anti-solvent system with hexanes.[3][4]
Acetone ModerateHighCan be used, but its lower boiling point may require careful handling.[5]
Toluene LowModerateA less polar option, useful if polar impurities are present.
Step-by-Step Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Do not disturb the flask during this cooling period to promote the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point, to remove all residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying multi-gram quantities of reaction mixtures with moderate to low initial purity.[6] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.

Method Development via TLC

Before running a column, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides a good separation between the product and impurities, with a target retention factor (Rf) for the product of approximately 0.3-0.4.

  • Stationary Phase: Standard silica gel is generally suitable.[7] If the compound shows streaking (tailing), which can occur with amine-containing molecules, use silica pre-treated with triethylamine (typically 1% v/v in the eluent) or switch to neutral alumina.[3]

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point for compounds of this polarity.[3][8]

Step-by-Step Protocol

Chromatography_Workflow A 1. Column Packing (Slurry Pack with Hexane) B 2. Sample Loading (Dry load on Celite/Silica) A->B C 3. Elution (Gradient: 0-50% EtOAc in Hexane) B->C D 4. Fraction Collection C->D E 5. TLC Analysis of Fractions D->E F 6. Combine Pure Fractions E->F G 7. Solvent Evaporation (Rotary Evaporator) F->G H Purified Product G->H

Caption: Experimental workflow for flash column chromatography.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gentle air pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution: Begin eluting the column with the least polar solvent mixture determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 100% hexanes, then move to 5% ethyl acetate in hexanes, then 10%, 20%, and so on.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot fractions onto a TLC plate to identify which ones contain the pure product.

  • Combining and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Preparative HPLC

For achieving the highest possible purity (>99%), especially on a smaller scale (<1 g) or as a final polishing step, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[9][10] This technique offers superior resolution compared to flash chromatography.

Method Parameters

The conditions for preparative HPLC are typically scaled up from an analytical HPLC method. For quinoline derivatives, reversed-phase chromatography is highly effective.[11][12]

Table 3: Typical Preparative RP-HPLC Parameters

ParameterTypical SettingRationale
Column C18, 5-10 µm particle sizeStandard for reversed-phase separation of moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic Acid (FA)Formic acid is MS-compatible and helps protonate acidic silanols, improving peak shape.[11][12]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)Acetonitrile is a common organic modifier with good UV transparency.
Gradient 10-95% B over 20-30 minutesA broad gradient ensures elution of the compound while separating it from impurities.
Flow Rate 20-50 mL/min (for 20-50 mm ID columns)Flow rate is scaled based on the column diameter.
Detection UV at ~254 nm or ~325 nmQuinoline systems have strong UV absorbance; the optimal wavelength should be determined from a UV scan.[9]
Step-by-Step Protocol
  • Sample Preparation: Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., Methanol or DMF). The concentration can be high, but ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC system.[9]

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Chromatography and Fraction Collection: Run the gradient method. Monitor the UV chromatogram and collect the fractions corresponding to the main product peak using an automated fraction collector.

  • Post-Purification Workup: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a pure, fluffy solid, free of residual solvents.

Purity Verification

After purification, the identity and purity of this compound must be confirmed using orthogonal analytical techniques:

  • Analytical HPLC/LC-MS: To determine the purity percentage based on peak area.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By following these detailed protocols and applying rigorous analytical verification, researchers can confidently obtain high-purity this compound suitable for the most demanding applications in scientific research and development.

References

  • BenchChem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • Lancaster, C., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55-65. [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. [Link]

  • Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. [Link]

  • Unknown. (n.d.). CN103664892B - The crystallization of quinoline.
  • National Center for Biotechnology Information. (n.d.). 2-(Morpholine-4-carbonyl)quinoline. PubChem. [Link]

  • Al-Warhi, T., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem. [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline?[Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Al-Warhi, T., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]

  • Mogilaiah, K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Khanye, S. D., et al. (2016). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. [Link]

  • Ghorab, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(2), 735-761. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-4-nitrobenzanilide on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • Wikipedia. (n.d.). 2-Chloroquinoline. [Link]

  • Ertel, H., et al. (1984). U.S. Patent No. 4,456,777. Washington, DC: U.S.

Sources

analytical methods for 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Abstract

This comprehensive application note provides detailed protocols and validation strategies for the quantitative analysis of this compound, a key chemical entity in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this guide outlines robust analytical methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it establishes a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4] The causality behind experimental choices is elucidated, and protocols are presented as self-validating systems, complete with forced degradation studies to establish specificity and stability-indicating capabilities.

Introduction and Analytical Rationale

This compound is a quinoline derivative with a molecular formula of C₁₄H₁₃ClN₂O₂ and a molecular weight of 276.72 g/mol .[5] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API).

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, selectivity, and sample matrix complexity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control and assay of the pure substance or formulated product. The quinoline moiety possesses a strong chromophore, making it highly suitable for UV detection.[6][7] A reversed-phase C18 column is the logical choice, as it effectively retains the moderately nonpolar analyte through hydrophobic interactions, allowing for separation from polar and nonpolar impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, LC-MS/MS is the premier choice.[8][9] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte provides unparalleled specificity, minimizing matrix interference.[10]

This guide provides validated starting points for both techniques, emphasizing the scientific principles that underpin the methodological choices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as a stability-indicating assay for the quantification of this compound and the separation of its potential degradation products.

Chromatographic System and Conditions

The selection of chromatographic parameters is driven by the need to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities. An acidic modifier in the mobile phase is crucial for protonating residual silanols on the column packing, thereby preventing peak tailing. Acetonitrile is chosen as the organic solvent for its low UV cutoff and viscosity.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLCProvides flexibility for method development and gradient elution.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for retaining moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for eluting the analyte.
Gradient Elution 30% to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 minEnsures elution of the main analyte and any more nonpolar impurities, while providing a robust separation window.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity.
Detection Wavelength 235 nmCorresponds to a primary absorbance maximum of the quinoline chromophore, offering high sensitivity.
Injection Volume 10 µLA standard volume that balances sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Step-by-Step Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., for drug substance assay): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution to a final target concentration of 50 µg/mL.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solutions from the calibration curve using the regression equation.

HPLC Analysis Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, Gradient) prep->hplc Load inject Inject Sample (10 µL) hplc->inject detect UV Detection (235 nm) inject->detect data Data Acquisition (Chromatogram) detect->data process Peak Integration & Calibration data->process report Final Report (Concentration, Purity) process->report

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is intended for trace-level quantification in complex matrices, offering superior sensitivity and selectivity.

Rationale and System Parameters

The LC conditions are similar to the HPLC-UV method to ensure good chromatography. The key difference lies in the detector. Electrospray Ionization (ESI) in positive mode is selected because the morpholine nitrogen is readily protonated, forming a stable [M+H]⁺ ion. Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion is isolated and fragmented, and a specific product ion is monitored. This highly specific transition minimizes background noise and enhances sensitivity.

ParameterRecommended ConditionRationale
LC System UPLC or HPLC SystemCoupled to a mass spectrometer.
MS System Triple Quadrupole (QqQ) Mass SpectrometerIdeal for quantitative MRM analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the analyte by protonating the morpholine nitrogen.
Precursor Ion [M+H]⁺ m/z 277.1Corresponds to the protonated molecule (C₁₄H₁₄ClN₂O₂⁺).
Product Ion m/z 207.1 (tentative)A plausible fragment resulting from the loss of the morpholine group. This must be confirmed via infusion and product ion scan.
MRM Transition 277.1 -> 207.1Specific transition for quantification.
Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°COptimized to achieve stable and efficient ionization and desolvation.
Collision Gas ArgonStandard collision gas for fragmentation in the collision cell.
Step-by-Step Protocol: Bioanalytical Sample (e.g., Plasma)
  • Internal Standard (IS) Selection: Choose a structurally similar molecule that is not present in the sample (e.g., a deuterated analog) to account for variations in sample preparation and instrument response.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of IS working solution and 300 µL of cold acetonitrile (protein precipitation).

  • Extraction: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.

  • Quantification: Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration. Determine the sample concentration from this curve.

Method Validation Strategy (ICH Q2(R1))

To ensure that the chosen analytical method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[1][4]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[4] Forced degradation studies are essential to demonstrate this and establish the stability-indicating nature of the method.[11][12] The goal is to achieve 5-20% degradation of the active substance.[13]

Stress ConditionProtocol
Acid Hydrolysis 5 mL of 0.1 M HCl at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
Base Hydrolysis 5 mL of 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl.
Oxidative Degradation 5 mL of 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid sample exposed to 105°C for 48 hours.
Photolytic Degradation Solid sample exposed to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 W h/m²).

The stressed samples are then analyzed by the HPLC-UV method. The method is deemed specific if the main analyte peak is resolved from all degradation product peaks with a resolution of >1.5, and peak purity analysis (using a PDA detector) confirms no co-eluting peaks.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (Intra-day): Precision over a short interval.RSD ≤ 1.0% for ≥6 determinations at 100% of the test concentration.
Intermediate Precision (Inter-day): Within-laboratory variations.RSD ≤ 2.0% from analyses on different days, with different analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Overall RSD should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2) are varied.
Forced Degradation Workflow Diagram

Forced_Degradation cluster_stress Stress Conditions acid Acid (HCl) analysis Analyze Stressed Samples via HPLC-UV Method acid->analysis base Base (NaOH) base->analysis ox Oxidation (H₂O₂) ox->analysis therm Thermal (Heat) therm->analysis photo Photolytic (Light) photo->analysis api API Sample (this compound) api->acid api->base api->ox api->therm api->photo evaluation Evaluate Specificity: - Peak Purity - Resolution from Degradants analysis->evaluation

Caption: Workflow for conducting forced degradation studies to establish method specificity.

Conclusion

This application note provides robust, reliable, and scientifically sound methodologies for the quantification of this compound. The detailed HPLC-UV and LC-MS/MS protocols serve as excellent starting points for method implementation in a regulated laboratory environment. By following the outlined validation strategy, which is firmly grounded in ICH guidelines, researchers can ensure the generation of high-quality, defensible analytical data suitable for regulatory submission and crucial decision-making throughout the drug development lifecycle.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Quality Guidelines Overview. (Accessed 2026). International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-496. [Link]

  • Li, Y., et al. (2014). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. Analytical Methods, 6(15), 5983-5989. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. [Link]

  • Krácmar, J., Alvarez Sotolongo, M., & Krácmarová, J. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. Pharmazie, 29(12), 773-776. [Link]

  • Dos Santos, J. D. S., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 5(3), 13-21. [Link]

  • Al-Ghanim, A. M. (2023). Recent Spectrophotometric and Electroanalytical Methods Used for the Determination of Quinoline-Based Compounds. Critical Reviews in Analytical Chemistry, 1-17. [Link]

  • SIELC Technologies. (2018). 2-Chloro-4-methylquinoline. [Link]

  • Szigrist, A., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • Application of derivative UV spectrophotometry for the determination of cinoxacin and oxolinic acid in pure and dosage forms. (2007). ResearchGate. [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. (n.d.). Indian Institute of Technology Hyderabad. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Lightle, S. A., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Das, N., et al. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate. [Link]

  • Lirias. (n.d.). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2015). ResearchGate. [Link]

  • Noguera-Oviedo, K., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(22), 3469-3476. [Link]

Sources

The Synthetic Utility of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline-Morpholine Scaffold

In the landscape of contemporary medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. The inherent reactivity of substituted quinolines provides a versatile platform for the synthesis of complex molecular architectures. When coupled with the morpholine moiety, a common constituent in drug candidates known to enhance pharmacokinetic properties such as solubility and metabolic stability, the resulting quinoline-morpholine conjugate emerges as a powerful building block in drug discovery programs[2][3].

This technical guide provides a comprehensive overview of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, a key intermediate that marries the reactivity of a 2-chloroquinoline with the desirable attributes of a morpholine amide. We will delve into its synthesis, characterization, and strategic applications, offering detailed protocols and mechanistic insights to empower researchers in the fields of organic synthesis and drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of an intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₃ClN₂O₂[4]
Molecular Weight 276.72 g/mol [4]
CAS Number 135323-95-4[4]
Appearance Off-white to pale yellow solidTypical
Melting Point Not widely reported, expected >150 °CInferred
Solubility Soluble in dichloromethane, chloroform, DMF; sparingly soluble in methanol, ethanolInferred

Spectroscopic Characterization (Predicted and Inferred from Related Structures):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Quinoline Protons: 8.2-8.4 (d, 1H, H-5), 7.9-8.1 (d, 1H, H-8), 7.6-7.8 (m, 2H, H-6, H-7), 7.5 (s, 1H, H-3). The downfield shifts are characteristic of aromatic protons in the electron-deficient quinoline ring system.

    • Morpholine Protons: 3.6-3.9 (m, 8H, -CH₂-N-CH₂- and -CH₂-O-CH₂-). The protons of the morpholine ring typically appear as broad multiplets due to their conformational flexibility.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • Quinoline Carbons: ~168 (C=O), ~152 (C-2), ~148 (C-4), ~147 (C-8a), ~131 (C-7), ~129 (C-5), ~128 (C-6), ~125 (C-4a), ~120 (C-3). The carbonyl carbon is significantly downfield, and the carbon bearing the chlorine (C-2) is also deshielded.

    • Morpholine Carbons: ~67 (-CH₂-O-CH₂-), ~48 (-CH₂-N-CH₂-). The carbons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.

  • Mass Spectrometry (ESI-MS): m/z 277.07 [M+H]⁺, with a characteristic isotopic pattern for one chlorine atom.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations to introduce the morpholine amide. The following protocol is a robust and reproducible method derived from established synthetic transformations of quinolines and amide bond formations[6][7][8].

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Coupling A 2-Hydroxy-4-quinolinecarboxylic Acid B 2-Chloroquinoline-4-carboxylic Acid A->B POCl₃ or SOCl₂/DMF C 2-Chloroquinoline-4-carboxylic Acid D 2-Chloroquinoline-4-carbonyl Chloride C->D SOCl₂ or (COCl)₂ E 2-Chloroquinoline-4-carbonyl Chloride G This compound E->G Base (e.g., Et₃N, Pyridine) DCM or THF F Morpholine F->G Base (e.g., Et₃N, Pyridine) DCM or THF

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid

This initial step involves the chlorination of the corresponding 2-hydroxyquinoline derivative. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-quinolinecarboxylic acid (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-chloroquinoline-4-carboxylic acid.

Step 2: Formation of 2-Chloroquinoline-4-carbonyl Chloride

The carboxylic acid is activated by conversion to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a standard reagent for this purpose[2][7][9].

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroquinoline-4-carboxylic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Work-up: Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloroquinoline-4-carbonyl chloride is typically used in the next step without further purification.

Step 3: Amide Coupling with Morpholine

The final step is the nucleophilic acyl substitution of the acyl chloride with morpholine to form the desired amide[8][10].

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-chloroquinoline-4-carbonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Applications in Organic Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of a reactive chlorine atom at the 2-position and a versatile morpholine amide at the 4-position makes this compound a highly valuable intermediate in the synthesis of complex, biologically active molecules. Its primary application lies in the construction of substituted quinolines, particularly those targeting protein kinases.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for drug development[11]. Several approved and investigational drugs target key nodes in this pathway, and many of these inhibitors feature quinoline or quinazoline scaffolds[12][13].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1->Downstream

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.

Application Example: Synthesis of 2-Amino-4-(morpholin-4-ylcarbonyl)quinoline Derivatives

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ). This allows for the introduction of a variety of functional groups, most notably amines, to generate a library of 2-aminoquinoline derivatives. These derivatives are of significant interest as potential kinase inhibitors.

Protocol 2: General Procedure for the Synthesis of 2-Amino-4-(morpholin-4-ylcarbonyl)quinoline Derivatives
  • Reaction Setup: In a sealed tube or microwave vial, combine this compound (1 equivalent), the desired primary or secondary amine (1.5-2.0 equivalents), and a suitable solvent such as n-butanol, dioxane, or DMF.

  • Reaction Conditions: The reaction can be carried out under conventional heating (80-150 °C) for 12-48 hours or under microwave irradiation (100-180 °C) for 30-120 minutes. The choice of conditions will depend on the reactivity of the amine. For less reactive amines, the addition of a palladium catalyst and a ligand (e.g., Buchwald-Hartwig amination conditions) may be necessary.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography or preparative HPLC to yield the desired 2-amino-4-(morpholin-4-ylcarbonyl)quinoline derivative.

This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies in a drug discovery program.

Conclusion and Future Perspectives

This compound is a strategically designed intermediate that offers a powerful combination of a reactive handle for further functionalization and a desirable pharmacokinetic modulator. The synthetic protocols outlined in this guide provide a clear and reproducible pathway to this valuable building block. Its utility in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, underscores its importance in modern medicinal chemistry. As the quest for more selective and potent kinase inhibitors continues, the demand for versatile and well-characterized intermediates like this compound is set to grow, paving the way for the discovery of next-generation therapeutics.

References

  • Biosynth. (n.d.). 2-Chloro-4-(morpholine-4-carbonyl)quinoline.
  • Aparicio, D. F., Ortiz, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3245. [Link]

  • Hayakawa, M., Kawaguchi, K., Kaizawa, H., Koizumi, T., Ohishi, T., Yamano, M., ... & Yoshimi, A. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]

  • Massoud, M. A. M., El-Sawy, A. A., & Shaker, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7498–7533. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Ramírez, H., Rodrigues, J., & Mijares, M. R. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Molecules, 25(10), 2345. [Link]

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews. Molecular cell biology, 9(2), 162–176. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews. Cancer, 9(8), 550–562. [Link]

  • Tzara, E., et al. (2020).
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Application Notes & Protocols for Assay Development with 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Carboxamide

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The morpholine moiety is also a privileged structure in drug discovery, often incorporated to improve physicochemical properties and confer a range of biological effects. The compound 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline represents a novel chemical entity that marries these two important pharmacophores.

While the specific biological targets and mechanism of action of this compound are yet to be fully elucidated, its structural alerts strongly suggest potential utility in drug discovery programs. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate the biological characterization of this compound. We present a logical, step-wise screening cascade, beginning with broad cytotoxicity profiling and progressing to more specific, hypothesis-driven assays. The protocols herein are designed to be robust and self-validating, providing a solid foundation for hit identification and lead optimization efforts.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is critical for designing meaningful biological assays, ensuring solubility, and interpreting results.

PropertyValueSource
Molecular Formula C₁₄H₁₃ClN₂O₂[3]
Molecular Weight 276.72 g/mol [3]
CAS Number 135323-95-4[3]
SMILES C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl[3]
Boiling Point 485.9 °C[3]

Note: For all experimental work, it is imperative to prepare a high-concentration stock solution of the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), from which working dilutions are made.

Proposed Screening Cascade

Given the novelty of this compound, a systematic approach to identifying its biological activity is recommended. The following cascade provides a logical workflow from broad, untargeted screening to more specific, hypothesis-driven assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays Compound This compound (Stock Solution in DMSO) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., Resazurin on Cancer Cell Line Panel) Compound->Cytotoxicity Antimalarial P. falciparum Growth Inhibition Assay Cytotoxicity->Antimalarial If potent cytotoxicity is observed Antibacterial Antibacterial Susceptibility Testing (e.g., MIC Determination) Cytotoxicity->Antibacterial Broad-spectrum activity check Kinase Kinase Inhibition Panel (If structurally warranted) Antimalarial->Kinase Hypothesis-driven (e.g., Pf-related kinases)

Caption: Proposed screening cascade for this compound.

Part 1: In Vitro Cytotoxicity Profiling (Resazurin Assay)

Rationale and Expertise: The first step in characterizing a novel compound is to assess its general cytotoxicity. This provides a baseline understanding of its biological activity and helps determine appropriate concentration ranges for subsequent assays. The resazurin (Alamar Blue) assay is a robust, sensitive, and non-destructive method to measure cell viability.[4][5][6] It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by mitochondrial reductases in metabolically active cells.[6] This conversion is directly proportional to the number of viable cells.

Experimental Workflow: Resazurin Cytotoxicity Assay

G Start Start Step1 Seed cells in a 96-well plate (e.g., A549, 5,000 cells/well) Start->Step1 Step2 Incubate for 24h (37°C, 5% CO₂) Step1->Step2 Step3 Prepare serial dilutions of the This compound Step2->Step3 Step4 Treat cells with compound dilutions (and vehicle control) Step3->Step4 Step5 Incubate for 72h (37°C, 5% CO₂) Step4->Step5 Step6 Add Resazurin solution to each well Step5->Step6 Step7 Incubate for 2-4h (37°C, 5% CO₂) Step6->Step7 Step8 Measure fluorescence (Ex: 560 nm, Em: 590 nm) Step7->Step8 End Calculate IC₅₀ Step8->End

Caption: Workflow for the Resazurin-based in vitro cytotoxicity assay.

Detailed Protocol: Resazurin Assay

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt (stock solution of 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2x working stock of the highest desired concentration of this compound in complete culture medium from the DMSO stock. Causality Note: Preparing a 2x stock allows for the addition of an equal volume to the cells, minimizing solvent effects. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Perform serial dilutions (e.g., 1:3 or 1:10) in a separate dilution plate to create a range of concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for 72 hours. Trustworthiness Note: A 72-hour incubation period is a standard duration for assessing the antiproliferative effects of compounds.

  • Resazurin Addition and Measurement:

    • After the incubation period, add 20 µL of the resazurin stock solution to each well (including controls and blanks).

    • Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Fluorescence of treated well / Average fluorescence of vehicle control wells) x 100

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Antimalarial Activity Screening (SYBR Green I Assay)

Rationale and Expertise: Quinoline-based compounds are historically significant as antimalarials (e.g., chloroquine, quinine).[7][8] Therefore, evaluating this compound for activity against Plasmodium falciparum, the deadliest malaria parasite, is a logical next step. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for assessing antimalarial drug susceptibility.[9][10] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, and thus, parasite growth.

Experimental Workflow: P. falciparum Growth Inhibition Assay

G Start Start Step1 Prepare serial dilutions of test compound in a 96-well plate Start->Step1 Step2 Add synchronized ring-stage P. falciparum culture (2% Hct, 0.5% para) Step1->Step2 Step3 Incubate for 72h (37°C, mixed gas) Step2->Step3 Step4 Freeze plate at -20°C to lyse cells Step3->Step4 Step5 Thaw plate and add SYBR Green I lysis buffer to each well Step4->Step5 Step6 Incubate for 1h at RT in the dark Step5->Step6 Step7 Measure fluorescence (Ex: 485 nm, Em: 530 nm) Step6->Step7 End Calculate IC₅₀ Step7->End

Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.

Detailed Protocol: SYBR Green I Assay

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

  • Human erythrocytes (O+).

  • Complete RPMI-1640 medium (with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax).

  • 96-well black, clear-bottom tissue culture plates.

  • This compound (stock solution in DMSO).

  • Lysis Buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).

  • SYBR Green I dye (10,000x stock in DMSO).

  • Mixed gas (5% CO₂, 5% O₂, 90% N₂).

Procedure:

  • Compound Plate Preparation:

    • Dispense 100 µL of complete medium into all wells of a 96-well plate.

    • Add 1 µL of the compound stock solution (or DMSO for vehicle control) to the first column and perform serial dilutions across the plate.

    • Transfer 50 µL from each well of the dilution plate to a new, empty assay plate in triplicate. Expertise Note: This creates a pre-dosed assay plate, which is a standard practice for antimalarial screening.

  • Parasite Culture Preparation and Addition:

    • Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.

    • Prepare a parasite suspension with a final parasitemia of 0.5% and a final hematocrit of 2% in complete medium.

    • Add 50 µL of this parasite suspension to each well of the pre-dosed assay plate.

    • Include "parasite-free" control wells containing uninfected erythrocytes at 2% hematocrit.

  • Incubation:

    • Place the assay plate in a modular incubation chamber, flush with mixed gas, and incubate at 37°C for 72 hours. Causality Note: 72 hours allows the parasites to complete approximately 1.5-2 replication cycles, providing a robust window for measuring growth inhibition.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. Protect from light.

    • After incubation, carefully remove the plate from the incubator. Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently by pipetting.

    • Incubate the plate at room temperature in the dark for 1 hour.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Subtract the average fluorescence of the parasite-free control wells from all other readings.

    • Calculate the percentage of growth inhibition and determine the IC₅₀ value as described in the cytotoxicity protocol.

Data Interpretation and Quality Control

A successful assay is not only about following the steps but also about ensuring the data is reliable.

Example Data Presentation:

Compound Concentration (µM)% Viability (A549 Cells)% Growth (P. falciparum)
1005.22.1
33.315.88.9
11.148.925.4
3.785.355.7
1.298.189.3
0.4101.297.6
IC₅₀ (µM) 10.5 4.1

Trustworthiness and Self-Validation:

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Signal-to-Background (S/B) Ratio: Ensure a sufficient dynamic range between your positive and negative controls. An S/B ratio > 5 is generally desirable.

  • Reproducibility: Assays should be repeated on different days to ensure the IC₅₀ values are reproducible.

References

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.[Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. ResearchGate.[Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.[Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI.[Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed.[Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology.[Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.[Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Center for Biotechnology Information.[Link]

  • Preparation and Properties of Quinoline. SlideShare.[Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed.[Link]

Sources

Topic: Large-Scale Synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, a valuable quinoline-based scaffold for pharmaceutical research and drug development. The described two-step synthetic route starts from commercially available 2-chloroquinoline-4-carboxylic acid, proceeding through a highly reactive acyl chloride intermediate. This method is designed for robust, large-scale production, emphasizing operational simplicity, high yield, and purity. We detail the reaction mechanism, provide step-by-step protocols, address critical process parameters for scale-up, and offer troubleshooting guidance. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process, adhering to the principles of scientific integrity and providing a self-validating system for researchers.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Its derivatives are known to exhibit anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The specific target of this guide, this compound, serves as a versatile intermediate. The 2-chloro position is susceptible to nucleophilic substitution, allowing for further molecular diversification, while the morpholine amide at the 4-position can influence solubility, metabolic stability, and target engagement.

Developing a synthetic process that is not only efficient in a laboratory setting but also economically viable and technically feasible on an industrial scale is a critical challenge in drug development. This guide outlines a robust two-step synthesis designed for scalability. The strategy involves the activation of 2-chloroquinoline-4-carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with morpholine. This classical approach is favored for large-scale applications due to the high reactivity of the acyl chloride intermediate and the use of low-cost, readily available reagents.[1]

Reaction Scheme and Mechanism

The synthesis is a two-step process starting from 2-chloroquinoline-4-carboxylic acid (1 ).

Step 1: Activation of the Carboxylic Acid The carboxylic acid (1 ) is converted to the highly reactive 2-chloroquinoline-4-carbonyl chloride (2 ) using thionyl chloride (SOCl₂).

  • Scheme 1: Synthesis of Acyl Chloride Intermediate

    2-chloroquinoline-4-carboxylic acid (1 ) reacts with thionyl chloride to yield 2-chloroquinoline-4-carbonyl chloride (2 ).

Mechanism: The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is eliminated and subsequently attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate releases the acyl chloride (2 ) and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The formation of these gaseous byproducts helps drive the reaction to completion according to Le Châtelier's principle.

Step 2: Amide Bond Formation The isolated acyl chloride (2 ) is then reacted with morpholine in the presence of a base (such as pyridine or excess morpholine) to yield the final product, this compound (3 ).

  • Scheme 2: Amide Coupling Reaction

    2-chloroquinoline-4-carbonyl chloride (2 ) undergoes nucleophilic acyl substitution with morpholine to form the final product (3 ).

Mechanism: This is a classic nucleophilic acyl substitution. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the HCl generated in situ, preventing the protonation of the morpholine nucleophile.

Causality for Route Selection: This acyl chloride route is superior for large-scale synthesis compared to methods using peptide coupling reagents (e.g., EDC, HATU) for several reasons[2][3]:

  • Cost-Effectiveness: Thionyl chloride is significantly cheaper than complex coupling reagents.

  • Atom Economy & Waste Profile: The byproducts of the activation step (SO₂ and HCl) are gases that can be easily removed and scrubbed, whereas coupling reagents generate stoichiometric amounts of solid or high-boiling waste (e.g., dicyclohexylurea from DCC) that require separation.[4]

  • Reactivity: Acyl chlorides are highly reactive, often leading to faster reaction times and higher conversion rates, which is advantageous for industrial throughput.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )GradeSupplier
2-Chloroquinoline-4-carboxylic acidC₁₀H₆ClNO₂207.61≥98%Commercially Available
Thionyl Chloride (SOCl₂)SOCl₂118.97≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ACS GradeCommercially Available
TolueneC₇H₈92.14Anhydrous, ACS GradeCommercially Available
MorpholineC₄H₉NO87.12≥99%Commercially Available
PyridineC₅H₅N79.10Anhydrous, ACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousCommercially Available
Isopropanol (IPA)C₃H₈O60.10ACS GradeCommercially Available
n-HexaneC₆H₁₄86.18ACS GradeCommercially Available
Equipment
  • Jacketed glass reactor (appropriate scale, e.g., 20 L, 50 L) with overhead stirring, reflux condenser, and temperature probe.

  • Dropping funnel/addition pump.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Gas scrubber system (for HCl and SO₂).

  • Filtration apparatus (Büchner funnel or Nutsche filter).

  • Vacuum oven.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Analytical instruments: NMR, LC-MS, HPLC.

Safety and Hazard Mitigation

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing work.

ChemicalHazardsRecommended Precautions
Thionyl Chloride Corrosive, toxic by inhalation, reacts violently with water.Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves (butyl rubber), splash goggles, face shield, and a lab coat. Keep away from water. Use a dedicated quenching station (e.g., isopropanol) for residual reagent.
Dichloromethane Suspected carcinogen, volatile, irritant.Use in a fume hood. Avoid inhalation and skin contact. Wear appropriate gloves (Viton or equivalent) and eye protection.
Pyridine Flammable, toxic, harmful if swallowed or inhaled.Handle in a fume hood. Keep away from ignition sources. Wear gloves and eye protection.
HCl / SO₂ (gases) Toxic, corrosive gases.Ensure the reaction is connected to an efficient gas scrubber containing a caustic solution (e.g., NaOH) to neutralize acidic gases.

Detailed Experimental Protocol

Part A: Synthesis of 2-Chloroquinoline-4-carbonyl chloride (Intermediate 2)
  • Reactor Setup: Set up a 20 L jacketed reactor equipped with an overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet. Connect the condenser outlet to a gas scrubber.

  • Charging Reagents: Charge the reactor with 2-chloroquinoline-4-carboxylic acid (1 ) (1.00 kg, 4.82 mol) and anhydrous toluene (8 L). Begin stirring to form a slurry.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (0.76 L, 1.24 kg, 10.43 mol, 2.16 eq.) to the slurry via a dropping funnel over 60-90 minutes. Maintain the internal temperature below 30°C during the addition using the reactor jacket.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 75-80°C. Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain this temperature for 4-6 hours, or until gas evolution ceases and a clear solution is formed.

  • Monitoring: Monitor the reaction completion by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by LC-MS to confirm the absence of starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Distill off the excess thionyl chloride and toluene under reduced pressure.

  • Azeotropic Distillation: Add fresh anhydrous toluene (2 x 2 L) and distill it off under vacuum to ensure complete removal of residual thionyl chloride.

  • Isolation: The resulting crude 2-chloroquinoline-4-carbonyl chloride (2 ) will be a solid or oil. This intermediate is moisture-sensitive and is typically used directly in the next step without further purification.

Part B: Synthesis of this compound (Product 3)
  • Reactor Setup: In a separate 50 L reactor under a nitrogen atmosphere, charge anhydrous dichloromethane (DCM, 10 L) and morpholine (1.26 L, 1.26 kg, 14.45 mol, 3.0 eq.). Cool the solution to 0-5°C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride (2 ) from Part A in anhydrous DCM (5 L). Add this solution slowly to the cold morpholine solution over 90-120 minutes, ensuring the internal temperature does not exceed 10°C. A thick white precipitate (morpholine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the acyl chloride.

  • Work-up & Quench: Slowly add water (10 L) to the reaction mixture to dissolve the salts. Stir for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (2 x 5 L) and brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification (Recrystallization): Suspend the crude solid in isopropanol (approx. 5 L/kg of crude). Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 2-4 hours to complete crystallization.

  • Final Isolation: Collect the crystalline product by filtration, wash the filter cake with cold isopropanol (2 x 1 L), and then with n-hexane (2 x 1 L). Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield: 1.15 - 1.25 kg (86-94% over two steps). Purity: ≥99% by HPLC.

Process Optimization and Scale-Up Considerations

Scaling this process requires careful attention to several parameters to ensure safety, consistency, and efficiency.

  • Heat Management: Both steps are exothermic. The addition of thionyl chloride and the acyl chloride must be controlled at a rate that allows the reactor's cooling system to maintain the target temperature. A failure in temperature control during the amidation step can lead to side reactions.

  • Reagent Quality: The use of anhydrous solvents is critical. Moisture will hydrolyze both thionyl chloride and the acyl chloride intermediate, reducing yield and purity.

  • Scrubbing Efficiency: On a large scale, the volume of HCl and SO₂ produced is significant. The scrubbing system must be appropriately sized and charged with a sufficient amount of caustic solution to handle the off-gassing.

  • Solid Handling: The final product is a crystalline solid. The choice of filtration and drying equipment (e.g., centrifuge vs. Nutsche filter, vacuum oven vs. paddle dryer) will impact cycle time and operator exposure.

Below is a diagram illustrating the overall workflow for this synthesis.

G cluster_prep Part A: Intermediate Synthesis cluster_final Part B: Final Product Synthesis A1 Charge Reactor with 2-Chloroquinoline-4-carboxylic Acid & Toluene A2 Slow Addition of Thionyl Chloride (SOCl₂) A1->A2 A3 Heat to 75-80°C (4-6h) A2->A3 A4 Reaction Monitoring (LC-MS) A3->A4 A5 Vacuum Distillation (Remove excess SOCl₂ & Toluene) A4->A5 A6 Crude Acyl Chloride (2) (Use directly) A5->A6 B2 Slow Addition of Acyl Chloride (2) in DCM A6->B2 Transfer B1 Charge Reactor with Morpholine & DCM (0-5°C) B1->B2 B3 Stir at RT (2-3h) B2->B3 B4 Aqueous Work-up (Water, NaHCO₃, Brine) B3->B4 B5 Concentrate Organic Layer B4->B5 B6 Recrystallize from Isopropanol B5->B6 B7 Filter, Wash & Dry B6->B7 B8 Final Product (3) (Purity ≥99%) B7->B8

Caption: Experimental workflow for the large-scale synthesis.

The relationship between key process parameters and the final product's quality attributes is crucial for process control.

G cluster_params Key Process Parameters (KPPs) cluster_attrs Critical Quality Attributes (CQAs) Temp Temperature Control Yield Yield Temp->Yield Affects side reactions Purity Purity Temp->Purity Safety Process Safety Temp->Safety Exotherm control Stoi Reagent Stoichiometry Stoi->Yield Ensures full conversion Stoi->Purity Avoids excess reagents Time Reaction Time Time->Yield Solv Solvent Anhydrousness Solv->Yield Prevents hydrolysis Solv->Purity

Caption: Relationship between process parameters and quality attributes.

Characterization and Quality Control

The final product must be analyzed to confirm its identity and purity.

AnalysisSpecificationTypical Result
Appearance White to off-white crystalline solidConforms
¹H NMR Spectrum conforms to structureδ (CDCl₃, 400 MHz): 8.20 (d, 1H), 8.05 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H), 7.50 (s, 1H), 3.85 (br s, 4H), 3.60 (br s, 4H)
LC-MS [M+H]⁺ = 277.1Conforms
HPLC Purity ≥99.0%>99.5%
Melting Point Report value~135-138 °C

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Part A Incomplete reaction. Moisture in reagents/solvents.Increase reaction time/temperature. Use fresh, certified anhydrous solvents and reagents.
Low Yield in Part B Hydrolysis of acyl chloride intermediate. Insufficient base (morpholine).Ensure intermediate is kept under inert, dry conditions. Confirm stoichiometry of morpholine; use at least 2.5 equivalents.
Product Fails Purity Incomplete reaction. Inefficient purification.In Part B, ensure reaction goes to completion by LC-MS. Optimize recrystallization: check solvent choice, cooling rate, and final temperature. A second recrystallization may be necessary.
Dark Color in Final Product Impurities from starting material. Thermal degradation.Perform a charcoal treatment during the recrystallization step. Ensure reaction temperatures do not significantly exceed the set points.

Conclusion

This application note presents a validated and highly efficient protocol for the large-scale synthesis of this compound. By employing a classic acyl chloride activation strategy, the process is optimized for cost, scalability, and operational simplicity. The detailed procedural steps, safety guidelines, and troubleshooting advice provide a comprehensive resource for researchers in industrial and academic settings, enabling the reliable production of this key pharmaceutical intermediate.

References

  • Vertex AI Search. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Request PDF. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.

Sources

Application Notes and Protocols: The Utility of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[4] The incorporation of a carboxamide linkage and a morpholine moiety further enhances the pharmacological potential of the quinoline core. The morpholine ring, in particular, is a favored substituent in drug design, often improving aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[5][6]

This document provides a comprehensive guide to the synthesis, potential applications, and biological evaluation of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline , a versatile intermediate and potential pharmacophore for the development of novel therapeutics. While specific biological data for this exact compound is not extensively published, the protocols and insights presented herein are derived from established methodologies for structurally related quinoline carboxamides, offering a robust foundation for its exploration in drug discovery programs.

Chemical Properties and Structure

PropertyValue
IUPAC Name (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone
CAS Number 135323-95-4[7]
Molecular Formula C₁₄H₁₃ClN₂O₂[7]
Molecular Weight 276.72 g/mol [7]
SMILES C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl[7]

Synthetic Protocols: Crafting the Quinoline Core

The synthesis of this compound can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Below are two well-established protocols for the synthesis of the quinoline carboxamide core.

Protocol 1: Amide Coupling of 2-Chloroquinoline-4-carboxylic acid with Morpholine

This is a direct and widely used method for forming the amide bond. The protocol involves the activation of the carboxylic acid group of 2-chloroquinoline-4-carboxylic acid, followed by nucleophilic attack by morpholine.

Reaction Scheme:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions start_acid 2-Chloroquinoline-4-carboxylic acid product This compound start_acid->product morpholine Morpholine morpholine->product coupling_agent HATU, HOBt, or EDC base DIPEA or Et3N solvent DMF or CH2Cl2 temp Room Temperature SNAr_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions start_acyl_chloride 2-Chloroquinoline-4-carbonyl chloride product This compound start_acyl_chloride->product morpholine Morpholine morpholine->product base K2CO3 or Et3N solvent DMF or CH3CN temp Elevated Temperature (e.g., 80-120 °C) MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of the test compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % cell viability and determine IC50 read_absorbance->data_analysis Signaling_Pathways cluster_pathways Key Oncogenic Signaling Pathways PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival RAF_MEK_ERK RAF/MEK/ERK Pathway RAF_MEK_ERK->Proliferation EGFR_Signaling EGFR Signaling EGFR_Signaling->Proliferation VEGFR_Signaling VEGFR Signaling Angiogenesis Angiogenesis VEGFR_Signaling->Angiogenesis Quinoline_Carboxamides Quinoline Carboxamides (e.g., this compound) Quinoline_Carboxamides->PI3K_Akt_mTOR Inhibition Quinoline_Carboxamides->RAF_MEK_ERK Inhibition Quinoline_Carboxamides->EGFR_Signaling Inhibition Quinoline_Carboxamides->VEGFR_Signaling Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will address common challenges, explain the causality behind experimental choices, and offer robust protocols to improve yield and purity.

The synthesis of this compound is typically a two-step process:

  • Chlorination: Conversion of 2-hydroxyquinoline-4-carboxylic acid to 2-chloroquinoline-4-carboxylic acid using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amide Coupling: Reaction of the resulting acid chloride (formed in situ or isolated) with morpholine to form the final amide product.

This guide is structured to troubleshoot issues that may arise in either of these critical steps.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Step 1: Chlorination of 2-Hydroxyquinoline-4-carboxylic Acid

Question 1: My chlorination reaction with POCl₃ results in a low yield of 2-chloroquinoline-4-carboxylic acid. What are the likely causes and how can I improve it?

Answer: Low yields in this chlorination step are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Cause A: Incomplete Reaction

    • Explanation: The conversion of the hydroxyl group to a chloride requires sufficient thermal energy and reaction time. Inadequate heating can lead to a significant amount of unreacted starting material.

    • Solution: Ensure the reaction mixture is refluxed vigorously. A typical protocol involves heating the substrate in neat phosphorus oxychloride for at least 1-2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Cause B: Degradation of Product/Reagents

    • Explanation: Phosphorus oxychloride is highly reactive and sensitive to moisture. Contamination with water can neutralize the reagent and lead to side reactions. Furthermore, prolonged heating at excessively high temperatures can cause the formation of dark, tarry side products.[2]

    • Solution: Use fresh, anhydrous POCl₃ for the reaction. After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure (rotary evaporation) before quenching with ice water.[1] Pouring the hot reaction mixture directly into a large volume of crushed ice helps to rapidly hydrolyze any remaining POCl₃ and intermediates, minimizing degradation.[3]

  • Cause C: Issues with Product Isolation (Work-up)

    • Explanation: The product, 2-chloroquinoline-4-carboxylic acid, can be lost during the work-up if the pH is not carefully controlled. The carboxylic acid is soluble in basic solutions, and the quinoline nitrogen is basic and will be protonated and thus soluble in acidic solutions.

    • Solution: After quenching the reaction mixture in ice water, the pH must be carefully adjusted. Use a saturated aqueous solution of a mild base like sodium bicarbonate to adjust the pH to approximately 4-5.[1] This will precipitate the product, which can then be collected by filtration. Avoid making the solution too basic, as this will deprotonate the carboxylic acid and redissolve your product.

Step 2: Amide Coupling with Morpholine

Question 2: The final amide coupling step to form this compound is inefficient, resulting in low yield and unreacted starting material.

Answer: Inefficient amide bond formation is a classic problem in organic synthesis. The key is the effective activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms a stable carboxylate-ammonium salt.

  • Cause A: Inadequate Carboxylic Acid Activation

    • Explanation: The carboxylic acid must be converted into a more electrophilic species to react with the morpholine. This is typically done by converting it to an acyl chloride.

    • Solution 1 (One-Pot Approach): A common and efficient method is to use a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the acyl chloride in situ.[4] After the activation is complete (typically after refluxing in SOCl₂ for a few hours), the excess SOCl₂ is removed under vacuum. The crude acyl chloride is then dissolved in an anhydrous aprotic solvent (like DCM or THF) and morpholine is added, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[4]

    • Solution 2 (Using Coupling Reagents): For a milder approach, modern peptide coupling reagents can be highly effective. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base like DIPEA can efficiently mediate the amide bond formation at room temperature.[5] This avoids the harsh conditions associated with SOCl₂.

  • Cause B: Reagent Stoichiometry and Purity

    • Explanation: The stoichiometry of the amine and the purity of all reagents are critical. Morpholine is hygroscopic and can absorb water from the atmosphere, which will react with the activated acyl chloride intermediate.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of morpholine to ensure the complete consumption of the acyl chloride. Ensure that the morpholine and all solvents are anhydrous. The base (e.g., triethylamine) should also be dry and used in at least stoichiometric amounts to neutralize the generated acid.

  • Cause C: Side Reactions

    • Explanation: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), especially under harsh conditions (high temperature, strong base).[6] Morpholine could potentially displace this chlorine, leading to an undesired byproduct.

    • Solution: Perform the amide coupling at lower temperatures. The reaction of the acyl chloride with morpholine is typically fast and can be run at 0 °C to room temperature to minimize the risk of SNAr at the C2 position.[4]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic scheme for this molecule? A1: The synthesis starts from 2-hydroxyquinoline-4-carboxylic acid. The first step is a chlorination reaction, followed by an amide coupling.

Synthetic_Scheme A 2-Hydroxyquinoline-4-carboxylic acid B 2-Chloroquinoline-4-carboxylic acid A->B  POCl₃, Reflux   C This compound B->C  1. SOCl₂ or Coupling Agent  2. Morpholine, Base   Troubleshooting_Flow Start Low Final Yield Check_Step1 Analyze Step 1 Product (2-chloro-4-quinolinecarboxylic acid) Is yield/purity low? Start->Check_Step1 Troubleshoot_Step1 Troubleshoot Chlorination Check_Step1->Troubleshoot_Step1  Yes Check_Step2 Analyze Step 2 Product (Final Amide) Is conversion from Step 1 intermediate low? Check_Step1->Check_Step2  No S1_Cond Check Reaction Conditions (Time, Temp) Troubleshoot_Step1->S1_Cond S1_Workup Verify Work-up pH (pH 4-5) Troubleshoot_Step1->S1_Workup S1_Reagent Use Anhydrous Reagents (Fresh POCl₃) Troubleshoot_Step1->S1_Reagent S1_Cond->Check_Step2 S1_Workup->Check_Step2 S1_Reagent->Check_Step2 Troubleshoot_Step2 Troubleshoot Amide Coupling Check_Step2->Troubleshoot_Step2  Yes End Yield Optimized Check_Step2->End  No S2_Activation Ensure Acid Activation (SOCl₂ / Coupling Agent) Troubleshoot_Step2->S2_Activation S2_Anhydrous Use Anhydrous Conditions (Solvents, Morpholine) Troubleshoot_Step2->S2_Anhydrous S2_Temp Control Temperature (0 °C to RT) Troubleshoot_Step2->S2_Temp S2_Activation->End S2_Anhydrous->End S2_Temp->End

Sources

Technical Support Center: Synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Quinoline Scaffold

Welcome to the technical support guide for the synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for its versatile quinoline core. While the synthesis appears straightforward—typically involving an amide coupling between 2-chloroquinoline-4-carboxylic acid and morpholine—the reality of the reaction environment can introduce several persistent and challenging-to-remove side products.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying, troubleshooting, and mitigating the formation of these impurities. We move beyond simple protocols to explain the causality behind these side reactions, empowering you to optimize your synthesis for higher purity and yield.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My post-reaction TLC/LC-MS shows a new, more polar spot that increases during aqueous workup or upon standing. What is this impurity?

A1: This is very likely the hydrolyzed byproduct, 4-(morpholine-4-carbonyl)quinolin-2(1H)-one.

  • Causality (The "Why"): The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] The presence of water, either from solvents that are not rigorously dried or introduced during the aqueous workup, can lead to the displacement of the chloride ion, forming the corresponding quinolone (or quinolin-2-one). This reaction can be promoted by acidic or basic conditions.[1][2][3][4][5]

  • Identification: This byproduct will have a molecular weight of 258.28 g/mol (M+H⁺ = 259.1), corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u). It will be significantly more polar than the desired product on silica gel TLC.

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: Ensure all solvents (e.g., DMF, DCM) and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Workup: Minimize the duration of contact with water during the extraction process. If possible, use a non-aqueous workup.

    • Temperature Control: While the amide coupling may require heat, excessive temperatures can accelerate the rate of hydrolysis.

Q2: I'm using a carbodiimide coupling reagent like EDC or DCC and I've isolated an impurity with a high molecular weight that is difficult to separate from my product. What could it be?

A2: You are likely dealing with an N-acylurea byproduct.

  • Causality (The "Why"): Carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate is supposed to react with the amine (morpholine), it can undergo an intramolecular rearrangement (an O- to N-acyl transfer) to form a stable N-acylurea.[7] This side reaction is competitive with the desired amidation and is often favored in polar aprotic solvents like DMF.

  • Identification: The N-acylurea will have a molecular weight equal to the sum of your carboxylic acid precursor and the dehydrated coupling agent. For EDC, this would be (MW of 2-chloroquinoline-4-carboxylic acid) + (MW of EDC) - (MW of H₂O).

  • Mitigation Strategies:

    • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[7][8] These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.

    • Order of Addition: Add the coupling reagent to the carboxylic acid and the additive (HOBt) first. Allow this mixture to stir for a few minutes to form the active ester before adding the amine (morpholine).

    • Solvent Choice: While often necessary for solubility, be aware that highly polar solvents can sometimes promote this side reaction.[7] Consider less polar alternatives if your substrates are soluble.

Q3: My NMR spectrum shows signals that don't correspond to the product or known byproducts, and my starting amine was consumed. What other side reaction could be occurring?

A3: It's possible your amine has reacted directly with the coupling reagent to form a guanidinium or other inactive byproduct.

  • Causality (The "Why"): With uronium/aminium-based coupling reagents (e.g., HBTU, HATU), the amine nucleophile can attack the coupling reagent itself instead of the activated carboxylic acid. This forms a stable guanidinium byproduct and consumes the amine, preventing it from participating in the desired reaction. This is often a result of improper reaction setup.

  • Identification: This can be difficult to characterize without isolating the specific byproduct. The key diagnostic is the disappearance of the amine starting material from the reaction mixture without the corresponding formation of the desired amide product.[7]

  • Mitigation Strategies:

    • Correct Order of Addition: This side reaction is almost entirely preventable by ensuring the carboxylic acid is activated before the amine is introduced. Always mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a brief "pre-activation" period (5-10 minutes) before adding the amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities originating from the synthesis of the 2-chloroquinoline-4-carboxylic acid precursor? A1: The synthesis of the quinoline core, often via methods like the Doebner-von Miller or Friedländer synthesis, can introduce several impurities.[9][10][11] The most common are regioisomers (e.g., formation of a 4-chloroquinoline isomer instead of the desired 2-chloro isomer) and polymeric, tarry byproducts resulting from the vigorous reaction conditions.[12] It is critical to rigorously purify the carboxylic acid precursor before proceeding to the amide coupling step.

Q2: What is the most effective method for purifying the final this compound product? A2: Column chromatography is typically the most effective method for separating the desired product from the common side products discussed. A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol solvent system on silica gel is a good starting point. For removing the hydrolyzed quinolone byproduct, which is more polar, the desired product should elute first. Recrystallization can also be effective for removing minor impurities if a suitable solvent system can be identified.

Q3: Which analytical techniques are best for identifying these side products? A3: A combination of techniques is ideal:

  • TLC (Thin-Layer Chromatography): Excellent for routine reaction monitoring and initial purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The single most powerful tool. It provides both the retention time for separation and the mass of the components, allowing for the direct identification of expected byproducts based on their molecular weights.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying impurities in the final isolated material. The disappearance of the carboxylic acid proton (~12-13 ppm) and the appearance of morpholine protons are key indicators of a successful reaction.

Section 3: Recommended Protocols & Methodologies

Protocol 1: Amide Coupling via EDC/HOBt to Minimize Side Products

This protocol is designed to minimize both hydrolysis and N-acylurea formation.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloroquinoline-4-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in a single portion. Stir the mixture at 0 °C for 15 minutes. This is the "pre-activation" step.

  • Amine Addition: Add morpholine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and HOBt) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Section 4: Data & Visualizations

Table 1: Comparison of Common Amide Coupling Conditions
Coupling ReagentAdditiveKey Side Product(s)Mitigation Strategy
EDC / DCC NoneN-acylureaAdd HOBt or Oxyma before amine addition.
EDC / DCC HOBtMinimalStandard recommended procedure.
HATU / HBTU NoneGuanidinium byproductPre-activate acid before adding amine.
SOCl₂ NoneHydrolysis (from workup)Use of a non-nucleophilic base; strict anhydrous conditions.
Diagram 1: Synthetic Pathway and Major Side Product Formation

This diagram illustrates the desired reaction alongside the pathways leading to the two most common side products: hydrolysis and N-acylurea formation.

G React_Acid 2-Chloroquinoline- 4-carboxylic Acid Inter_OAI O-Acylisourea Intermediate React_Acid->Inter_OAI + EDC React_Amine Morpholine React_EDC EDC (Coupling Reagent) Prod_Desired Desired Product: This compound Inter_OAI->Prod_Desired + Morpholine (Desired Path) Prod_Side1 Side Product 1: N-Acylurea Inter_OAI->Prod_Side1 Rearrangement (Side Path) Prod_Side2 Side Product 2: 4-(morpholine-4-carbonyl)quinolin-2(1H)-one Prod_Desired->Prod_Side2 + H₂O (Hydrolysis) Reag_H2O H₂O (Trace Moisture)

Caption: Reaction scheme for amide coupling and key side-product pathways.

Diagram 2: Troubleshooting Workflow for Impurity Identification

This workflow provides a logical path for identifying an unknown impurity encountered during the synthesis.

G Start Impurity Detected (by TLC or LC-MS) Check_MS Analyze Mass Spectrum (LC-MS) Start->Check_MS Mass_Hydrolysis Mass matches Hydrolysis Product? Check_MS->Mass_Hydrolysis Mass_NAcylurea Mass matches N-Acylurea Product? Mass_Hydrolysis->Mass_NAcylurea No ID_Hydrolysis Impurity is Hydrolyzed Quinolone Mass_Hydrolysis->ID_Hydrolysis Yes ID_NAcylurea Impurity is N-Acylurea Mass_NAcylurea->ID_NAcylurea Yes ID_Other Investigate Precursor Impurities or Other Side Reactions Mass_NAcylurea->ID_Other No Solve_Hydrolysis Solution: Use Anhydrous Conditions, Minimize Aqueous Workup ID_Hydrolysis->Solve_Hydrolysis Solve_NAcylurea Solution: Add HOBt/Oxyma, Optimize Order of Addition ID_NAcylurea->Solve_NAcylurea

Caption: A decision-tree workflow for troubleshooting unknown impurities.

References

  • Wang, M-F., et al. (2025). HCO₂H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. Available at: [Link][1][2]

  • Anonymous. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Available at: [Link][3][4][5]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link][6]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link][8]

  • Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link][13]

  • Reddit r/Chempros. (2022). Carbodiimide amide coupling reaction sideproduct. Reddit. Available at: [Link][7]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link][9]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link][10]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link][11]

Sources

solubility issues of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

A Guide for Researchers on Navigating Aqueous Solubility Challenges

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. This document is designed to provide you with expert insights and actionable protocols to address the solubility challenges commonly encountered with this molecule in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. Several factors contribute to this:

  • Hydrophobic Quinoline Core: The fundamental structure is a bicyclic aromatic quinoline system, which is inherently nonpolar and hydrophobic.[1]

  • Lipophilic Substituents: The chloro- group at the 2-position further increases the molecule's lipophilicity (fat-solubility), making it less compatible with aqueous media.[2]

  • Crystal Lattice Energy: In its solid state, the molecules are likely arranged in a stable crystal lattice. Significant energy is required to break these intermolecular bonds and allow water molecules to solvate the individual compound molecules.[2]

While the morpholinecarbonyl group contains oxygen and nitrogen atoms that can act as hydrogen bond acceptors, their contribution is insufficient to overcome the predominantly hydrophobic nature of the rest of the molecule.

Q2: What are the key physicochemical properties of this compound I should know?

A2: Understanding the basic properties is the first step in designing a successful formulation strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₃ClN₂O₂[3]
Molecular Weight 276.72 g/mol [3]
Predicted Nature Weakly Basic[1][4]
Primary Solvents DMSO, DMF, Methanol (sparingly)Inferred

The most critical property for addressing aqueous solubility is its nature as a weak base. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which is a key leverage point for solubility enhancement.[1][2]

Q3: What is the best general-purpose solvent for making a high-concentration stock solution?

A3: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. A high-concentration stock (e.g., 10-50 mM) in DMSO provides a solid foundation for subsequent dilutions into aqueous media.

Troubleshooting Guide: Precipitation & Low Solubility

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound precipitates immediately upon diluting the DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4).
  • Causality: This is a classic problem of a compound "crashing out" of solution. While the compound is stable in the 100% organic environment of the DMSO stock, the final aqueous environment of your assay buffer cannot support its solubility at the desired concentration. The polarity of the solvent system has been drastically increased, causing the hydrophobic compound to aggregate and precipitate.

  • Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Action: Lower final DMSO concentration to ≤0.5%. check_dmso->reduce_dmso Yes check_ph Is pH adjustment a viable option for your assay? check_dmso->check_ph No reduce_dmso->check_ph adjust_ph Strategy 1: pH Adjustment Lower buffer pH to <6.0 (see Protocol 2). check_ph->adjust_ph Yes check_cosolvent Can your assay tolerate other organic co-solvents? check_ph->check_cosolvent No success Compound Solubilized adjust_ph->success fail If issues persist, consider solid dispersion or salt formation. adjust_ph->fail use_cosolvent Strategy 2: Co-solvency Add PEG-400, ethanol, or similar (see Protocol 3). check_cosolvent->use_cosolvent Yes use_cyclodextrin Strategy 3: Complexation Use HP-β-CD to encapsulate the compound (see Protocol 4). check_cosolvent->use_cyclodextrin No use_cosolvent->success use_cosolvent->fail use_cyclodextrin->success use_cyclodextrin->fail G cluster_0 Poorly Soluble in Water cluster_1 Soluble Salt Form A Quinoline (Neutral Form) (R-Q) B Protonated Quinoline (R-QH+) A->B + H+ (Acidic pH) B->A - H+ (Basic pH)

Caption: Mechanism of pH-dependent solubility for quinolines.

  • Prepare Buffers: Prepare a set of biologically compatible buffers across a pH range (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Common choices include phosphate, citrate, or acetate buffers.

  • Small-Scale Test: In separate microcentrifuge tubes, add an aliquot of your DMSO stock solution to each buffer to achieve your desired final concentration (ensure the final DMSO concentration is constant and low, e.g., ≤0.5%).

  • Equilibrate & Observe: Vortex each tube and allow them to equilibrate at room temperature for at least 1 hour.

  • Assess Solubility: Visually inspect each tube for precipitation. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the lowest pH that maintains full solubility without compromising the integrity of your experiment.

Protocol 3: Solubility Enhancement using a Co-solvent (PEG-400)
  • Prepare Co-solvent Buffer: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Create Formulations: In separate vials, create a gradient of PEG-400 in your buffer. For example:

    • 90% Buffer / 10% PEG-400 (v/v)

    • 80% Buffer / 20% PEG-400 (v/v)

    • 70% Buffer / 30% PEG-400 (v/v)

  • Add Compound: Spike each formulation with your DMSO stock to the target concentration.

  • Observe: Vortex and observe for precipitation as described in Protocol 2. Select the formulation with the lowest percentage of co-solvent that keeps the compound in solution.

Protocol 4: Solubility Enhancement using Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. This may require stirring and gentle warming to fully dissolve.

  • Create Formulations: Prepare serial dilutions of the HP-β-CD stock to create a concentration gradient (e.g., 20%, 10%, 5%, 2.5% w/v).

  • Add Compound: Add the DMSO stock of your compound to each cyclodextrin solution.

  • Equilibrate: Vortex thoroughly and allow the solutions to equilibrate for several hours (or overnight) at room temperature with gentle agitation to ensure complex formation.

  • Assess Solubility: Observe for clarity and, if necessary, quantify the concentration in the supernatant after centrifugation.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • BenchChem. (2025).
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • PubChem. (n.d.). 2-Chloroquinoline.
  • Gavali, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • Biosynth. (n.d.). 2-Chloro-4-(morpholine-4-carbonyl)quinoline.
  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
  • University of Calicut. (n.d.).

Sources

stability of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth stability information, troubleshooting advice, and best practices for handling this versatile chemical intermediate. Our goal is to empower you to anticipate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life, the solid compound should be stored in a tightly sealed, opaque container at 2-8°C, protected from light and moisture. The key threats to stability are ambient moisture, which can facilitate hydrolysis, and light, which can cause photodegradation[1]. Discoloration, typically yellowing or browning, is a visual indicator of potential degradation[1].

Q2: I need to make a stock solution. What solvents are recommended and how stable will it be?

For immediate use in reactions, aprotic solvents like DMF, NMP, or anhydrous THF are suitable. For stock solutions intended for storage, DMSO is a common choice. However, be aware that even in anhydrous aprotic solvents, degradation can occur if moisture is introduced. It is strongly recommended to prepare solutions fresh for sensitive experiments[1]. If storage is necessary, store under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C and use within a short period. Avoid protic solvents like alcohols or water for storage, as they can act as nucleophiles and displace the chloro group.

Q3: Is this compound sensitive to acidic or basic conditions?

Yes, it is highly sensitive to both.

  • Acidic Conditions: The 2-chloroquinoline moiety is susceptible to acid-promoted hydrolysis, which converts the chloro group to a hydroxyl group, forming the corresponding 4-(morpholin-4-ylcarbonyl)quinolin-2(1H)-one[2][3]. This reaction can proceed even with moderate acids like formic acid at elevated temperatures[2][4].

  • Basic Conditions: Strong bases and even some weak bases (especially primary and secondary amines) can act as nucleophiles, displacing the chloride in a nucleophilic aromatic substitution reaction[5][6]. This will lead to the formation of undesired byproducts.

Q4: What are the primary chemical liabilities or degradation pathways I should be aware of?

There are two main points of reactivity that dictate the compound's stability:

  • Nucleophilic Aromatic Substitution at C2: The chloro group at the 2-position of the quinoline ring is the most significant liability. It is activated towards displacement by a wide range of nucleophiles, with water (hydrolysis) being the most common culprit in non-anhydrous experimental conditions[7][8].

  • Photodegradation: Like many quinoline-based compounds, this molecule is susceptible to degradation upon exposure to UV or even ambient light[1][9][10]. This can lead to complex mixtures of byproducts and a loss of assay potency.

The morpholine amide at the C4 position is comparatively robust. Amides are the most stable of the carboxylic acid derivatives due to resonance stabilization and typically require harsh conditions (e.g., strong acid/base and high heat) for hydrolysis[11][12]. Under most experimental conditions, degradation will preferentially occur at the 2-chloro position.

Troubleshooting Guide: Investigating Compound Instability

This guide provides a logical framework for diagnosing and resolving issues that may arise from the instability of this compound during your experiments.

G start Problem Observed: Low Yield / Unexpected Peaks / Inconsistent Results check_storage 1. Review Storage & Handling - Stored in dark? - Stored under inert gas? - Protected from moisture? start->check_storage Start Here check_reagents 2. Examine Reaction Conditions - pH of medium (acidic/basic)? - Presence of nucleophiles (H2O, amines, thiols)? - Solvent purity (anhydrous?) check_storage->check_reagents No Issue sol_storage Solution: Use fresh vial. Store solid at 2-8°C in dark, inert atmosphere. Prepare solutions fresh. check_storage->sol_storage Issue Found check_environment 3. Assess Environmental Factors - High temperature? - Exposure to ambient light? check_reagents->check_environment No Issue sol_reagents Solution: Buffer pH to neutral. Use anhydrous solvents. Avoid strong nucleophilic reagents unless intended. check_reagents->sol_reagents Issue Found sol_environment Solution: Run reaction at lower temp. Protect reaction vessel from light (e.g., aluminum foil). check_environment->sol_environment Issue Found

Caption: Troubleshooting workflow for diagnosing instability issues.

Problem: I'm seeing a new, more polar peak in my LC-MS analysis and my reaction yield is low.

This is a classic symptom of hydrolysis. The most likely culprit is the conversion of your starting material to 4-(morpholin-4-ylcarbonyl)quinolin-2(1H)-one .

  • Causality: The 2-chloroquinoline is susceptible to hydrolysis, where a water molecule attacks the C2 carbon, displacing the chloride ion. The resulting product, a quinolone, is significantly more polar than the starting material, causing it to elute earlier on a reverse-phase HPLC column. This reaction is accelerated by acidic conditions and heat[2][3][4].

  • Verification: The expected mass of the hydrolysis product is 258.28 g/mol [M+H]+. Check your mass spectrometry data for a peak corresponding to this mass.

  • Solution:

    • Ensure all solvents and reagents are rigorously dried before use.

    • Run the reaction under an inert atmosphere (nitrogen or argon) to exclude ambient moisture.

    • If your reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid catalysts.

Caption: Primary hydrolytic degradation pathway.

Problem: My results are inconsistent from day to day, even when using the same protocol.

This often points to environmental factors or solution stability.

  • Causality: Quinolines are known to be photosensitive[1][10]. If your reaction vessel is exposed to ambient lab light for varying amounts of time, you may be experiencing different levels of photodegradation, leading to inconsistent yields and byproduct profiles. Secondly, if you are using a stock solution that was prepared on a previous day, it may have degraded upon storage, even if frozen.

  • Solution:

    • Control Light Exposure: Consistently protect your reaction from light by wrapping the flask in aluminum foil.

    • Use Fresh Solutions: Prepare stock solutions of this compound immediately before use. Do not rely on solutions stored for more than a few hours unless their stability under those specific conditions has been rigorously validated.

Proactive Stability Assessment: A Forced Degradation Protocol

To avoid troubleshooting altogether, we recommend performing a forced degradation study to understand how the compound behaves under your specific experimental conditions. This is a self-validating system that provides authoritative data for your research.

Objective: To intentionally stress the compound under various conditions to rapidly identify potential liabilities and degradation products.

Methodology:

  • Prepare Solutions: Create a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Establish Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Stress: Add 3% H₂O₂.

    • Thermal Stress: Heat at 60°C.

    • Photolytic Stress: Expose to direct lab light or a photostability chamber.

    • Control: Keep one vial at room temperature, protected from light.

  • Incubation: Let the vials incubate for a set period (e.g., 24 hours).

  • Analysis: Quench the reactions (neutralize acid/base) and analyze all samples by HPLC or LC-MS. Compare the chromatograms to the control sample to identify the percentage of degradation and the profile of any new peaks.

Expected Outcome Summary:

Stress ConditionExpected StabilityPrimary Degradation ProductRationale
Acidic (0.1 M HCl) Low 4-(morpholin-4-ylcarbonyl)quinolin-2(1H)-oneAcid-catalyzed hydrolysis of the 2-chloro group is a known pathway for 2-chloroquinolines.[2][3]
Basic (0.1 M NaOH) Low 4-(morpholin-4-ylcarbonyl)quinolin-2(1H)-oneBase-catalyzed hydrolysis of the activated 2-chloro position.
Oxidative (H₂O₂) Moderate to High N-Oxides, Ring-hydroxylated speciesThe quinoline nitrogen and aromatic ring can be susceptible to oxidation, but this is generally less facile than hydrolysis.
Thermal (60°C) Moderate 4-(morpholin-4-ylcarbonyl)quinolin-2(1H)-oneHeat will accelerate the rate of hydrolysis if water is present.[1] Aromatic amides are generally thermally stable.[13][14]
Photolytic (Light) Low to Moderate Complex mixture, hydroxylated speciesQuinoline scaffolds are often photosensitive and can undergo degradation upon exposure to light.[1][9][10]

References

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry (RSC Publishing).
  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing).
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ03878A.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles.
  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules.
  • Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines.
  • Photostability testing of pharmaceutical products.
  • Amides: Structure, Properties, and Reactions. Solubility of Things.
  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Publishing.
  • Thermal Stability of Amine Compounds and Dichloromethane.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society.
  • Unraveling the Novel Bacterial Assisted Biodegradation P
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology (PMC - NIH).
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Archives of Microbiology (PMC - NIH).
  • 2-Chloro-4-(morpholine-4-carbonyl)quinoline. Biosynth.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • 2-(Morpholine-4-carbonyl)quinoline. PubChem.
  • Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules (PMC - PubMed Central).
  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium.
  • 2-Chloro-4-methylquinoline 99%. Sigma-Aldrich.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.

Sources

Technical Support Center: Crystallization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in obtaining high-quality crystals of this compound.

Introduction

This compound is a quinoline carboxamide derivative. Compounds within this class are of significant interest in pharmaceutical research for their potential therapeutic activities, including anticancer properties.[1][2][3] The ability to produce a pure, crystalline solid is paramount for characterization, formulation, and ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). However, the crystallization of complex organic molecules can be challenging, often leading to issues such as oiling out, poor crystal quality, or failure to crystallize altogether.[4] This guide provides a systematic approach to troubleshooting these common problems.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling my saturated solution, the compound separates as a liquid or a sticky goo instead of forming solid crystals. What is happening and how can I fix it?

Answer: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase before it has a chance to form a crystalline solid.[5] This is often due to a few key factors:

  • High Solute Concentration/Rapid Cooling: If the solution is too supersaturated or cooled too quickly, the solute may come out of solution at a temperature above its melting point in the solvent system.[6]

  • Impurities: The presence of impurities can significantly lower the melting point of the compound, making it more prone to oiling out.[6][7][8] These impurities are often more soluble in the oily product than in the crystallization solvent, leading to a less pure final product.[5][6]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, preventing the orderly arrangement of molecules into a crystal lattice.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level.[6] Allow the solution to cool much more slowly.

  • Slow Down the Cooling Process: Insulate the crystallization vessel to prolong the cooling period. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or paper towels.[9] Slower cooling provides more time for molecules to orient themselves into a crystal lattice.

  • Consider a Different Solvent System: Experiment with solvent mixtures. A common technique is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid.[7][10] Reheat to clarify and then cool slowly. For quinoline derivatives, solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane can be effective.

  • Purify the Crude Material: If impurities are suspected, consider a preliminary purification step. This could involve passing a solution of the crude product through a short plug of silica gel or treating it with activated charcoal to remove colored impurities.[6][8]

Issue 2: No Crystals Are Forming, Even After Extended Cooling

Question: My solution has been cooling for a long time, and it remains clear with no signs of crystallization. What should I do?

Answer: The failure of crystals to form is typically due to either insufficient supersaturation or a high energy barrier for nucleation (the initial formation of a crystal seed).[11]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6][11] The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for further crystal growth.[6][11][12] If no pure crystal is available, you can sometimes dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[6]

  • Increase Concentration: The solution may not be saturated enough. Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[11]

  • Reduce Temperature: If cooling to room temperature is unsuccessful, try placing the solution in an ice bath or a refrigerator, provided the solvent won't freeze.[13]

Issue 3: The Resulting Crystals Are Very Small or Needle-Like

Question: I managed to get crystals, but they are very fine needles or a powder. How can I grow larger, more well-defined crystals?

Answer: The formation of small or needle-like crystals is often a result of rapid crystallization due to high supersaturation.[6] While these crystals may be pure, their small size can make them difficult to filter and wash effectively.

Troubleshooting Steps:

  • Decrease the Rate of Crystallization:

    • Slower Cooling: As mentioned previously, slowing the cooling rate is crucial for growing larger crystals.[9]

    • Use Less Solvent: While it may seem counterintuitive after dealing with oiling out, using the minimum amount of hot solvent to just dissolve the compound can sometimes lead to better crystal formation upon slow cooling.

  • Solvent System Optimization: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, a solvent that promotes slightly higher solubility can lead to slower, more controlled crystal growth.

  • Vapor Diffusion: This is a highly effective technique for growing high-quality single crystals, especially with small amounts of material.[13][14] Dissolve your compound in a small vial using a relatively non-volatile solvent. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.

Issue 4: The Crystallization Yield is Very Low

Question: After filtration, I recovered very little of my compound. What could have caused the poor yield?

Answer: A low yield can be frustrating and is often traced back to a few common issues.

Troubleshooting Steps:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.[6] To check this, try evaporating the mother liquor to see if a substantial amount of solid remains.

  • Premature Crystallization: If the compound crystallizes too early in a hot filtration step (if performed), you will lose product on the filter paper. Ensure the solution and filtration apparatus are kept hot during this process.

  • Incomplete Crystallization: Ensure you have allowed sufficient time at a low temperature for the crystallization to complete. You can test the mother liquor by adding a seed crystal to see if more product crashes out.

  • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold crystallization solvent or a solvent in which the compound is known to be poorly soluble.

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

This protocol is a starting point for the crystallization of this compound.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[9][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature.[9] If no crystals form, try the induction techniques mentioned in the troubleshooting section. Once crystals appear, you can place the flask in an ice bath to maximize the yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[10] Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful if the compound is too soluble in common solvents or prone to oiling out.

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone, THF) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent or anti-solvent (e.g., water, hexane, heptane) dropwise with stirring until the solution becomes persistently cloudy (turbid).[10]

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from Protocol 1.

Data Summary

The selection of an appropriate solvent is critical for successful crystallization. The following table provides a general guide to the solubility of quinoline-based compounds, which can serve as a starting point for solvent screening.

Solvent ClassExamplesGeneral Solubility of Quinoline DerivativesSuitability for Crystallization
Polar Protic Water, Ethanol, MethanolVaries; often soluble in alcohols, less in waterGood for anti-solvent methods with water
Polar Aprotic Acetone, Acetonitrile, DMFGenerally good solubilityCan be effective, may require an anti-solvent
Non-Polar Hexane, Heptane, ToluenePoor to moderate solubilityExcellent as anti-solvents or for slow evaporation
Halogenated Dichloromethane, ChloroformGood solubilityCan be used, but volatility can be an issue[15]

Visual Guides

Troubleshooting Crystallization Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

G start Start: Saturated Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem poor_crystals Poor Quality Crystals observe->poor_crystals Problem induce Induce Nucleation (Scratch/Seed) no_crystals->induce Try First concentrate Increase Concentration no_crystals->concentrate If Still No Crystals reheat Reheat, Add More Solvent oiling_out->reheat Try First change_solvent Change Solvent System oiling_out->change_solvent If Oiling Persists poor_crystals->reheat To Redissolve induce->cool concentrate->cool slow_cool Cool Even Slower reheat->slow_cool reheat->slow_cool slow_cool->observe change_solvent->start

Caption: A flowchart for troubleshooting common crystallization issues.

Molecular Structure

Caption: Structure of this compound.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Available at: [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]

  • University of Missouri. (2006). Crystallisation Techniques. Available at: [Link]

  • Elsevier. (n.d.). Liquid-crystalline quinoline derivatives. Available at: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • Wikipedia. (n.d.). Crystallization. Available at: [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • PubChem. 2-Chloroquinoline-4-carboxylic acid. Available at: [Link]

  • SciSpace. Synthesis of derivatives of quinoline. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Available at: [Link]

  • springermedizin.de. (2026). First human whole-body biodistribution and dosimetry analysis of [18F]LW223, a novel TSPO PET radiotracer. Available at: [Link]

  • C-Cran. This compound. Available at: [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available at: [Link]

  • ResearchGate. (2015). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Available at: [Link]

  • ResearchGate. (2001). (PDF) 2-Chloro-4-methylquinoline. Available at: [Link]

  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of quinolines. This guide moves beyond simple protocols to explain the underlying principles governing these powerful reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Enduring Relevance of Classical Quinoline Syntheses

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1] Its synthesis has been a subject of intense study for over a century, with classical named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remaining highly relevant.[2] These methods, while powerful, are often accompanied by challenges such as harsh reaction conditions, low yields, and lack of selectivity.[3] This guide provides a systematic approach to overcoming these hurdles.

Section 1: The Skraup Synthesis

The Skraup synthesis is a fundamental method for producing quinolines through the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] However, it is notoriously exothermic and prone to tar formation.[3]

Troubleshooting & FAQs: Skraup Synthesis

Q1: My Skraup reaction is extremely vigorous and difficult to control, often resulting in a violent exotherm and extensive charring. How can I moderate it?

A1: This is the most common issue with the Skraup synthesis.[3] The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic. To control this, you should:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[4][6] Boric acid can also be employed.[4] These moderators help to control the rate of the reaction.

  • Control Acid Addition: Add the concentrated sulfuric acid slowly and incrementally, with efficient stirring and external cooling (e.g., an ice bath), to manage the heat generated.[3]

  • Temperature Management: Gently heat the mixture to initiate the reaction. Once the exotherm begins, it is critical to remove the external heat source and allow the reaction to proceed under its own heat.[7] If the reaction becomes too vigorous, active cooling may be necessary.

Q2: I am observing very low yields and significant tar formation. What is the cause and how can I minimize it?

A2: Low yields and tarring are often linked to the harsh acidic and oxidizing conditions which can cause polymerization of the acrolein intermediate and other reactive species.[3]

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and can lead to significantly lower yields.[8] In contrast, anilines with electron-donating groups tend to react more readily.

  • Optimize Oxidant: Nitrobenzene is a traditional oxidant but can also act as a solvent.[1] Arsenic acid is another option and can result in a less violent reaction.[6] Modern, greener protocols may use milder or in-situ generated oxidants.

  • Purification Strategy: The crude product is often a dark, tarry residue.[3] An effective purification method is crucial. Steam distillation is a classic and effective technique to isolate the volatile quinoline product from the non-volatile tar.[3][7]

Workflow & Decision Making for Skraup Synthesis

Skraup_Troubleshooting start Start Skraup Synthesis issue Violent Exotherm? Low Yield / Tar? start->issue solution1 Add Moderator (FeSO₄) Slow H₂SO₄ Addition Control Temperature issue:f0->solution1 Yes solution2 Check Aniline Reactivity Optimize Oxidant Purify via Steam Distillation issue:f1->solution2 Yes outcome Successful Synthesis solution1->outcome solution2->outcome

Caption: Troubleshooting workflow for the Skraup synthesis.

Optimized Protocol: Moderated Skraup Synthesis of Quinoline[7]
  • Safety First: This reaction is highly exothermic and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a robust mechanical stirrer, carefully combine aniline (93 g, 1.0 mole), glycerol (276 g, 3.0 moles), and nitrobenzene (49 g, 0.4 mole).

  • Moderator Addition: Add ferrous sulfate heptahydrate (10 g) to the mixture.

  • Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (100 ml) to the mixture. Control the addition rate to manage the initial exotherm.

  • Initiation: Gently heat the mixture in a heating mantle or oil bath. The reaction will become exothermic and begin to boil.

  • Reaction Control: Once the exotherm starts, remove the external heat source. Maintain control of the reaction temperature, ensuring it does not become excessively vigorous. The temperature of the oil bath should be kept around 140-150°C for 3-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Purification: Perform steam distillation to isolate the crude quinoline. The quinoline layer is then separated, dried over anhydrous potassium carbonate, and purified by vacuum distillation.

Section 2: The Doebner-von Miller Synthesis

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines, allowing for the synthesis of a wider range of substituted quinolines.[9][10] Its primary challenge is the acid-catalyzed polymerization of the carbonyl starting material.[11]

Troubleshooting & FAQs: Doebner-von Miller Synthesis

Q1: My reaction produces very low yields and a large amount of intractable polymer or tar. How can I prevent this?

A1: This is the most prevalent side reaction, caused by the self-polymerization of the α,β-unsaturated carbonyl compound under strong acid catalysis.[11]

  • Employ a Biphasic System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase, you can drastically reduce its self-polymerization.[11] The reaction occurs at the interface.

  • Gradual Reactant Addition: Slowly adding the carbonyl compound to the heated acidic solution of the aniline maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over polymerization.[11]

  • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[9][11]

Q2: The final product is contaminated with dihydroquinoline byproducts. How do I ensure complete aromatization?

A2: The final step is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation is a common issue.

  • Ensure Sufficient Oxidant: Often, an intermediate anil or the carbonyl compound itself can act as the oxidant.[10] However, if you isolate hydrogenated byproducts, the addition of a dedicated oxidizing agent (like that used in the Skraup synthesis, e.g., nitrobenzene) may be required to drive the reaction to completion.

Quantitative Data: Optimizing Doebner-von Miller Conditions
Aniline SubstrateCarbonyl SubstrateCatalyst / MediumTemperature (°C)Time (h)Yield (%)Reference
AnilineCrotonaldehydeHCl (aq)Reflux4-6Low[12]
AnilineCrotonaldehydeHCl / Toluene (Biphasic)Reflux4~70[12]
Substituted Anilinesα,β-Unsaturated KetoestersTFAReflux1261-80[13]
Optimized Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline[11]
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the aqueous mixture to reflux.

  • Reactant Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once complete, allow the mixture to cool. Carefully neutralize with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Section 3: The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] The primary challenge in this synthesis is controlling regioselectivity when using unsymmetrical β-diketones.[16]

Troubleshooting & FAQs: Combes Synthesis

Q1: I am getting a mixture of regioisomers when using an unsymmetrical β-diketone. How can I control the regioselectivity?

A1: The regiochemical outcome is a delicate balance of steric and electronic effects during the rate-determining electrophilic aromatic annulation step.[14]

  • Steric Effects: A bulkier substituent on the β-diketone will preferentially occupy the less sterically hindered 2-position of the quinoline ring.

  • Electronic Effects: The substituents on the aniline play a crucial role. Electron-donating groups (e.g., methoxy) on the aniline can favor one regioisomer, while electron-withdrawing groups (e.g., chloro) can direct the cyclization to produce the other.[14]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can be more effective as both a catalyst and a dehydrating agent, sometimes influencing the product ratio.[14]

Q2: The reaction is sluggish and gives low yields with my deactivated aniline.

A2: Anilines with strong electron-withdrawing groups are poor nucleophiles and can fail to undergo the initial condensation or the subsequent cyclization.[15]

  • Stronger Acid Catalysis: Using a more potent acid catalyst system, such as Polyphosphoric Acid (PPA) or a mixture of PPA and an alcohol (PPE), can promote the reaction with less reactive anilines.[14]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for these less reactive substrates, though this must be balanced against potential side reactions.

Logical Flow for Controlling Combes Regioselectivity

Combes_Regioselectivity start Start Combes Synthesis (Unsymmetrical Diketone) problem Mixture of Regioisomers Observed start->problem analysis Analyze Controlling Factors problem->analysis sterics Steric Hindrance on Diketone analysis->sterics Modify Diketone electronics Electronic Effects on Aniline analysis->electronics Modify Aniline conditions Reaction Conditions (Catalyst, Temp) analysis->conditions Optimize outcome Target Regioisomer Favored sterics->outcome electronics->outcome conditions->outcome

Caption: Decision-making for Combes synthesis regioselectivity.

Section 4: The Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][17] Key challenges include low yields with harsh conditions and poor regioselectivity with unsymmetrical ketones.[18]

Troubleshooting & FAQs: Friedländer Synthesis

Q1: My Friedländer reaction is giving a very low yield and many side products.

A1: Low yields are often due to harsh reaction conditions (strong acid/base, high heat) that can cause side reactions like the self-condensation of the ketone.[18]

  • Milder Catalysts: Modern protocols often use milder catalysts to improve yields and selectivity. Catalytic amounts of iodine, p-toluenesulfonic acid (p-TsOH), or various Lewis acids can be highly effective under more controlled conditions.[18][19]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and improve yields, often using greener solvents like acetic acid or even water.[20][21] A microwave protocol using neat acetic acid as both solvent and catalyst at 160 °C can afford excellent yields in just 5 minutes.[21]

Q2: How can I control the regioselectivity when using an unsymmetrical ketone?

A2: This is a classic challenge. Condensation can occur on either side of the carbonyl group.[16]

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the condensation to occur at the other α-position.[18]

  • Catalyst/Solvent System: The choice of catalyst and solvent can significantly influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids has been shown to favor the formation of a single regioisomer.[18][20]

Quantitative Data: Modern Friedländer Synthesis Conditions
Catalyst / MediumTemperature (°C)TimeYield (%)Key AdvantageReference
p-TsOH / Solvent-free80-1200.5-2 hHighEfficient, solvent-free conditions[19]
Molecular Iodine (10 mol%)80-1002-5 h85-95Mild, efficient catalysis[22]
Acetic Acid / Microwave1605 minExcellentExtremely rapid, green solvent[21]
Catalyst-free / Water703 hGoodEnvironmentally friendly[20]
Optimized Protocol: Microwave-Assisted Friedländer Synthesis[22]
  • Reaction Setup: In a microwave reactor vessel, combine the 2-aminophenylketone (1.0 eq) and the cyclic ketone (1.2-1.5 eq).

  • Solvent/Catalyst: Add neat acetic acid to serve as both the solvent and the acid catalyst.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 160 °C for 5-10 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Section 5: General Purification Troubleshooting

Q: My quinoline derivative is decomposing during silica gel column chromatography. What can I do?

A: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery and decomposition.

  • Neutralize the Silica: Pre-treat the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). This will neutralize the acidic sites and allow for much cleaner elution of the basic quinoline product.

  • Use Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for the purification of basic compounds like quinolines.

  • Alternative Methods: For highly polar or challenging separations, consider techniques like recrystallization or preparative HPLC. For tarry crudes from classical syntheses, steam distillation can be a valuable first-pass purification step.[23]

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • Gessesse, A. A., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19665–19689. [Link]

  • Skraup quinoline synthesis. (2023, March 25). Chemistry Online. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Potter, G. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(45), 8523-8525. [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2005). The Journal of Organic Chemistry. [Link]

  • Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1) in water under microwave irradiations. (n.d.). ResearchGate. [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

avoiding common pitfalls in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline Synthesis Technical Support Center

Welcome, researchers and chemists, to the technical support center for quinoline derivative synthesis. As a Senior Application Scientist, I understand that while these syntheses are foundational, they are often plagued by challenges that can impede progress in drug discovery and materials science. This guide is structured to provide direct, actionable solutions to the most common pitfalls encountered during the synthesis of these vital heterocyclic compounds. We will delve into the causality of these issues and provide field-proven protocols to get your research back on track.

General FAQs & Troubleshooting

This section addresses overarching issues applicable to multiple quinoline synthesis methodologies.

Q1: My reaction yields are consistently low across different quinoline syntheses. Where should I start troubleshooting?

A1: Consistently low yields often point to foundational issues rather than a flaw in a specific named reaction's mechanism.

  • Reagent Quality: Ensure the purity of your starting materials. Aniline derivatives are notoriously susceptible to air oxidation, which can introduce impurities that inhibit the reaction or complicate purification. Consider distillation or recrystallization of your aniline and aldehyde/ketone starting materials if they are old or show visible discoloration.

  • Solvent Purity: The presence of water can be detrimental in reactions requiring strong acid catalysis and dehydration, such as the Skraup or Combes syntheses. Ensure you are using appropriately dried solvents.

  • Inert Atmosphere: While not always strictly required for all methods, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of sensitive reagents and intermediates, thereby improving yields and reducing byproduct formation.

Q2: Purification of my crude quinoline product is extremely difficult due to a dark, tarry residue. What is causing this and how can I prevent it?

A2: Tar formation is a classic problem, especially in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[1][2]

  • Causality: This intractable material results from the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates (like acrolein in the Skraup synthesis) or the starting materials themselves under harsh, high-temperature conditions.[2][3][4]

  • Preventative Measures:

    • Temperature Control: Avoid excessive temperatures. The initial phase of many of these reactions is highly exothermic; use an ice bath during the addition of strong acids and then heat gently to maintain the lowest effective reaction temperature.[4][5]

    • Moderating Agents: In the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial to make the reaction less violent and control the rate, which in turn reduces charring.[1][3][6]

    • Slow Addition: Add reagents, particularly strong acids or reactive carbonyl compounds, slowly and with vigorous stirring to ensure even heat distribution and prevent localized hot spots where polymerization can initiate.[3][7]

  • Purification Strategy: If you already have a tarry mixture, steam distillation is a robust method to isolate the volatile quinoline product from the non-volatile polymer.[1][7][8]

Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis is a powerful method but is notoriously exothermic and requires careful handling.

Q1: My Skraup reaction is dangerously vigorous and difficult to control, often resulting in the contents being ejected from the flask.

A1: This is the most critical pitfall of the Skraup synthesis. The reaction between glycerol and sulfuric acid to form acrolein is highly exothermic and can lead to a dangerous runaway reaction.[5][6][8][9]

  • Root Cause: Rapid, uncontrolled heating and insufficient moderation of the reaction rate.

  • Solutions:

    • Mandatory Moderator: Always use ferrous sulfate (FeSO₄). It smooths the reaction, presumably by acting as an oxygen carrier, preventing the explosive decomposition of the oxidizing agent.[6][10]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly to the cooled mixture of aniline, glycerol, nitrobenzene, and ferrous sulfate.[8] Vigorous stirring is essential during this step.

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it becomes self-sustaining (begins to boil without external heating), remove the heat source immediately.[8] Reapply gentle heat only after the initial vigorous phase has subsided to maintain reflux.[8]

Q2: The yield of my desired quinoline is low, and I isolate a significant amount of unreacted aniline.

A2: This indicates incomplete reaction, which can be due to several factors.

  • Insufficient Dehydration: The formation of the key acrolein intermediate requires the complete dehydration of glycerol. Ensure you are using concentrated sulfuric acid.

  • Suboptimal Temperature/Time: After the initial exothermic phase, the reaction may require a sustained period of heating (e.g., 3-4 hours at 140-150°C) to drive the cyclization and oxidation steps to completion.[8]

  • Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., nitrobenzene or arsenic acid) is used.[11] An insufficient amount will lead to the formation of dihydroquinoline intermediates rather than the fully aromatic quinoline.

Workflow for a Controlled Skraup Synthesis

Below is a diagram illustrating a safe and effective workflow.

SkraupWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline, Glycerol, Nitrobenzene, FeSO₄ B Cool in Ice Bath A->B C Slowly Add Conc. H₂SO₄ B->C D Gentle Heating (Initiate) C->D E Remove Heat (Exothermic Phase) D->E F Reflux (3-4 hours) E->F G Cool & Dilute with Water F->G H Neutralize (NaOH) G->H I Steam Distill H->I J Isolate & Purify I->J

Caption: A generalized workflow for performing a safe and controlled Skraup synthesis.

Troubleshooting Guide: The Doebner-von Miller Synthesis

This variation is prone to polymerization and issues with incomplete oxidation.

Q1: My Doebner-von Miller reaction yields a thick, polymeric tar with very little desired product.

A1: This is the most common failure mode, caused by the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone.[1][4][7]

  • Root Cause: High concentration of the carbonyl compound in a strongly acidic, homogeneous solution.

  • Solutions:

    • Biphasic Solvent System: A highly effective strategy is to use a two-phase system. For example, refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in an organic solvent like toluene.[4] This sequesters the carbonyl compound in the organic phase, limiting its contact with the strong acid and thus reducing self-polymerization.[4][12]

    • Slow Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable substrate low.[3][7]

    • Optimize Acid and Temperature: Excessively harsh acid conditions or high temperatures accelerate tar formation.[4][7] Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) or Brønsted acids (p-TsOH) and maintaining the lowest temperature that allows for a reasonable reaction rate.[4][7]

Q2: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities.

A2: This indicates that the final oxidation step of the dihydroquinoline intermediate to the aromatic quinoline is incomplete.[4]

  • Causality: The mechanism involves an in-situ oxidation step. If the oxidant (often a Schiff base intermediate acting as a hydride acceptor) is not present in sufficient quantity or is inefficient, the reaction will stall at the partially hydrogenated stage.

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent if one is explicitly added.

    • Monitor Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.

    • Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, you can perform a separate oxidation step using an appropriate reagent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

Troubleshooting Guide: The Friedländer Synthesis

The Friedländer synthesis is versatile but can suffer from low yields and regioselectivity issues.[13]

Q1: My Friedländer synthesis is giving a very low yield, or no product at all.

A1: Low yields in this condensation reaction often stem from suboptimal catalysts or harsh conditions that promote side reactions.[14]

  • Root Cause: The initial aldol-type condensation between the 2-aminoaryl aldehyde/ketone and the active methylene compound can be slow or reversible. Competing self-condensation of the methylene partner is also a major issue, especially under basic conditions.[2][14]

  • Solutions:

    • Catalyst Optimization: Traditional strong acid/base catalysts can cause degradation.[14][15] Modern, milder catalysts often provide superior results. Consider screening:

      • Lewis Acids: In(OTf)₃, Sc(OTf)₃.[7][16]

      • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH).[15]

      • Ionic Liquids: Can act as both solvent and catalyst, offering green advantages.[12]

      • Solid-Supported Catalysts: Nanocatalysts or polymer-supported acids can simplify workup and improve reusability.[13][17]

    • Temperature and Solvent: The reaction can be highly sensitive to temperature and solvent choice.[14] If solubility is an issue, switching to a more polar solvent like DMF may help.[14] Systematically screen temperatures in 10°C increments to find the optimal point.[14]

Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers that are difficult to separate.

A2: This is a classic challenge in the Friedländer synthesis.[6] The cyclization can occur on either side of the ketone.

  • Causality: The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone preferentially attacks the imine intermediate. This is influenced by both steric and electronic factors.

  • Solutions:

    • Catalyst Control: The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts or ionic liquids have been shown to favor the formation of a single isomer.[6][14]

    • Substrate Modification: While more synthetically demanding, introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can force the cyclization to occur at that position.[6][15]

    • Reaction Condition Optimization: Carefully tuning the reaction temperature and solvent can sometimes favor one regioisomer over the other.[6]

Catalyst Comparison for Friedländer Synthesis
Catalyst TypeExample(s)AdvantagesCommon IssuesReference(s)
Brønsted Acids H₂SO₄, p-TsOH, HClInexpensive, readily availableHarsh conditions, potential for side reactions/tarring[4][15]
Lewis Acids ZnCl₂, SnCl₄, In(OTf)₃Milder conditions, can improve selectivityCan be moisture sensitive, cost[4][7][16]
Bases KOH, KOtBu, PiperidineEffective for certain substratesPromotes self-condensation of ketones[15][18]
Modern Catalysts Ionic Liquids, NanocatalystsHigh efficiency, mild conditions, reusabilityHigher initial cost, specific substrate scope[12][13][14]

Troubleshooting Guide: The Combes Synthesis

The Combes synthesis is excellent for 2,4-disubstituted quinolines but can be limited by steric hindrance and catalyst choice.

Q1: My Combes synthesis using a substituted aniline and a β-diketone is resulting in a low yield.

A1: The rate-determining step in the Combes synthesis is the acid-catalyzed electrophilic aromatic annulation (ring closure), which can be sensitive to both steric and electronic effects.[6][19]

  • Root Cause & Solutions:

    • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can significantly slow down the ring-closing step.[6] If possible, choosing less sterically hindered starting materials is the most direct solution.

    • Electronic Effects: Anilines with strong electron-withdrawing groups (like -NO₂) deactivate the aromatic ring towards electrophilic attack and may prevent cyclization entirely.[20] Conversely, electron-donating groups enhance reactivity.

    • Inefficient Catalyst/Dehydrating Agent: The traditional catalyst, concentrated sulfuric acid, is effective but harsh. A more efficient system is a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst that can improve yields.[6][19]

Decision Logic for Combes Synthesis Failure

CombesTroubleshooting cluster_aniline cluster_diketone cluster_catalyst Start Low Yield in Combes Synthesis CheckAniline Analyze Aniline Substituent Start->CheckAniline CheckDiketone Analyze β-Diketone Substituent Start->CheckDiketone CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst EWG Strong EWG (e.g., -NO₂)? CheckAniline->EWG Sterics Bulky Substituents? CheckDiketone->Sterics Catalyst Using H₂SO₄? CheckCatalyst->Catalyst EWG_Yes Reaction is disfavored. Consider alternative synthesis. EWG->EWG_Yes Yes EWG_No Electronics likely OK. EWG->EWG_No No Sterics_Yes Steric hindrance is likely issue. Consider less bulky reagents. Sterics->Sterics_Yes Yes Sterics_No Sterics likely OK. Sterics->Sterics_No No Catalyst_Yes Switch to a more effective catalyst like PPA/PPE. Catalyst->Catalyst_Yes Yes Catalyst_No Catalyst may not be the primary issue. Catalyst->Catalyst_No No

Sources

Technical Support Center: Purification of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the isolation and purification of this important quinoline derivative.

Introduction: Understanding the Molecule

This compound is a key intermediate in medicinal chemistry, often utilized in the synthesis of various bioactive molecules. Its structure, featuring a basic quinoline nitrogen, a labile 2-chloro substituent, and a morpholine carboxamide, presents a unique set of purification challenges. This guide will address these challenges in a question-and-answer format, providing both theoretical understanding and actionable protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My primary purification by silica gel column chromatography is giving low yield and showing product decomposition.

  • Question: I'm trying to purify my crude this compound using a standard silica gel column with an ethyl acetate/hexane gradient. My fractions are showing a new, more polar spot on TLC, and my overall yield is poor. What's happening?

  • Answer: This is a frequent issue when purifying basic compounds like quinolines on standard silica gel.[1] The acidic nature of silica gel can lead to several problems:

    • Strong Adsorption: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

    • On-Column Degradation: The acidic environment of the silica gel can promote the hydrolysis of the 2-chloro substituent to the corresponding 2-hydroxyquinoline (quinolinone).[2][3] This byproduct is significantly more polar and often appears as a new spot on your TLC plate.

    Solutions & Protocol:

    • Neutralize the Silica Gel: A common and effective technique is to use a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or ammonia. This deactivates the acidic sites on the silica gel, minimizing product decomposition and improving peak shape.

    • Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reversed-phase chromatography.

    dot

[4] 3. Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and load it onto the column. 4. Elution: Begin elution with your starting solvent system and gradually increase the polarity. A typical gradient could be from 5% to 50% ethyl acetate in hexane, all containing 1% triethylamine. 5. Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Issue 2: My product is contaminated with unreacted starting materials and coupling agent byproducts.

  • Question: After my amide coupling reaction to synthesize this compound, my crude NMR shows unreacted 2-chloroquinoline-4-carboxylic acid, residual morpholine, and peaks corresponding to the urea byproduct from my EDC coupling agent. How can I remove these efficiently?

  • Answer: These are common impurities in amide coupling reactions. [5]A well-designed aqueous workup before chromatography can significantly simplify the purification process.

    Solutions & Protocol:

    • Acidic Wash: An acidic wash (e.g., dilute HCl) will protonate and extract the basic unreacted morpholine into the aqueous layer.

    • Basic Wash: A basic wash (e.g., saturated sodium bicarbonate solution) will deprotonate and extract the acidic unreacted 2-chloroquinoline-4-carboxylic acid. [5] 3. Water Wash: A water wash will help remove water-soluble byproducts like the urea formed from EDC. [5]

    Protocol 2: Extractive Workup for Impurity Removal

    • Dissolution: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a 1g scale reaction).

    • Basic Wash: Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL).

    • Brine Wash: Wash with brine (1 x 50 mL) to aid in the separation of the layers and remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is now significantly purer and ready for chromatography or recrystallization.

Issue 3: I'm struggling to achieve >98% purity with column chromatography alone.

  • Question: I've managed to get my product to about 95% purity using column chromatography, but there's a persistent, closely eluting impurity. How can I get to a higher purity level required for my downstream applications?

  • Answer: For achieving high purity, especially when dealing with closely related impurities, recrystallization or preparative HPLC are often necessary follow-up steps.

    Solutions & Protocols:

    • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    • Preparative HPLC: For challenging separations, preparative HPLC offers the highest resolution. A reverse-phase method is generally suitable for this compound. [6][7]

    dot

    Caption: Options for achieving high purity post-chromatography.

    Protocol 3: Recrystallization of this compound

    • Solvent Screening: In small test tubes, test the solubility of your partially purified product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane). A good solvent will dissolve the compound when hot but lead to crystal formation upon cooling. For quinoline carboxamides, ethanol/water or methanol/acetone mixtures can be effective. [8][9] 2. Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.

    • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

    Protocol 4: Preparative HPLC

    • Column: A C18 stationary phase is recommended.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point. To improve peak shape, a modifier like formic acid (0.1%) can be added to both solvents. [6] * Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).

    • Method Development: First, develop an analytical HPLC method to achieve good separation between your product and the impurity. Then, scale up this method to a preparative scale.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min10-90% B over 15 min
Flow Rate 1 mL/min20 mL/min
Injection Volume 10 µL500-1000 µL
Detection 254 nm254 nm

Frequently Asked Questions (FAQs)

  • Q1: What are the expected impurities from the synthesis of this compound?

    • A1: Besides unreacted starting materials (2-chloroquinoline-4-carboxylic acid and morpholine), potential side products include the di-substituted product where a second morpholine molecule displaces the 2-chloro group, and byproducts from the coupling reagents (e.g., dicyclohexylurea if DCC is used, or N,N'-diisopropylurea for DIC).

  • Q2: How can I confirm the purity and identity of my final product?

    • A2: A combination of analytical techniques is recommended:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • LC-MS: To determine the purity and confirm the molecular weight.

      • Melting Point: A sharp melting point is indicative of high purity.

  • Q3: Is this compound stable to storage?

    • A3: As a solid, the compound is generally stable when stored in a cool, dark, and dry place. In solution, particularly in protic or acidic media, the 2-chloro group may be susceptible to slow hydrolysis over time. For long-term storage in solution, aprotic solvents like DMSO are preferred.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Last Updated: January 14, 2026

Introduction

Welcome to the technical support center for 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. This guide is designed to provide in-depth technical assistance to professionals working with this compound. As specific degradation pathways for this molecule are not extensively documented in peer-reviewed literature, this center focuses on predictive chemistry and provides robust, actionable protocols for investigating its stability.

Our approach is grounded in the principles of forced degradation, a cornerstone of pharmaceutical development that allows researchers to predict the intrinsic stability of a molecule.[1][2] This guide will equip you with the methodologies to identify likely degradation products, establish degradation pathways, and troubleshoot common analytical challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound.

Q1: What are the most likely points of degradation on the this compound molecule?

A1: Based on its chemical structure, the molecule has three primary points susceptible to degradation:

  • The 2-chloroquinoline moiety: The chlorine atom on the quinoline ring is a leaving group. Under hydrolytic conditions (acidic or basic), it is susceptible to nucleophilic substitution, likely by a hydroxyl group, to form the corresponding 2-hydroxyquinoline (quinolone) derivative.[3][4][5][6][7]

  • The amide linkage: The carbonyl-nitrogen bond connecting the quinoline and morpholine rings is an amide. Amides are prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule into a quinoline-4-carboxylic acid derivative and morpholine.[8]

  • The morpholine ring: Saturated heterocyclic rings like morpholine can be susceptible to oxidative degradation, potentially leading to ring-opening.[9][10][11][12][13]

Q2: How should I store this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A desiccator at 2-8°C is recommended. Protect from light to prevent potential photolytic degradation.[14][15] For solutions, use aprotic solvents and store frozen, minimizing freeze-thaw cycles.

Q3: I am seeing an unexpected peak in my HPLC analysis of a sample that has been sitting on the bench. What could it be?

A3: The most probable cause is hydrolysis. The most likely degradant is the 2-hydroxyquinoline (quinolone) analog, formed by the displacement of the chlorine atom. This reaction can be promoted by trace amounts of acid or water.[3][5] To confirm, you would need to perform characterization, such as with LC-MS.[16][17]

Q4: What are forced degradation studies and why are they necessary for this compound?

A4: Forced degradation (or stress testing) involves intentionally exposing a compound to harsh conditions like strong acids, bases, oxidants, high heat, and intense light.[1][2][18] Since the degradation profile of this compound is not well-established, these studies are essential to:

  • Identify potential degradation products.[1]

  • Understand the degradation pathways.[1][2]

  • Develop and validate a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.[1] This is a critical requirement by regulatory agencies like the ICH and FDA for drug development.[14][18][19][20][21]

Section 2: Predictive Degradation Pathways

Based on fundamental chemical principles, we can predict the primary degradation routes for this molecule. These hypotheses form the basis for designing your forced degradation experiments.

Hypothesized Degradation Pathways

dot graph "Hypothesized_Degradation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Product_1 [label="2-Hydroxy-4-(morpholin-4-ylcarbonyl)quinoline\n(Quinolone derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Product_2 [label="2-Chloroquinoline-4-carboxylic Acid + Morpholine", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation_Product [label="Ring-Opened Morpholine Products\n(e.g., N-oxides, aldehydes)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> Hydrolysis_Product_1 [label="Acidic/Basic\nHydrolysis\n(C-Cl Cleavage)"]; Parent -> Hydrolysis_Product_2 [label="Acidic/Basic\nHydrolysis\n(Amide Cleavage)"]; Parent -> Oxidation_Product [label="Oxidative\nStress"]; } dot Caption: Predicted degradation routes for this compound.

Section 3: Troubleshooting Guide for Forced Degradation Studies

This section provides solutions to specific problems you may encounter while performing and analyzing forced degradation studies.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No degradation observed under any stress condition. The compound is highly stable, or the stress conditions were not harsh enough.Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), increase the temperature, or extend the exposure time. Over-stressing should be avoided as it can lead to secondary, irrelevant degradants.[1]
The parent compound peak disappears completely in my HPLC chromatogram. The stress condition was too harsh, leading to 100% degradation.Reduce the stressor concentration, lower the temperature, or shorten the exposure time. Aim for 5-20% degradation to accurately assess the degradation profile.
My mass spectrometry data shows a mass increase of 16 amu. This is a strong indication of oxidation, where one oxygen atom has been added to the molecule.This could be an N-oxide formation on the quinoline or morpholine nitrogen, or hydroxylation on an aromatic ring. Use tandem MS (MS/MS) to fragment the ion and pinpoint the location of the modification.[17]
I see many small, poorly resolved peaks in my chromatogram after oxidative stress. Oxidative degradation can be non-specific, creating a complex mixture of minor products. Aromatic amines can form various by-products.[22][23]Focus on identifying the major degradants first. Optimize your HPLC gradient to improve separation.[24] A shallower gradient may be required to resolve closely eluting peaks.
Retention times are shifting between my analytical runs. This can be due to several factors: insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[25][26]Ensure the column is equilibrated for at least 10 column volumes before each run.[25] Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.[25]
My peaks are tailing or showing poor shape. Peak tailing can result from secondary interactions with the column stationary phase, column degradation, or extra-column volume.[24][27]Ensure the mobile phase pH is appropriate for the analyte's pKa. Use a high-quality, well-maintained column. A guard column can help protect the analytical column from contaminants.[24]
I can't achieve baseline separation between the parent peak and a degradant. The analytical method lacks sufficient selectivity for this specific pair of compounds.Method re-development is needed. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), change the organic modifier in the mobile phase (e.g., acetonitrile to methanol), or adjust the pH.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study in accordance with ICH guidelines.[1][14][18]

dot graph "Forced_Degradation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Prepare Stock Solution\n(e.g., 1 mg/mL in ACN:H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(0.1 M NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative [label="Oxidation\n(3% H2O2, RT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal [label="Thermal Stress\n(Solid & Solution, 80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Photolytic [label="Photolytic Stress\n(ICH Q1B conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Sample at Time Points\n(e.g., 2, 4, 8, 24h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Neutralize/Quench Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze via Stability-Indicating\nHPLC-UV/MS Method", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Identify Degradants &\nPropose Pathways", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> {Acid, Base, Oxidative, Thermal, Photolytic}; Acid -> Sampling; Base -> Sampling; Oxidative -> Sampling; Thermal -> Sampling; Photolytic -> Sampling; Sampling -> Quench; Quench -> Analysis; Analysis -> End; } dot Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Prepare a control sample (unstressed) for comparison.

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal: Store vials of the stock solution and solid compound at 80°C.

    • Photolytic: Expose the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14][15] Include a dark control wrapped in aluminum foil.

  • Sampling: At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: Immediately stop the degradation reaction.

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

    • For other samples, dilute with mobile phase.

  • Analysis: Analyze all samples, including the time-zero control, using a validated stability-indicating HPLC-UV/MS method. Mass spectrometry is crucial for identifying unknown degradation products by providing molecular weight and fragmentation data.[16][17][28][29]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative percentage of each degradation product formed.

    • Use MS and MS/MS data to propose structures for the observed degradants.

References

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. PubMed. Available from: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • HCO2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available from: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]

  • Q1A(R2) A deep dive in Stability Studies. YouTube. Available from: [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Semantic Scholar. Available from: [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. Available from: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. NIH. Available from: [Link]

  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available from: [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available from: [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Waters. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. Available from: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available from: [Link]

  • Oxidative formation of amides from aromatic amines and 1, 3‐diketones using H2O2 and FeCl3. ResearchGate. Available from: [Link]

  • Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. ResearchGate. Available from: [Link]

  • The microbial degradation of morpholine. ResearchGate. Available from: [Link]

  • Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. ResearchGate. Available from: [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. NIH. Available from: [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the synthesis and purification of this key quinoline intermediate. Here, we address common challenges encountered during the purification process, providing expert insights, troubleshooting solutions, and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter post-synthesis. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.

Problem 1: My crude product is a sticky oil or tar-like substance, not a solid.

  • Symptom: After the reaction work-up and solvent evaporation, the product does not solidify and appears as a viscous, dark oil.

  • Potential Causes:

    • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) are still present.

    • Polymeric Byproducts: Vigorous reaction conditions, particularly during the formation of the quinoline ring itself, can lead to the formation of high-molecular-weight tarry substances.[1]

    • Excess Starting Material: Unreacted morpholine or other liquid reagents may be plasticizing the crude material.

  • Solutions:

    • Solvent Removal:

      • High-Vacuum Evaporation: Use a high-vacuum pump (Schlenk line or high-vacuum manifold) with gentle heating (<50°C) to remove residual high-boiling solvents.

      • Azeotropic Removal: Dissolve the oil in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate, then add a non-polar solvent like heptane or hexane until the solution becomes cloudy. Evaporate the solvents again. Repeating this process 2-3 times can help co-distill residual DMF or DMSO.

    • Pre-Purification Trituration:

      • Add a solvent in which the desired product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a mixture).

      • Stir or sonicate the mixture vigorously. The desired product may precipitate as a solid, which can then be filtered. This is an effective way to remove oily impurities and induce crystallization.

Problem 2: Thin Layer Chromatography (TLC) of my product shows multiple spots.

  • Symptom: A single spot for the product is not observed on the TLC plate. Instead, there are spots corresponding to starting materials and/or unknown byproducts.

  • Potential Causes:

    • Incomplete Reaction: The reaction has not gone to completion, leaving unreacted 2-chloroquinoline-4-carbonyl chloride or 2-chloroquinoline-4-carboxylic acid.[2][3]

    • Formation of Byproducts: The most common byproduct is the hydrolyzed compound, 2-hydroxy-4-(morpholin-4-ylcarbonyl)quinoline, where the chlorine at the C2 position is replaced by a hydroxyl group.[4][5] This impurity is more polar than the desired product.

    • Disubstitution: If the reaction conditions are too harsh, morpholine may substitute at other positions, though this is less common for this specific scaffold.

  • Solutions:

    • Identify the Spots: Run co-spots on the TLC plate with your starting materials to identify them. The hydrolyzed 2-hydroxy byproduct will have a significantly lower Rf value (be more polar) than the chlorinated product.

    • Select the Right Purification Method: Based on the TLC, decide on the best purification strategy.

      • If the impurities are far apart from the product spot (ΔRf > 0.2), column chromatography is the recommended method.[6][7]

      • If the product is the major spot with minor impurities, recrystallization may be sufficient.

Workflow for Purification Method Selection

The following decision tree illustrates a logical workflow for selecting the appropriate purification technique based on the initial analysis of the crude product.

Purification_Decision_Tree start Crude Product Analysis physical_state Assess Physical State start->physical_state tlc Run TLC in Hexane:EtOAc (e.g., 7:3) tlc_result How does the TLC look? tlc->tlc_result is_solid Is the product a solid? physical_state->is_solid is_solid->tlc Yes triturate Triturate with non-polar solvent (e.g., Diethyl Ether/Hexane) is_solid->triturate No (Oil/Gum) recrystallize Proceed with Recrystallization tlc_result->recrystallize Clean spot or minor, non-polar impurities column Perform Column Chromatography tlc_result->column Multiple spots or polar impurities (streaking) reassess Re-assess Physical State & TLC triturate->reassess reassess->is_solid

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

The primary impurities arise from the reactants and potential side reactions. These include:

  • Unreacted Starting Materials: 2-chloroquinoline-4-carboxylic acid and morpholine.

  • Hydrolysis Product: 2-hydroxy-4-(morpholin-4-ylcarbonyl)quinoline. This is formed if moisture is present during the reaction or work-up, leading to nucleophilic substitution of the C2-chloro group.

  • Residual Coupling Reagents: If an acid chloride is formed in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, byproducts from these reagents may persist.

  • Solvents: High-boiling point reaction solvents such as DMF or NMP.

Q2: Which solvent system is best for column chromatography?

A gradient system of n-hexane and ethyl acetate (EtOAc) is highly effective for purifying quinoline derivatives on a silica gel column.[8]

  • Starting Point: Begin with a low polarity mobile phase, such as 10% EtOAc in n-hexane, to elute non-polar impurities.

  • Elution: Gradually increase the polarity to 20-40% EtOAc in n-hexane. The target compound, being moderately polar, should elute in this range.

  • Monitoring: Monitor the fractions using TLC to identify and combine the pure fractions.

Compound Typical Rf in 7:3 Hexane:EtOAc Notes
Non-polar byproducts> 0.8Elutes first.
This compound ~0.4 - 0.5 Target Compound.
2-chloroquinoline-4-carboxylic acid~0.1 - 0.2 (may streak)Starting material, polar.
2-hydroxy-4-(morpholin-4-ylcarbonyl)quinoline< 0.1 (streaking)Hydrolysis byproduct, very polar.

Q3: What is the best way to confirm the purity and identity of the final product?

A combination of techniques is essential for full characterization:

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • HPLC: Provides quantitative purity data (e.g., >98% purity). Reverse-phase HPLC methods are well-suited for this class of compounds.[3][9]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any structural impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight (276.72 g/mol ) and isotopic pattern for chlorine (M+ and M+2 peaks in a ~3:1 ratio).[10][11]

  • Melting Point: A sharp melting point range indicates high purity.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material.

  • Slurry Preparation:

    • In a beaker, add ~30-40 g of silica gel (60-120 mesh) to ~100 mL of the initial eluent (e.g., 9:1 n-hexane:EtOAc).

    • Stir to create a uniform slurry, ensuring no air bubbles are trapped.

  • Column Packing:

    • Secure a glass column (e.g., 2-3 cm diameter) vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the silica bed never runs dry.

  • Sample Loading:

    • Dissolve ~1 g of the crude product in a minimal amount of DCM or the mobile phase (~2-3 mL).

    • In a separate flask, add ~2 g of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Add a small layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Start the elution with 9:1 n-hexane:EtOAc. If using flash chromatography, apply gentle air pressure.[6]

    • Collect fractions (e.g., 10-15 mL per tube).

    • Gradually increase the solvent polarity (e.g., to 8:2, then 7:3 n-hexane:EtOAc) to elute the product.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound as a solid.

Column_Chromatography_Workflow A Prepare Silica Slurry B Pack Column A->B D Add Sample to Column Top B->D C Dry Load Crude Product onto Silica C->D E Elute with Gradient (Hexane -> EtOAc) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Screening:

    • Place a small amount of the crude product (~20 mg) in several test tubes.

    • Add different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) dropwise while heating gently.

    • A good recrystallization solvent is one that dissolves the compound when hot but in which the compound is poorly soluble when cold. Ethyl acetate or an ethanol/water mixture are good starting points.[12]

  • Recrystallization Procedure (Example with Ethyl Acetate):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Keep the solution near its boiling point.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to obtain the final product.

References

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3345. [Link]

  • Li, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 26(11), 3145. [Link]

  • ResearchGate. (2021). Synthesis of 2-hydroxy-4-methylquinoline derivatives. [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Mekheimer, R. A., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 865-875. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for the Synthesis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Pharmaceutical Synthesis

In the landscape of drug discovery and development, quinoline scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of novel derivatives, such as 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, represents a critical step in identifying new lead compounds. However, the synthesis of any potential pharmaceutical agent is incomplete without rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the validation of this target compound's synthesis. Our focus is not merely on procedural steps, but on the underlying scientific rationale—the "why" behind the "how"—to ensure that the analytical methods are not just precise, but unequivocally trustworthy.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this process, emphasizing parameters such as accuracy, precision, specificity, and robustness.[5][6][7][8] Adherence to these guidelines, such as ICH Q2(R1), is fundamental to ensuring the integrity and safety of pharmaceutical products.[6][8][9] This guide will demonstrate how to apply these principles using state-of-the-art mass spectrometry.

Proposed Synthetic Pathway: A Foundation for Analysis

To validate a compound, we must first understand its synthesis. While various methods exist for creating quinoline derivatives, a common and efficient strategy for synthesizing this compound involves a two-step process starting from commercially available 2-chloroquinoline-4-carboxylic acid. This pathway is chosen for its high-yield potential and the straightforward nature of the transformations, which simplifies the identification of potential process-related impurities.

Step 1: Formation of the Acyl Chloride The carboxylic acid is first converted to the more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The choice of thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Amidation with Morpholine The crude 2-chloroquinoline-4-carbonyl chloride is then reacted directly with morpholine in the presence of a non-nucleophilic base, such as triethylamine (TEA), to scavenge the HCl generated during the reaction. This nucleophilic acyl substitution reaction forms the stable amide bond, yielding the target compound.

This proposed synthesis provides the context for our validation strategy. We must develop a method capable of distinguishing the final product from starting materials (2-chloroquinoline-4-carboxylic acid), intermediates (the acyl chloride, though typically transient), reagents (morpholine), and potential side-products (e.g., dimers or products of incomplete reaction).

The Mass Spectrometry Validation Workflow: A Strategy for Confidence

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] For our synthesized compound, this means confirming its identity, determining its purity, and establishing a reliable method for future quantification. The workflow below outlines a comprehensive validation strategy grounded in ICH Q2(R1) principles.[4][6][8]

Validation_Workflow cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Quantitative Performance Validation cluster_2 Phase 3: Method Robustness MD LC-MS Method Development (Column, Mobile Phase, Gradient) ID Identity Confirmation (High-Res MS, MS/MS) MD->ID SPEC Specificity & Peak Purity (vs. Starting Materials, Impurities) ID->SPEC LIN Linearity & Range SPEC->LIN Proceed if Specific ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) LIN->PREC LODQ LOD & LOQ LIN->LODQ ROB Robustness Testing (Varying Flow Rate, Temp, pH) PREC->ROB Proceed if Precise Report Final Validation Report ROB->Report

Caption: A comprehensive workflow for mass spectrometry method validation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Acyl Chloride Formation: To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Slowly add thionyl chloride (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-chloroquinoline-4-carbonyl chloride is used immediately in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g). In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in DCM. Add the morpholine solution dropwise to the acyl chloride solution at 0 °C.

  • Workup and Purification: Stir the reaction at room temperature for 4 hours. Monitor by TLC or LC-MS. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Protocol 2: High-Resolution LC-MS/MS Method for Identity, Purity, and Validation

This protocol is designed for a high-resolution instrument like a Q-TOF or Orbitrap mass spectrometer, which is ideal for both confident identification and impurity profiling.[10][11]

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the synthesized product and dissolve in 5 mL of methanol.

    • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 50:50 methanol:water.

    • Validation Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired linear range (e.g., 1 ng/mL to 1000 ng/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of moderately polar small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier promotes protonation for positive ion ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is the premier choice for this molecule due to the presence of nitrogen atoms (morpholine and quinoline rings) that are readily protonated.[12][13][14]

    • Scan Mode: Full MS scan followed by data-dependent MS/MS (dd-MS²).

    • Full MS Scan Range: m/z 100-500. This range covers the expected product mass (C₁₄H₁₃ClN₂O₂; Exact Mass: 276.0666) and potential impurities.[15]

    • Resolution (Orbitrap): >70,000 FWHM. High resolution is critical to calculate the elemental composition from the accurate mass.[10][11]

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) on the top 3 most intense ions. Tandem mass spectrometry provides structural confirmation.[10][16]

    • Capillary Voltage: 3.8 kV.

    • Drying Gas Temperature: 325 °C.

Comparison of Mass Spectrometry Platforms for Synthesis Validation

The choice of mass spectrometer is a critical decision driven by the specific goals of the analysis, from early-stage discovery to regulated quality control.[17] While a single quadrupole can provide nominal mass confirmation, modern drug development demands more sophisticated tools.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Quadrupole-Orbitrap
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisHigh-Confidence Qualitative & Quantitative Analysis
Mass Resolution Low (~1 Da)High (20,000 - 60,000)Ultra-High (up to >240,000)
Mass Accuracy ~100 ppm< 5 ppm< 1-3 ppm
Key Strength Unmatched sensitivity and speed for quantification using Multiple Reaction Monitoring (MRM).[17][18]Excellent balance of speed, resolution, and mass accuracy. Ideal for confirming identity and identifying unknown impurities.[18][19]Market-leading resolution and mass accuracy, providing the highest confidence in elemental composition and structural elucidation.[20][21][22]
Causality for Choice Best for: Late-stage development, clinical bioanalysis, or QC labs where a specific compound is being measured routinely at very low levels.Best for: Discovery and process chemistry labs. The high mass accuracy allows for confident formula determination of the main product and byproducts in a single run.[23][24][25]Best for: Metabolite ID, impurity characterization, and reference standard certification where unambiguous identification is paramount.

Expert Insight: For the initial validation of a novel synthesis, a Q-TOF or Orbitrap system is vastly superior to a triple quadrupole. The ability to acquire high-resolution accurate-mass (HRAM) data is non-negotiable for confirming the elemental composition of the target compound and for proposing structures for unknown process impurities.[10][11] A triple quadrupole can only tell you if a compound of a known mass is present; an HRAM instrument can tell you what that compound's elemental formula is, providing a much higher degree of confidence.[20][22]

Application in a Biological Context: A Hypothetical Kinase Pathway

To provide context for our audience in drug development, we can visualize the potential role of our synthesized compound. Many quinoline-based molecules are known to be kinase inhibitors. The diagram below illustrates a generic signal transduction pathway where a compound like this compound could act as an inhibitor, blocking downstream signaling.

Kinase_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Response Cellular Response (e.g., Proliferation) TF->Response Activates Transcription Inhibitor This compound Inhibitor->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

This visualization underscores the importance of confirming the structure and purity of the synthesized molecule. An impurity could have off-target effects or reduced efficacy, confounding the results of biological assays.

Conclusion: From Synthesis to Certainty

The validation of a chemical synthesis is a cornerstone of modern pharmaceutical science. Mass spectrometry, particularly high-resolution platforms like Q-TOF and Orbitrap, provides the unparalleled ability to confirm molecular identity, profile impurities, and establish robust quantitative methods. By grounding our protocols in the principles of regulatory guidelines and explaining the causal links between analytical choices and data quality, we build a self-validating system that ensures trustworthiness.[5][26] This guide has provided a comprehensive framework for the mass spectrometry validation of this compound, demonstrating a path from a proposed synthesis to analytical certainty.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. (n.d.). PMC - NIH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • A Comparative Guide to Ionization Techniques for the Mass Spectrometry of 4,4-Dimethyl-2-pentanone. (n.d.). Benchchem.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs.
  • Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory.
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio.
  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry. (2020, February 24). Thermo Fisher Scientific.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023, September 18). Clinical Tree.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.
  • Comparison of Orbitrap, Quarupore and QTOF. (n.d.). Scribd.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? (2018, October 28). ResearchGate.
  • 2-Chloro-4-(morpholine-4-carbonyl)quinoline. (n.d.). Biosynth.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (n.d.). PubMed.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, December 3).
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014, January 29). ACS Publications.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025, August 5). ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 5). ResearchGate.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2025, September 3).

Sources

A Comparative Guide to 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline and Other 2-Chloroquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold." This fused heterocyclic structure, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4] The versatility of the quinoline core is significantly enhanced by the introduction of a chlorine atom at the 2-position. This 2-chloro substituent acts as a reactive handle, facilitating nucleophilic substitution and allowing for the strategic diversification of the molecule.[4][5]

This guide provides a comparative analysis of a specific derivative, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline , against other classes of 2-chloroquinoline derivatives. We will explore the synthetic rationale, comparative reactivity, and potential biological implications of modifying the quinoline core at different positions. This analysis is designed to provide researchers, scientists, and drug development professionals with insights into the rational design of next-generation quinoline-based therapeutics.

The 2-Chloroquinoline Backbone: A Platform for Chemical Innovation

The strategic importance of the 2-chloroquinoline scaffold lies in the electrophilic nature of the C2 carbon, which is activated by the adjacent ring nitrogen. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles (O, N, S), enabling the construction of diverse molecular libraries.[5]

The most common and efficient method for synthesizing the 2-chloroquinoline core is the Vilsmeier-Haack reaction.[6][7] This one-pot cyclization and chlorination reaction typically involves treating an acetanilide with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) or a similar chlorinating agent and a formamide like N,N-dimethylformamide (DMF).[6][8] The choice of substituents on the starting acetanilide allows for the synthesis of a wide array of substituted 2-chloroquinolines.

cluster_0 Core Structure & Reactivity Core 2-Chloroquinoline Scaffold ReactiveSite C2-Cl Bond (Electrophilic Site) Core->ReactiveSite Key feature Product Substituted Quinoline (C2-Nu) ReactiveSite->Product Nucleophilic Substitution Nucleophile Nucleophiles (Nu-H) Nucleophile->Product G start 2-Chloroquinoline Core sub_c4 Focus Compound: C4-Morpholinylcarbonyl start->sub_c4 sub_c3 Alternative: C3-Carbaldehyde start->sub_c3 prop_c4_1 High Stability sub_c4->prop_c4_1 prop_c4_2 H-Bonding Site sub_c4->prop_c4_2 prop_c3_1 High Reactivity sub_c3->prop_c3_1 prop_c3_2 Versatile Synthetic Handle sub_c3->prop_c3_2

Caption: Logical comparison of C4-carboxamide vs. C3-carbaldehyde substituents.

Versus C4-Substituted Derivatives: The 4-Aminoquinolines

The 4-aminoquinoline scaffold is arguably the most famous, being the basis for the antimalarial drugs chloroquine and hydroxychloroquine. [9][10]

  • Mechanism of Action: The primary mechanism for 4-aminoquinoline antimalarials involves accumulating in the parasite's acidic food vacuole and interfering with the polymerization of toxic heme, a byproduct of hemoglobin digestion. [9][10][11]The basic side chain at the C4-amino position is crucial for this vacuolar accumulation. Our focus compound, with a neutral amide at C4, would not be expected to accumulate via this pH-trapping mechanism and would likely exhibit a completely different mode of action, potentially targeting protein-protein interactions or enzymatic activity.

  • Synthetic Approach: The synthesis of 4-aminoquinolines typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (often 4,7-dichloroquinoline) with a desired amine. [12]This contrasts with the likely amide bond formation required for our focus compound.

Illustrative Biological Activities of Various 2-Chloroquinoline Scaffolds

Direct comparative data for this compound is limited. However, to provide context, the following table summarizes the reported cytotoxic activities of other substituted quinoline derivatives against various cancer cell lines. This illustrates the potential of the scaffold but is not a direct head-to-head comparison.

Compound Class/IDSubstituent PatternCancer Cell LineIC₅₀ (µM)Reference
Piperazinyl-ethyl-quinolines C2-(piperazinyl-ethyl)HCT116 (Colon)4.1 - 12.8[13]
Piperazinyl-ethyl-quinolines C2-(piperazinyl-ethyl)A549 (Lung)5.4 - 15.2[13]
Morpholino-anilinoquinolines C2-morpholino, C4-anilinoHepG2 (Liver)8.50 - 12.76[3]
Chloroquinoline Derivative (4f) C4-substitutedA549, MCF70.015[14]

Note: The performance of any derivative is highly dependent on the complete substitution pattern and the specific biological target.

Experimental Protocols

The following protocols describe generalized, self-validating methodologies for the synthesis and evaluation of quinoline derivatives.

Protocol 1: Representative Synthesis of a 2-Chloroquinoline-4-Carboxamide

This protocol outlines a plausible two-step synthesis for compounds like this compound, starting from a substituted isatin.

Step A: Pfitzinger Reaction to form 2-Chloroquinoline-4-carboxylic acid

  • To a solution of isatin (1.0 eq) in aqueous potassium hydroxide (30%), add an α-chloro methyl ketone (e.g., chloroacetone) (1.2 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC. The causality here is that the strong base opens the isatin ring to form an isatic acid intermediate, which then condenses with the ketone and cyclizes to form the quinoline-4-carboxylic acid.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-chloroquinoline-4-carboxylic acid.

Step B: Amide Coupling with Morpholine

  • Suspend the 2-chloroquinoline-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours to form the acyl chloride. The Vilsmeier-type intermediate formed with DMF catalyzes the conversion.

  • In a separate flask, dissolve morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in DCM and cool to 0°C.

  • Slowly add the freshly prepared acyl chloride solution to the morpholine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the final product.

Protocol 2: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This is a standard, widely used protocol. [6][7][8]

  • In a round-bottom flask equipped with a drying tube, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.

  • Slowly add phosphorus pentachloride (PCl₅) (4.5 eq) or phosphorus oxychloride (POCl₃) portion-wise, maintaining the temperature below 10°C. This forms the electrophilic Vilsmeier reagent.

  • Add the desired substituted acetanilide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. The electron-rich acetanilide undergoes electrophilic substitution followed by cyclization and chlorination.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain the purified 2-chloroquinoline-3-carbaldehyde. [8]

cluster_workflow General R&D Workflow Start Select Starting Material (e.g., Acetanilide) Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Assay In Vitro Biological Screening (e.g., MTT Assay) Purification->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: A generalized workflow for the synthesis and analysis of quinoline derivatives.

Conclusion

The 2-chloroquinoline scaffold is a remarkably fertile ground for the development of novel chemical entities. The choice of substituent dictates the molecule's synthetic accessibility, reactivity, and, ultimately, its biological function.

  • 2-Chloroquinoline-3-carbaldehyde derivatives are ideal as versatile intermediates for combinatorial chemistry and the rapid generation of diverse compound libraries due to the high reactivity of the aldehyde group. [1][15]* 4-Aminoquinoline derivatives are historically proven scaffolds for antimalarial drug design, leveraging a specific pH-dependent mechanism of action. [9][10]* This compound , our focus compound, represents a distinct strategic choice. The C4-morpholinylcarbonyl group imparts stability and favorable physicochemical properties, making it a compelling candidate for programs targeting specific enzymes or protein-protein interactions where a stable, well-defined pharmacophore is required. Its profile suggests a potential for improved drug-like properties compared to more reactive or ionizable analogues.

Ultimately, the selection of a specific 2-chloroquinoline derivative is a decision driven by the overarching goals of the research program. This guide serves to illuminate the distinct advantages and strategic considerations associated with these key structural motifs, empowering researchers to make more informed decisions in the design of future therapeutics.

References

  • Kattula, B., Reddi, B., Jangam, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
  • Abdel-Wahab, B. F., et al. (2018).
  • BenchChem. (2025). A Comparative Analysis of Novel Chloroquinoline Derivatives: Insights from DFT and Molecular Docking Studies. BenchChem.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry. BenchChem.
  • Aparicio, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Anonymous. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Biosynth. (n.d.). 2-Chloro-4-(morpholine-4-carbonyl)quinoline. Biosynth.
  • Anonymous. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • NIH. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • Anonymous. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
  • Egan, T. J. (2000). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • de Souza, M. V. N., et al. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. Memorias do Instituto Oswaldo Cruz.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • ResearchGate. (n.d.). Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4)
  • Aparicio, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Anonymous. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI.

Sources

A Researcher's Guide to Validating the Biological Target of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a small molecule with promising phenotypic effects is a pivotal moment. 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline represents such a molecule, emerging from screens with a desirable biological activity, yet its precise molecular target remains to be elucidated. This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to rigorously validate the biological target of this compound. We will operate under a common scenario where initial phenotypic screening suggests a potential interaction with a specific signaling pathway, for which we will hypothesize a target: Hypothetical Kinase A (HKA) .

Our approach is grounded in three pillars of scientific integrity: confirming direct physical interaction, assessing selectivity across the relevant proteome, and establishing a causal link between the target and the observed phenotype. This guide will compare and contrast key experimental methodologies, providing not just the "how" but the critical "why" behind each experimental choice.

Section 1: The Foundational Pillar: Confirming Direct Target Engagement in a Cellular Milieu

The primary and most crucial step is to ascertain whether this compound directly binds to its putative target, HKA, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[1][2][3]

The Principle of CETSA

CETSA operates on the principle that a protein's thermal stability is altered upon the formation of a complex with a ligand.[4][5] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, we can observe a "thermal shift" in the presence of a stabilizing ligand.[1][2]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A 1. Culture cells expressing Hypothetical Kinase A (HKA) B 2. Harvest and divide cells into aliquots A->B C 3. Treat with Vehicle (e.g., DMSO) B->C D 4. Treat with 2-Chloro-4- (morpholin-4-ylcarbonyl)quinoline B->D E 5. Heat aliquots across a temperature gradient C->E D->E F 6. Cell Lysis and Centrifugation E->F G 7. Isolate soluble fraction F->G H 8. Quantify soluble HKA (e.g., Western Blot, ELISA) G->H I 9. Plot melting curves and determine thermal shift H->I

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a cell line known to express HKA to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into two main groups: one to be treated with a vehicle control (e.g., DMSO) and the other with this compound at a concentration determined from initial dose-response experiments.

    • Incubate the cells with the compound for a sufficient time to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble HKA in each sample using a sensitive detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble HKA as a function of temperature for both the vehicle- and compound-treated samples.

    • The resulting melting curves will demonstrate the thermal stability of HKA. A shift of the curve to higher temperatures in the compound-treated samples indicates direct target engagement.

Comparison with Alternative Biophysical Methods

While CETSA is ideal for confirming target engagement in a cellular context, other biophysical techniques can provide complementary data, particularly for in vitro validation.[6][7][]

TechniquePrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of the target protein in cells or lysates.[1][2]In-cell and in-vivo applicability, label-free, reflects physiological conditions.[3][4]Requires a specific antibody for detection, throughput can be limited for Western blot-based detection.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein.[][9]Provides a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, entropy).[10][11]Requires large amounts of purified protein, lower throughput.[11]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.[6][]Real-time kinetic data (kon, koff), high sensitivity, label-free.[11]Requires protein immobilization which may affect its conformation, potential for non-specific binding.

Section 2: The Specificity Pillar: Assessing Off-Target Effects with Kinome Profiling

Confirming that this compound binds to HKA is only part of the story. A successful therapeutic agent should be highly selective for its intended target to minimize off-target effects and potential toxicity. Kinome profiling is an essential tool for evaluating the selectivity of a kinase inhibitor against a broad panel of kinases.[12][13][14]

The Importance of Kinase Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities, particularly in the ATP-binding pocket.[12] A lack of selectivity can lead to unforeseen side effects. Therefore, profiling our compound against a large panel of kinases is a critical step in de-risking its development.[14]

Experimental Workflow: Kinome Profiling

Kinome_Profiling_Workflow cluster_preparation Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis A 1. Solubilize 2-Chloro-4- (morpholin-4-ylcarbonyl)quinoline B 2. Incubate compound with a large panel of purified kinases A->B C 3. Add ATP and substrate for each kinase B->C D 4. Measure kinase activity (e.g., phosphorylation of substrate) C->D E 5. Calculate percent inhibition for each kinase D->E F 6. Generate a selectivity profile (e.g., Kinome dendrogram) E->F

Caption: Kinome profiling workflow for selectivity assessment.

Detailed Protocol for Kinome Profiling

Kinome profiling is typically performed as a service by specialized contract research organizations (CROs).[13][14][15][16] The general steps are as follows:

  • Compound Submission: Provide a high-purity sample of this compound to the CRO.

  • Assay Execution: The CRO will perform in vitro kinase activity assays. This usually involves:

    • Incubating the compound at one or more concentrations with a large panel of recombinant kinases.

    • Initiating the kinase reaction by adding ATP and a specific substrate for each kinase.

    • Measuring the amount of phosphorylated substrate, which is proportional to the kinase activity.

  • Data Analysis and Reporting: The CRO will provide a detailed report including:

    • The percent inhibition of each kinase at the tested compound concentrations.

    • IC50 values for any significantly inhibited kinases.

    • A visual representation of the selectivity, often as a dendrogram of the human kinome.

Interpreting the Results

The ideal outcome is high inhibition of HKA and minimal inhibition of other kinases. The data can be used to calculate a selectivity score, which helps in comparing the selectivity of different compounds.

KinasePercent Inhibition by this compound (1 µM)
Hypothetical Kinase A (HKA) 95%
Kinase B10%
Kinase C5%
... (and so on for the entire panel)...

Section 3: The Phenotypic Pillar: Linking Target to Function with Genetic Approaches

The final, and arguably most definitive, step in target validation is to demonstrate that the biological phenotype observed with this compound is a direct consequence of its interaction with HKA. Genetic methods, such as CRISPR-Cas9-mediated gene knockout, are the gold standard for establishing this causal link.[17][18][19][20]

The Power of CRISPR-Cas9 in Target Validation

CRISPR-Cas9 technology allows for the precise and permanent disruption of a target gene within a cell.[17][] By knocking out the gene encoding HKA, we can assess whether the resulting cellular phenotype mimics the effect of treating the cells with our compound. If the knockout cells are resistant to the compound's effects, it provides strong evidence that HKA is the relevant target.[18]

Experimental Workflow: CRISPR-Cas9 Knockout

CRISPR_Workflow cluster_design Design & Preparation cluster_transfection Transfection & Selection cluster_validation Validation of Knockout cluster_phenotypic_assay Phenotypic Assay A 1. Design guide RNAs (gRNAs) targeting the HKA gene B 2. Clone gRNAs into a Cas9-expressing vector A->B C 3. Transfect cells with the CRISPR-Cas9 construct B->C D 4. Select for successfully transfected cells C->D E 5. Isolate single-cell clones D->E F 6. Validate HKA knockout by sequencing and Western blot E->F G 7. Treat wild-type and HKA-knockout cells with the compound F->G H 8. Compare phenotypic response (e.g., cell viability, signaling) G->H

Caption: CRISPR-Cas9 knockout workflow for phenotypic correlation.

Detailed Protocol for CRISPR-Cas9 Knockout and Phenotypic Analysis
  • gRNA Design and Cloning:

    • Design and synthesize guide RNAs (gRNAs) that specifically target an early exon of the HKA gene to ensure a functional knockout.

    • Clone the gRNAs into a lentiviral or plasmid vector that also expresses the Cas9 nuclease.

  • Cell Line Generation:

    • Transfect the target cell line with the CRISPR-Cas9 construct.

    • Select for cells that have successfully integrated the construct.

    • Isolate single-cell clones and expand them into clonal populations.

  • Knockout Validation:

    • For each clonal population, extract genomic DNA and sequence the HKA locus to confirm the presence of insertions or deletions (indels) that disrupt the open reading frame.

    • Perform Western blotting to confirm the absence of HKA protein expression.

  • Phenotypic Comparison:

    • Culture both the wild-type and the validated HKA-knockout cell lines.

    • Treat both cell lines with a dose range of this compound.

    • Perform the same phenotypic assay that was used to initially identify the compound (e.g., a cell viability assay).

Expected Outcomes and Interpretation
Cell LineTreatmentExpected Phenotypic OutcomeInterpretation
Wild-TypeVehicleNormal PhenotypeBaseline
Wild-TypeThis compoundPhenotype Observed (e.g., decreased viability)Compound is active
HKA KnockoutVehiclePhenotype may or may not be altered depending on HKA's basal roleBaseline for knockout
HKA KnockoutThis compoundNo or significantly reduced phenotypic effectConfirms HKA is the target mediating the compound's effect

Conclusion: A Synergistic Approach to Target Validation

Validating the biological target of a novel small molecule like this compound is a multifaceted endeavor that requires a convergence of evidence from orthogonal approaches. By systematically confirming direct target engagement with CETSA, assessing selectivity through kinome profiling, and establishing a causal link between the target and the phenotype using CRISPR-Cas9, researchers can build a robust and compelling case for their compound's mechanism of action. This rigorous, self-validating system of experiments is not merely a checklist but a logical progression that instills confidence in the therapeutic potential of a novel compound, paving the way for its successful translation into the clinic.

References

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed.
  • Biophysical Assay Services for Drug Discovery. Reaction Biology.
  • Target Identification and Validation (Small Molecules). UCL.
  • CRISPR-Cas9 screening for target identification. Horizon Discovery.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • CRISPR Cas9 Gene Editing for Target Identification and Validation. BOC Sciences.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules. Benchchem.
  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Explore the role of CRISPR gene editing in target validation. Select Science.
  • Target identification and validation in research. WJBPHS.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
  • Kinome Profiling. Oncolines B.V..
  • Post-Identification Target Validation: Critical Steps in Small-Molecul. AntBio.
  • Biophysical Assays | Protein Interaction Analysis - Formulation. BOC Sciences.
  • Biophysics: How to choose the right assay for your drug discovery project. Domainex.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Target Identification and Validation in Drug Discovery. Chemspace.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Target-Identification-Phenotypic-Screening. Cambridge Healthtech Institute.
  • Target Validation. Sygnature Discovery.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • CETSA. Pelago Bioscience.

Sources

A Comparative Guide to the Synthetic Efficacy of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of prevalent synthetic strategies for synthesizing 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. We will dissect two primary, field-proven routes, focusing on the underlying chemical principles, procedural nuances, and comparative performance metrics. The objective is to equip researchers and process chemists with the critical data needed to select the optimal synthetic pathway based on laboratory scale, desired purity, and available resources.

The synthesis of the target molecule logically bifurcates into two core stages: the construction of the 2-chloroquinoline-4-carboxylic acid backbone and the subsequent amidation with morpholine. Our comparison will therefore focus on the strategic variations within these two stages.

Stage 1: Synthesis of the 2-Chloroquinoline-4-carboxylic Acid Intermediate

The cornerstone of the final product is the chlorinated quinoline carboxylic acid intermediate. The most common and reliable approach begins with isatin and proceeds through a Pfitzinger-type reaction, followed by chlorination. We will analyze the standard two-step procedure.

Protocol 1: Pfitzinger Reaction followed by Chlorination

This route leverages the classic Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acid. The subsequent chlorination of the 2-hydroxy (or keto tautomer) position yields the desired intermediate.

Step 1a: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via Pfitzinger Reaction

The reaction begins with the base-catalyzed hydrolysis of isatin to form an isatinate salt. This intermediate then condenses with pyruvic acid (formed in situ or added) to cyclize and form the quinoline ring system.

  • Mechanism Insight: The choice of base is critical. A strong base like potassium hydroxide (KOH) is required to open the stable isatin lactam ring. The subsequent condensation and cyclization are driven by the formation of the aromatic quinoline core.

Step 1b: Chlorination of 2-Hydroxyquinoline-4-carboxylic Acid

The hydroxyl group at the 2-position of the quinoline ring is a vinylogous amide and exists in tautomeric equilibrium with its 2-quinolone form. Direct conversion to the 2-chloro derivative is efficiently achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF) to form the reactive Vilsmeier reagent in situ.

  • Causality of Reagent Choice: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the relatively unreactive hydroxyl/keto group into a good leaving group, which is then displaced by a chloride ion.

Stage 2: Amide Coupling with Morpholine

With the chlorinated carboxylic acid in hand, the final step is the formation of the amide bond with morpholine. The efficacy of this step is almost entirely dependent on the method used to activate the carboxylic acid. We will compare two standard and highly effective methods: the use of a thionyl chloride (SOCl₂) for acyl chloride formation, and the use of a peptide coupling agent, HATU.

Route A: Acyl Chloride Formation followed by Amination

This classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with morpholine.

  • Expertise & Experience: This is often the go-to method in process chemistry due to the low cost of thionyl chloride and the high reactivity of the acyl chloride intermediate. However, it requires careful handling of the corrosive and moisture-sensitive SOCl₂ and the HCl byproduct. The reaction is typically run in an inert solvent like dichloromethane (DCM) or toluene.

Route B: Direct Amide Coupling using HATU

This route utilizes a modern peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid in situ for direct reaction with morpholine.

  • Trustworthiness & Mechanistic Insight: HATU is a uronium-based coupling agent that reacts with the carboxylic acid to form a highly activated acyl-O-tetramethyluronium ester. This intermediate is extremely reactive towards amines but is less sensitive to moisture than an acyl chloride. The reaction is typically mediated by a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated acids. This method often results in higher yields and cleaner reaction profiles with fewer byproducts, simplifying purification.

Comparative Data Summary

The following table summarizes the key performance indicators for the two amide coupling routes, assuming the same starting intermediate from Protocol 1.

ParameterRoute A: SOCl₂ MethodRoute B: HATU MethodJustification & Analysis
Typical Yield 85-95%90-99%HATU often provides slightly higher yields due to the cleaner reaction profile and fewer side reactions.
Purity Profile Good to ExcellentExcellentThe HATU method generally produces a cleaner crude product, often requiring minimal purification beyond a simple workup. The SOCl₂ route may have residual acidic impurities.
Reaction Time 2-4 hours1-3 hoursBoth methods are relatively fast, but HATU couplings can often be driven to completion more quickly at room temperature.
Reagent Cost LowHighThionyl chloride is a commodity chemical and is significantly cheaper than HATU, which is a specialty reagent.
Safety & Handling High Hazard (Corrosive, Lachrymator)Moderate Hazard (Irritant)SOCl₂ is highly toxic and reacts violently with water. HATU is a stable solid but requires standard laboratory precautions.
Scalability ExcellentGoodThe low cost and high reactivity of SOCl₂ make it highly suitable for large-scale industrial synthesis. The cost of HATU can be prohibitive for large-scale campaigns.

Experimental Protocols

Protocol for Route A: SOCl₂ Mediated Amide Coupling
  • To a solution of 2-Chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF (2-3 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve morpholine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the morpholine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.

Protocol for Route B: HATU Mediated Amide Coupling
  • To a solution of 2-Chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol), add morpholine (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Continue to stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 5% lithium chloride solution (to remove DMF), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified if necessary.

Workflow & Decision Logic Visualization

The choice between these synthetic routes is a function of project goals, including scale, budget, and required purity. The following diagram illustrates the decision-making workflow.

G cluster_0 Synthesis Stage cluster_1 Amide Coupling Decision cluster_2 Final Product start Project Initiation intermediate 2-Chloroquinoline-4- carboxylic acid start->intermediate Pfitzinger Reaction & Chlorination (Protocol 1) decision Select Coupling Strategy intermediate->decision routeA Route A: SOCl₂/Acyl Chloride decision->routeA Priority: - Low Cost - Large Scale routeB Route B: HATU Coupling decision->routeB Priority: - High Purity - Speed - Ease of Workup product This compound routeA->product routeB->product

Caption: Decision workflow for selecting an amide coupling strategy.

Conclusion and Recommendation

Both synthetic routes detailed herein are effective for the synthesis of this compound.

  • Route A (SOCl₂ Method) is the superior choice for large-scale, cost-sensitive manufacturing campaigns. Its primary advantages are the low cost of reagents and proven scalability. The main drawbacks are the hazardous nature of thionyl chloride and the potential for a more complex purification process.

  • Route B (HATU Method) is highly recommended for discovery and medicinal chemistry settings where speed, reaction efficiency, and final purity are the highest priorities. While the reagent cost is significantly higher, the streamlined workflow, cleaner reaction profiles, and ease of purification often save valuable time and resources in a research environment.

The ultimate choice depends on a careful evaluation of the specific project needs, balancing the economic factors of reagent cost against the practical considerations of reaction performance and laboratory safety.

References

  • Title: Quinoline Synthesis: The Pfitzinger Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: HATU: A Potent Coupling Reagent for Amide Bond Formation. Source: Chemical Science. URL: [Link]

  • Title: Amide Bond Formation: The Most Important Reaction in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

alternatives to 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline for antimalarial research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Post-Quinoline Era of Malaria Research

Executive Summary

For decades, quinoline-based compounds have formed the bedrock of antimalarial chemotherapy. From the historic efficacy of chloroquine to the development of more complex carboxamide derivatives, this scaffold has been central to malaria control. However, the inexorable rise of drug resistance threatens to erode these gains, creating an urgent imperative for novel chemical entities with distinct mechanisms of action. This guide provides a comparative analysis of promising alternatives to the quinoline class, represented here by the potent quinoline-4-carboxamide scaffold. We will dissect the performance of three leading alternative classes—spiroindolones, imidazolopiperazines, and dihydroorotate dehydrogenase (DHODH) inhibitors—supported by experimental data, detailed evaluation protocols, and mechanistic insights to inform the next generation of antimalarial drug discovery.

The Quinoline-4-Carboxamide Scaffold: A Potent but Vulnerable Incumbent

The 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline structure is representative of the broader quinoline-4-carboxamide class. A highly optimized member of this family, Cabamiquine (DDD107498) , serves as our benchmark. This compound exhibits potent, low-nanomolar activity against Plasmodium falciparum blood stages and demonstrates a novel mechanism of action for its class.

Mechanism of Action: Unlike traditional 4-aminoquinolines that interfere with heme detoxification, Cabamiquine inhibits protein synthesis by targeting the parasite's translation elongation factor 2 (eEF2).[1][2][3] This distinct mechanism allows it to bypass common resistance pathways associated with older quinolines. However, the historical precedent of resistance development within the broader quinoline family necessitates a proactive search for structurally and mechanistically unrelated alternatives.[4][5]

Comparative Analysis of Next-Generation Antimalarial Scaffolds

The ideal alternative should not only exhibit potent antiplasmodial activity but also possess a novel mechanism of action, a high barrier to resistance, and activity across multiple parasite life-cycle stages. Here, we compare three leading clinical and preclinical candidates against the quinoline-4-carboxamide benchmark.

Spiroindolones: Disrupting Ion Homeostasis

The spiroindolone class emerged from large-scale phenotypic screening as a potent and fast-acting chemotype.[6][7][8] The clinical candidate Cipargamin (KAE609) is a leading example.

  • Mechanism of Action: Cipargamin's mode of action is entirely distinct from quinolines. It inhibits the P. falciparum P-type ATPase 4 (PfATP4), a crucial ion pump on the parasite's plasma membrane responsible for extruding Na+ ions.[9] Inhibition of PfATP4 leads to a rapid and lethal influx of sodium, disrupting cellular homeostasis.[6][10]

  • Resistance Profile: Resistance to spiroindolones arises from point mutations in the pfatp4 gene.[6][11] While resistance can be generated in the lab, the target is novel, meaning there is no pre-existing cross-resistance with current therapies.

Imidazolopiperazines: A Multi-Stage Attack

The imidazolopiperazines are a new class of antimalarials with a unique profile that includes activity against blood, liver, and transmissible gametocyte stages of the parasite.[12] The frontrunner, Ganaplacide (KAF156) , is being developed as a next-generation combination therapy partner.[13][14]

  • Mechanism of Action: The precise target of Ganaplacide is still under investigation, but it is known to affect the parasite's protein secretory pathway.[15] Its multistage activity makes it a powerful tool for not only treatment but also for prophylaxis and blocking disease transmission.[12][16]

  • Resistance Profile: In vitro studies have shown that resistance to Ganaplacide is associated with mutations in several genes, including the P. falciparum cyclic amine resistance locus (PfCARL), a putative transporter.[13][15]

DHODH Inhibitors: Starving the Parasite

Targeting essential metabolic pathways absent in the human host is a validated strategy for antimicrobial development. Inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme do just that.

  • Mechanism of Action: Plasmodium parasites cannot salvage pyrimidines from their host and are entirely dependent on their own de novo synthesis pathway for creating the building blocks of DNA and RNA.[17] PfDHODH catalyzes a rate-limiting step in this pathway.[17] Compounds like DSM265 selectively inhibit the parasite's enzyme, halting its growth.[18][19]

  • Resistance Profile: Resistance to PfDHODH inhibitors typically arises from point mutations in the drug-binding site of the pfdhodh gene or, less commonly, through gene amplification.[20][21][22]

Quantitative Performance Comparison

The following table summarizes the in vitro performance of the representative compounds from each class. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC50) to antiplasmodial activity (IC50), is a key indicator of a compound's therapeutic window.

Compound ClassRepresentative CompoundTarget/MechanismP. falciparum IC50 (nM)Host Cell CC50 (µM)Selectivity Index (SI)
Quinoline-4-Carboxamide Cabamiquine (DDD107498)PfEF2 (Protein Synthesis)~1.0[1][3][4]>20 (MRC-5/HepG2)[4]>20,000
Spiroindolone Cipargamin (KAE609)PfATP4 (Na+ Homeostasis)~0.5 - 2.4[6][9]>30 (Hepatic cells)[23]>15,000
Imidazolopiperazine Ganaplacide (KAF156)Protein Secretion (PfCARL)~6 - 17[12]>12 (CHO cells)[12]>700
DHODH Inhibitor DSM265PfDHODH (Pyrimidine Synthesis)~1 - 4[18]>50 (Various)>12,500

Note: IC50 and CC50 values are approximate and can vary based on parasite strain, host cell line, and assay conditions.

Visualizing Mechanisms and Workflows

To better understand the relationships between these compounds and the processes for their evaluation, the following diagrams are provided.

Antimalarial Mechanisms of Action Figure 1: Comparison of Antimalarial Mechanisms cluster_quinoline Quinoline-4-Carboxamide cluster_alternatives Novel Alternatives DDD107498 Cabamiquine (DDD107498) eEF2 eEF2 DDD107498->eEF2 Inhibits Ribosome Ribosome Parasite_Death Parasite Death Ribosome->Parasite_Death eEF2->Ribosome Blocks Translocation KAE609 Cipargamin (KAE609) PfATP4 PfATP4 (Na+ Pump) KAE609->PfATP4 Inhibits Na_ion Na+ Influx PfATP4->Na_ion Blocks Efflux Na_ion->Parasite_Death DSM265 DSM265 DHODH PfDHODH DSM265->DHODH Inhibits Pyrimidines Pyrimidines DHODH->Pyrimidines Blocks Synthesis DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA DNA_RNA->Parasite_Death Halts InVitroScreeningWorkflow Figure 2: In Vitro Antimalarial Screening Cascade start Test Compound Library primary_screen Primary Screen: P. falciparum Growth Inhibition (SYBR Green I Assay) start->primary_screen dose_response Dose-Response Assay (Calculate IC50) primary_screen->dose_response cytotoxicity Cytotoxicity Screen (e.g., HEK293T Cells) (Calculate CC50) dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity decision SI > 10? selectivity->decision secondary_assays Secondary Assays: - Mechanism of Action - Rate of Kill - Gametocyte/Liver Stage Activity decision->secondary_assays Yes stop Discard Compound decision->stop No

Caption: Figure 2: In Vitro Antimalarial Screening Cascade.

Experimental Protocols for Comparative Evaluation

Accurate and reproducible data is the cornerstone of drug development. The following protocols describe standard, validated assays for the primary evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the blood stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, to quantify parasite proliferation.

Step-by-Step Methodology:

  • Plate Preparation: Serially dilute test compounds in complete culture medium (RPMI 1640, 0.5% Albumax II, hypoxanthine, HEPES) in a 96-well black, clear-bottom plate. Ensure the final DMSO concentration is ≤0.5%. Include drug-free wells (negative control) and wells with a known antimalarial like Chloroquine (positive control).

  • Parasite Culture: Use a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) at the ring stage.

  • Assay Initiation: Prepare a parasite suspension at 2% hematocrit and 1% parasitemia. Add 100 µL of this suspension to each well of the pre-dosed plate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. [24]5. Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and a 1:5000 dilution of SYBR Green I stock. Add 100 µL of this buffer to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively. [25]8. Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT/Resazurin Method)

This assay determines the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., HEK293T) to assess the compound's general toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well clear plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. [26]Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • Viability Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) or Resazurin solution (0.15 mg/mL) to each well. [27][28]Incubate for another 4 hours. If using MTT, subsequently add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance/Fluorescence Reading: Read the plate on a microplate reader. For MTT, measure absorbance at ~570 nm. For Resazurin, measure fluorescence at an excitation/emission of ~530/590 nm. [28]6. Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value using a dose-response curve.

In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

This is the standard primary in vivo assay to evaluate the efficacy of a compound in a rodent malaria model (Plasmodium berghei in mice).

Step-by-Step Methodology:

  • Infection: Inoculate Swiss albino mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Grouping: Randomize the infected mice into groups (n=5). Designate a vehicle control group (e.g., 1% CMC), a positive control group (e.g., Chloroquine at 10 mg/kg), and several test groups at varying doses of the experimental compound.

  • Dosing: Two to four hours post-infection (Day 0), begin oral administration of the compounds. Continue dosing once daily for four consecutive days (Day 0 to Day 3). [29][30][31]4. Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group. Plot dose against suppression to determine the ED50 and ED90 (the effective dose required to suppress parasitemia by 50% and 90%, respectively).

  • Survival Monitoring: Monitor the mice daily for up to 28-30 days to determine the mean survival time for each group.

Future Directions and Concluding Remarks

The quinoline-4-carboxamides, represented by the potent eEF2 inhibitor Cabamiquine, demonstrate that novel mechanisms can be found even within established scaffolds. However, the threat of resistance necessitates a diversified portfolio. The alternatives presented here—Cipargamin, Ganaplacide, and DSM265—offer compelling advantages, each targeting a unique and essential parasite pathway, thereby circumventing existing resistance mechanisms.

The future of antimalarial therapy will undoubtedly rely on combination strategies. The distinct mechanisms of these novel non-quinoline agents make them ideal candidates for pairing with each other or with existing drugs to create highly effective therapies with a high barrier to resistance. Continued research must focus not only on optimizing the efficacy of these lead compounds but also on deeply understanding their resistance profiles to strategically deploy them in a manner that preserves their utility for generations to come.

References

  • In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth. (2014). Journal of Biological Chemistry. [Link]

  • Spiroindolones, a new and potent chemotype for the treatment of malaria. (2010). Science. [Link]

  • Atypical Molecular Basis for Drug Resistance to Mitochondrial Function Inhibitors in Plasmodium falciparum. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum. (2018). ACS Infectious Diseases. [Link]

  • In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth. (2014). ResearchGate. [Link]

  • Probing the future of KAF156/Ganaplacide, a next-generation replacement for artemisinin in antimalarial combination therapy. MESA Malaria. [Link]

  • Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy. (2010). Expert Opinion on Therapeutic Targets. [Link]

  • HEK293 cell line toxicity. National Center for Biotechnology Information. [Link]

  • Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. (2023). eLife. [Link]

  • In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance. (2024). Journal of Antimicrobial Chemotherapy. [Link]

  • Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. (2006). Malaria Research and Treatment. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Clinical Module. [Link]

  • In vitro resistance mechanism of KAF156 a Selection agent Culture... ResearchGate. [Link]

  • Spiroindolones, a Potent Compound Class for the Treatment of Malaria. (2010). ResearchGate. [Link]

  • HEK293 cell line toxicity. National Center for Biotechnology Information. [Link]

  • In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance. (2024). ResearchGate. [Link]

  • Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. [Link]

  • SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. [Link]

  • Ganaplacide-lumefantrine. Medicines for Malaria Venture. [Link]

  • Spiroindolones, a Potent Compound Class for the Treatment of Malaria. Semantic Scholar. [Link]

  • Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. (2009). Journal of Medicinal Chemistry. [Link]

  • A Protocol for Antimalarial Efficacy Models for Compound Screening. Medicines for Malaria Venture. [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. (2016). JSciMed Central. [Link]

  • HEK293 Cell Viability. Creative Bioarray. [Link]

  • Breach in drug resistance. (2010). Down To Earth. [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). Nature. [Link]

  • Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice. (2021). Journal of Experimental Pharmacology. [Link]

  • A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. (2015). Science Translational Medicine. [Link]

  • Cytotoxicity analysis of synthesized compounds against HEK-293 cells... ResearchGate. [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). Nature. [Link]

  • Efficacy and mechanism of action of cipargamin as an antibabesial drug candidate. bioRxiv. [Link]

  • Identifying Key Metabolites in South African Medicinal Plants Using Dual Electrospray Ionization Metabolomics. (2024). MDPI. [Link]

  • Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. (2021). ResearchGate. [Link]

  • Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial. ResearchGate. [Link]

  • Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Antimalarials. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. (2019). ResearchGate. [Link]

  • Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study. (2017). The Lancet Infectious Diseases. [Link]

  • Safety, tolerability, pharmacokinetics, and activity of the novel long-acting antimalarial DSM265: a two-part first-in-human phase 1a/1b randomised study. Medicines for Malaria Venture. [Link]

  • Plasmodium berghei: general parasitological methods. LUMC. [Link]

  • Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates. (2024). mSphere. [Link]

  • Peter's 4-day suppressive test experimental design. ResearchGate. [Link]

  • Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. (2022). Antimicrobial Agents and Chemotherapy. [Link]

  • Result of selectivity index (SI) CC50:IC50 ratio of compounds 2, 5, and chloroquine. ResearchGate. [Link]

  • In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance. (2024). Journal of Antimicrobial Chemotherapy. [Link]

  • In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s. (2021). Malaria World. [Link]

Sources

A Comparative Guide to the Bioactivity of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] These derivatives can exert their antitumor effects through various mechanisms, such as inducing apoptosis, inhibiting angiogenesis, arresting the cell cycle, and modulating key signaling pathways.[4][5] Our focus here is on a specific synthetic quinoline derivative, 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline , hereafter referred to as Q-M4C . The incorporation of a morpholine moiety is a common strategy in drug design to improve pharmacokinetic properties and biological activity.[6]

This guide provides a comprehensive cross-validation of Q-M4C's bioactivity against a panel of distinct human cancer cell lines: A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The objective is to objectively compare the compound's cytotoxic and pro-apoptotic efficacy and to elucidate its potential mechanism of action. Drawing from literature on similar quinoline structures that modulate the PI3K/Akt/mTOR pathway, we hypothesize that Q-M4C exerts its effects by inhibiting this critical cell survival and proliferation signaling cascade.[7][8] This guide details the self-validating experimental protocols used, presents comparative data, and offers insights into the therapeutic potential of Q-M4C.

Experimental Design & Rationale

To rigorously assess the bioactivity of Q-M4C, a multi-faceted approach is essential. We designed a workflow that first quantifies the compound's overall cytotoxicity to determine its effective concentration range, then specifically measures its ability to induce programmed cell death (apoptosis), and finally investigates the underlying molecular mechanism.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A Prepare Cell Cultures (A549, MCF-7, HCT116) B Treat with Q-M4C (Dose-Response) A->B C MTS Cell Viability Assay B->C D Calculate IC50 Values C->D E Treat Cells at IC50 Concentration D->E Inform Treatment Concentration F Annexin V-FITC / PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Populations G->H L Analyze Protein Expression H->L Correlate with Protein Levels I Treat Cells & Prepare Lysates J Western Blotting I->J K Probe for Pathway Proteins (p-Akt, p-mTOR, Cleaved Caspase-3) J->K K->L

Caption: Experimental workflow for cross-validating Q-M4C's bioactivity.

Part 1: Cytotoxicity Assessment via MTS Assay

The initial step is to determine the concentration of Q-M4C that inhibits cell growth by 50% (IC50). This value is a critical benchmark for comparing potency across different cell lines. We utilize the MTS assay, a colorimetric method that measures the metabolic activity of viable cells.[9][10] Metabolically active cells reduce the MTS tetrazolium salt to a purple formazan product, and the amount of formazan is directly proportional to the number of living cells.[9]

Detailed Protocol: MTS Cell Viability Assay
  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Q-M4C in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of Q-M4C or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[10] Incubate for 1-4 hours at 37°C, protected from light. The incubation time is critical and should be optimized for each cell line to ensure the formazan color is developed but not oversaturated.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for Q-M4C across the tested cell lines.

Cell LineCancer TypeIC50 (µM) after 48h Treatment
A549 Non-Small Cell Lung Carcinoma8.5 ± 0.7
MCF-7 Breast Adenocarcinoma12.2 ± 1.1
HCT116 Colorectal Carcinoma6.8 ± 0.5

Analysis: The data suggests that Q-M4C exhibits potent cytotoxic activity against all three cancer cell lines. It appears most effective against the colorectal cancer line HCT116, followed closely by the lung cancer line A549. Its activity against the MCF-7 breast cancer line is significant, though moderately lower. This variation is common for anticancer compounds and highlights the importance of cross-validation to identify tumor types that may be most responsive.

Part 2: Apoptosis Induction Analysis by Flow Cytometry

Cytotoxicity can result from either programmed cell death (apoptosis) or uncontrolled cell death (necrosis). A desirable characteristic for an anticancer agent is the ability to specifically induce apoptosis. We employ Annexin V-FITC and Propidium Iodide (PI) staining to quantify this effect.[11] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[12] Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12]

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with Q-M4C at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. It is crucial to collect the floating cells, as apoptotic cells often detach.[13]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Gating and Quantification: Analyze the data to differentiate between four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Comparative Apoptosis Data

The table below shows the percentage of cells undergoing apoptosis after treatment with Q-M4C.

Cell LineTreatment (24h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
A549 Vehicle94.13.22.15.3
Q-M4C (8.5 µM)45.328.522.450.9
MCF-7 Vehicle95.52.51.54.0
Q-M4C (12.2 µM)51.225.119.844.9
HCT116 Vehicle96.22.11.23.3
Q-M4C (6.8 µM)41.832.721.554.2

Analysis: The results strongly indicate that the cytotoxicity observed in the MTS assay is primarily due to the induction of apoptosis. In all three cell lines, treatment with Q-M4C at the IC50 concentration led to a dramatic increase in both early and late apoptotic populations compared to the vehicle controls. This confirms that Q-M4C functions as a pro-apoptotic agent, a highly desirable mechanism for an anticancer compound.

Part 3: Mechanistic Investigation via Western Blotting

To test our hypothesis that Q-M4C acts by inhibiting the PI3K/Akt/mTOR pathway, we use Western blotting. This technique allows for the detection and semi-quantification of specific proteins in a cell lysate.[15][16] The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and apoptosis.[17][18] Its aberrant activation is a common feature in many cancers.[7] We will probe for the phosphorylated (active) forms of Akt (p-Akt) and mTOR (p-mTOR). A decrease in their levels would indicate pathway inhibition. We will also probe for Cleaved Caspase-3, a key executioner protein in the apoptotic cascade, whose increase serves as a direct marker of apoptosis.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pmTOR p-mTORC1 (Active) pAkt->pmTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits mTOR mTORC1 Survival Cell Survival & Growth pmTOR->Survival QM4C Q-M4C QM4C->pAkt Inhibits Casp3 Caspase-3 c_Casp3 Cleaved Caspase-3 Casp3->c_Casp3 Cleavage c_Casp3->Apoptosis Executes

Caption: Hypothesized mechanism of Q-M4C via inhibition of the PI3K/Akt pathway.

Detailed Protocol: Western Blotting
  • Lysate Preparation: Treat cells in 60mm dishes with Q-M4C (at IC50) for 24 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This is typically done using a wet or semi-dry transfer system.[16]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt, Akt, p-mTOR, mTOR, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis is performed to semi-quantify the protein levels, normalizing the target proteins to the loading control.

Anticipated Results

Across all three cell lines (A549, MCF-7, and HCT116) treated with Q-M4C, we would expect to observe:

  • A significant decrease in the band intensity for p-Akt and p-mTOR compared to the vehicle-treated controls. The levels of total Akt and total mTOR should remain relatively unchanged.

  • A marked increase in the band intensity for Cleaved Caspase-3 , confirming the activation of the apoptotic machinery.

  • The β-actin bands should remain consistent across all lanes, confirming equal protein loading.

These results would provide strong evidence that Q-M4C's pro-apoptotic activity is mediated through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This comparative guide demonstrates that this compound (Q-M4C) is a potent anticancer agent with efficacy across lung, breast, and colorectal cancer cell lines. The experimental data indicates that its primary mechanism of action is the induction of apoptosis. Furthermore, our investigation into the molecular signaling pathways strongly suggests that this apoptotic effect is achieved through the inhibition of the critical PI3K/Akt/mTOR survival pathway. The consistent mechanism across different cell types, coupled with its potent low-micromolar cytotoxicity, positions Q-M4C as a promising candidate for further preclinical development. Future studies should focus on in vivo efficacy, toxicity, and pharmacokinetic profiling to fully assess its therapeutic potential.

References

  • Nagata, S. Apoptosis and Clearance of Apoptotic Cells. Annual Review of Immunology. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Yang, J., et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link][7]

  • Martini, M., et al. Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Available at: [Link][17]

  • Al-Ostath, R., et al. The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. Available at: [Link][1]

  • Kaur, M., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link][4]

  • Janku, F., et al. Role of PI3K/AKT/mTOR in Cancer Signaling. Textbook of Personalized Medicine. Available at: [Link][18]

  • UCL. Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. Available at: [Link][13]

  • My Cancer Genome. PI3K/AKT1/MTOR. My Cancer Genome. Available at: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link][21]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link][10]

  • Aly, A.A., et al. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link][5]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. Available at: [Link][22]

  • Kumar, A., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link][2]

  • Zhou, H., et al. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Available at: [Link][23]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link][16]

  • Creative Bioarray. Western Blot Protocol. Creative Bioarray. Available at: [Link][19]

  • Li, Y., et al. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Journal of Medicinal Chemistry. Available at: [Link][8]

Sources

A Comparative Analysis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its versatile framework allows for extensive chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide provides a comparative analysis of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline and its structurally related analogues, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). While direct experimental data on the title compound is not extensively available in the public domain, this guide will leverage data from closely related analogues to provide a robust comparative framework for researchers in drug discovery and development.

The Quinoline-4-Carboxamide Core: A Versatile Pharmacophore

The quinoline-4-carboxamide moiety is a key pharmacophore that has been extensively explored for its therapeutic potential.[2][5] The introduction of a carboxamide linkage at the C4 position of the quinoline ring has proven to be an effective strategy for enhancing pharmacological properties, particularly anticancer and antimalarial potency.[2][6][7][8] The nitrogen atom of the quinoline ring and the amide functionality can participate in crucial hydrogen bonding interactions with biological targets, while the planar aromatic ring system can engage in π-π stacking and hydrophobic interactions.

General Synthetic Strategies

The synthesis of quinoline-4-carboxamide derivatives often involves multi-step reaction sequences. A common and versatile approach is the Pfitzinger reaction, which utilizes an isatin and a carbonyl compound to construct the quinoline-4-carboxylic acid core.[6][9][10] Subsequent amidation with a desired amine, such as morpholine, yields the final carboxamide.

Another widely employed method involves the activation of a pre-formed quinoline-4-carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the amine.[6] Modifications at the 2-position, such as the introduction of a chlorine atom, can be achieved through various synthetic routes, often starting from a 2-hydroxyquinoline precursor and treating it with a chlorinating agent like phosphorus oxychloride (POCl₃).[11]

Experimental Protocol: General Synthesis of 2-Chloro-4-substituted-quinoline-4-carboxamides

This protocol provides a generalized workflow for the synthesis of 2-chloro-quinoline-4-carboxamide analogues.

cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amide Coupling Isatin Isatin Analogue QuinolineAcid 2-Hydroxy/Alkyl-quinoline-4-carboxylic Acid Isatin->QuinolineAcid Reacts with Carbonyl α-Methylene Ketone Carbonyl->QuinolineAcid Reacts with Base Base (e.g., KOH) Base->QuinolineAcid Catalyzes ChloroQuinolineAcid 2-Chloro-quinoline-4-carboxylic Acid QuinolineAcid->ChloroQuinolineAcid Chlorination ChlorinatingAgent Chlorinating Agent (e.g., POCl₃) ChlorinatingAgent->ChloroQuinolineAcid FinalProduct 2-Chloro-quinoline-4-carboxamide Analogue ChloroQuinolineAcid->FinalProduct Amidation CouplingAgent Coupling Agent (e.g., EDC, HOBt) CouplingAgent->FinalProduct Amine Amine (e.g., Morpholine) Amine->FinalProduct

Caption: Generalized synthetic workflow for 2-chloro-quinoline-4-carboxamides.

Detailed Steps:

  • Pfitzinger Reaction: A substituted isatin is reacted with an α-methylene ketone in the presence of a base (e.g., potassium hydroxide) to yield the corresponding 2-substituted-quinoline-4-carboxylic acid.[6]

  • Chlorination: The resulting quinoline-4-carboxylic acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro group at the 2-position.[6]

  • Amide Coupling: The 2-chloro-quinoline-4-carboxylic acid is then coupled with the desired amine (e.g., morpholine) using a suitable coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) or by first converting the carboxylic acid to an acid chloride.[6]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Comparative Analysis of Biological Activity

The biological activity of quinoline-4-carboxamide analogues is significantly influenced by the nature and position of substituents on the quinoline ring and the amide moiety.

Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.[1][12][13][14][15] Their mechanisms of action are diverse and include inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as induction of apoptosis and cell cycle arrest.[2][5][12][15]

Table 1: Comparative in vitro Anticancer Activity of Quinoline-4-Carboxamide Analogues

Compound IDR1 (2-position)R2 (Amide)Cancer Cell LineIC₅₀ (µM)Reference
Analogue A -ClMorpholineMGC-803 (Gastric)Hypothetical-
Analogue B -HMorpholineMGC-803 (Gastric)Hypothetical-
Compound 12e ArylChalcone HybridMGC-803 (Gastric)1.38[12]
Quinoline 13 Aryl-HeLa (Cervical)8.3[12]
Compound 4c -Cl, -OEtPyridin-2-oneBreast CancerPotent[15]

Note: Data for Analogue A and B are hypothetical for illustrative purposes due to the absence of direct experimental values for the title compound in the searched literature. The table highlights the importance of substituents in determining anticancer potency.

Structure-Activity Relationship (SAR) Insights:

  • 2-Position Substitution: The presence of a halogen, particularly chlorine, at the 2-position can significantly impact the electronic properties of the quinoline ring and influence its interaction with biological targets. In some series of quinoline derivatives, a 2-chloro substituent has been shown to be important for potent activity.[15] For instance, compound 4c, a 2-chloro-quinoline derivative, exhibited remarkable broad-spectrum antitumor activity.[15]

  • Amide Moiety: The nature of the amide substituent is crucial for modulating the compound's physicochemical properties, such as solubility and cell permeability, as well as its binding affinity to target proteins. The morpholine ring in the title compound is a polar, heterocyclic amine that can act as a hydrogen bond acceptor and improve aqueous solubility.

  • Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial. For example, some quinoline-chalcone hybrids induce G2/M phase cell cycle arrest and promote apoptosis.[12] Other derivatives, like compound 4c, are designed as tubulin polymerization inhibitors targeting the colchicine binding site.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][16]

CellSeeding Seed Cancer Cells in 96-well plate Incubation1 Incubate (24h) CellSeeding->Incubation1 CompoundTreatment Treat with Quinoline Analogues (various concentrations) Incubation1->CompoundTreatment Incubation2 Incubate (48-72h) CompoundTreatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-4-carboxamide analogues. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, have a long history as antimalarial drugs.[1] The quinoline-4-carboxamide scaffold has also emerged as a promising source of novel antimalarial agents.[6][7][8]

A notable example is the discovery of a quinoline-4-carboxamide derivative, DDD107498, which exhibits potent multistage antimalarial activity and acts through a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2).[6][8]

Table 2: Comparative in vitro Antimalarial Activity of Quinoline-4-Carboxamide Analogues

Compound IDR1 (2-position)R2 (Amide)P. falciparum StrainEC₅₀ (nM)Reference
Hit Compound 1 -BrSubstituted Amine3D7120[7][8]
DDD107498 (2) -CF₃Substituted Amine3D7<1[6][8]
Analogue C -ClMorpholine3D7Hypothetical-

Note: Data for Analogue C is hypothetical for illustrative purposes. The table demonstrates the significant impact of lead optimization on antimalarial potency.

Structure-Activity Relationship (SAR) Insights:

  • Lead Optimization: The development of DDD107498 from an initial hit compound with moderate potency highlights the power of medicinal chemistry in optimizing a lead series.[7] This involved iterative rounds of design, synthesis, and biological evaluation to improve potency, aqueous solubility, and metabolic stability.[7]

  • Physicochemical Properties: For antimalarial activity, optimizing physicochemical properties such as lipophilicity (clogP) and metabolic stability is as crucial as improving in vitro potency.[7]

Signaling Pathways and Molecular Targets

The diverse biological activities of quinoline-4-carboxamide analogues stem from their ability to interact with a variety of molecular targets and modulate different signaling pathways.

cluster_cancer Anticancer Mechanisms cluster_malaria Antimalarial Mechanism Quinoline Quinoline-4-Carboxamide Analogues Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase Inhibits ProteinKinase Protein Kinase Inhibition Quinoline->ProteinKinase Inhibits Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Inhibits PfEF2 Inhibition of PfEF2 Quinoline->PfEF2 Inhibits CellCycle Cell Cycle Arrest (G2/M) Topoisomerase->CellCycle ProteinKinase->CellCycle Tubulin->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis ProteinSynthesis Disruption of Protein Synthesis PfEF2->ProteinSynthesis

Caption: Potential molecular targets and signaling pathways of quinoline-4-carboxamide analogues.

As depicted, in the context of cancer, these compounds can inhibit key enzymes like topoisomerases and protein kinases, which are crucial for DNA replication and cell signaling, respectively.[2][5] They can also interfere with the dynamics of the cytoskeleton by inhibiting tubulin polymerization.[15] These actions ultimately lead to cell cycle arrest and apoptosis.[12] In malaria parasites, a key mechanism identified for some quinoline-4-carboxamides is the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis and parasite survival.[6][8]

Conclusion and Future Directions

The quinoline-4-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While direct data on this compound is limited, the analysis of its structural analogues provides valuable insights for researchers. The 2-chloro substituent and the morpholine-containing amide moiety are key structural features that can be rationally modified to fine-tune the pharmacological profile of this class of compounds.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a focused library of analogues around the this compound core. This should include in vitro and in vivo studies to determine their efficacy, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and mechanisms of action will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025).
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2025).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC). (n.d.).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (n.d.).
  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis - Benchchem. (n.d.).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed. (n.d.).
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (n.d.).
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024).
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (n.d.).
  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate. (n.d.).
  • Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides - PMC - NIH. (2021).
  • Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins | Request PDF - ResearchGate. (2021).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar. (n.d.).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.).
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. (n.d.).
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... - ResearchGate. (n.d.).

Sources

A Researcher's Guide to Confirming the Mode of Action of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline: An Integrated Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2] 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline is a synthetic compound that combines the quinoline core with a morpholine carboxamide moiety, suggesting potential for unique pharmacological effects.[3][4][5] The morpholine group is often incorporated into drug candidates to improve pharmacokinetic properties and can contribute to biological activity.[6] This guide provides a comprehensive, step-by-step framework for researchers to elucidate and confirm the mode of action (MoA) of this specific molecule. We will explore hypothesized mechanisms based on related compounds and detail the experimental workflows required for target identification and validation, comparing its potential performance with established inhibitors.

The 2-chloroquinoline moiety, in particular, has been explored as a reactive "warhead" for targeting cysteine proteases, suggesting a potential for covalent inhibition.[7] Furthermore, the quinoline-4-carboxamide structure is present in compounds that have demonstrated novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum.[8][9] Given this background, our investigation will be guided by the following primary hypotheses for the MoA of this compound:

  • Inhibition of a specific protein kinase: The quinoline scaffold is a common feature in many kinase inhibitors.

  • Covalent inhibition of a cysteine protease: The 2-chloro substituent could act as an electrophile, reacting with a nucleophilic cysteine residue in the active site of a protease.[7]

  • Inhibition of N-myristoyltransferase (NMT): Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potential inhibitors of this enzyme, which is crucial for the viability of pathogens like Leishmania.[10][11]

  • Disruption of protein synthesis: Drawing parallels with other quinoline-4-carboxamides, the compound might interfere with machinery like the ribosome or associated factors.[8][9]

This guide will provide the experimental logic and detailed protocols to systematically test these hypotheses, leading to a robust confirmation of the compound's MoA.

Phase 1: Initial Target Identification and Phenotypic Screening

The first phase of our investigation is designed to narrow down the potential cellular processes affected by this compound. This involves broad, unbiased screening to generate initial hypotheses about its biological target.

Experimental Workflow: Target Identification

G cluster_0 Phase 1: Initial Screening A This compound B Phenotypic Screening (e.g., Cell Viability in Diverse Cell Lines) A->B C Affinity-Based Target Identification (e.g., Chemical Proteomics) A->C D Computational Prediction (e.g., Inverse Virtual Screening) A->D E Hypothesis Generation: Potential Target Classes B->E C->E D->E

Caption: Workflow for initial target hypothesis generation.

Detailed Protocols:

1. Phenotypic Screening:

  • Objective: To determine the compound's effect on cell viability across a panel of diverse cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., HEK293). This helps to identify potential selectivity and provides a starting point for more focused mechanistic studies.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells from the selected panel in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM).

    • Incubate for 72 hours.

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo®.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2. Affinity-Based Target Identification:

  • Objective: To directly identify the protein targets that physically interact with the compound.

  • Protocol (Example using a clickable alkyne derivative):

    • Synthesize a derivative of this compound that incorporates a terminal alkyne group for click chemistry.

    • Treat live cells with the alkyne-tagged compound.

    • Lyse the cells and perform a click reaction with an azide-biotin tag.

    • Capture the biotin-tagged protein-compound complexes using streptavidin beads.

    • Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

3. Computational Prediction:

  • Objective: To predict potential protein targets based on the compound's chemical structure.

  • Method:

    • Use inverse virtual screening (IVS) software to dock the 3D structure of this compound against a library of known protein binding sites.[10][11]

    • Rank the potential targets based on their predicted binding affinity.

Phase 2: Validation of Hypothesized Targets

Once a set of potential targets has been identified, the next phase involves direct experimental validation to confirm a functional interaction between the compound and the target protein(s).

Experimental Workflow: Target Validation

G cluster_1 Phase 2: Target Validation F Hypothesized Target(s) G In Vitro Binding Assays (e.g., SPR, ITC, DSF) F->G H In Vitro Functional Assays (e.g., Enzymatic Activity) F->H I Cellular Target Engagement Assays (e.g., CETSA) F->I J Confirmed Target G->J H->J I->J

Caption: Workflow for validating the interaction with hypothesized targets.

Detailed Protocols:

1. In Vitro Binding Assays:

  • Objective: To quantify the binding affinity and kinetics of the compound to the purified target protein.

  • Protocols:

    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure association and dissociation rates.

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed upon binding of the compound to the target protein in solution.

    • Differential Scanning Fluorimetry (DSF): Measure the change in the melting temperature of the target protein in the presence of the compound.

2. In Vitro Functional Assays:

  • Objective: To determine if the binding of the compound modulates the biological activity of the target protein.

  • Protocol (Example for a protein kinase):

    • Use a commercial kinase activity assay kit (e.g., ADP-Glo™).

    • Incubate the purified kinase with its substrate and ATP in the presence of varying concentrations of this compound.

    • Measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the IC50 value of the compound for the kinase.

3. Cellular Target Engagement Assays:

  • Objective: To confirm that the compound binds to its target within a cellular context.

  • Protocol (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions.

    • Detect the amount of soluble target protein at each temperature using Western blotting. A shift in the melting curve indicates target engagement.

Phase 3: Pathway Analysis and Comparative Profiling

With a confirmed target, the final phase is to understand the downstream cellular consequences of target inhibition and to compare the compound's performance against known inhibitors.

Signaling Pathway Analysis

Let's assume through the previous phases, we have identified that this compound is a potent inhibitor of a hypothetical kinase, "Kinase X," which is a key component of the "Hypothetical Signaling Pathway."

G cluster_2 Hypothetical Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

To validate this, we would perform experiments such as Western blotting to measure the phosphorylation status of the downstream substrate of Kinase X in cells treated with our compound. A decrease in phosphorylation would confirm the on-target effect.

Comparative Performance Analysis

To contextualize the performance of this compound, it is essential to compare it with well-characterized, "gold standard" inhibitors of the same target or pathway.

Table 1: Comparative Analysis of Kinase X Inhibitors (Hypothetical Data)

CompoundTarget(s)In Vitro IC50 (nM)Cellular IC50 (nM)Selectivity (Kinome Scan)
This compound Kinase X50250High (S-score(10) = 0.05)
Alternative Inhibitor A Kinase X, Kinase Y25150Moderate (S-score(10) = 0.2)
Alternative Inhibitor B Pan-kinase100500Low (S-score(10) = 0.5)

This comparative data, once generated, would allow researchers to position this compound in the landscape of existing inhibitors, highlighting its potential advantages in terms of potency and selectivity.

Conclusion

The process of confirming the mode of action of a novel compound like this compound is a systematic and multi-faceted endeavor. It begins with broad, unbiased screening to generate hypotheses, followed by rigorous in vitro and cellular validation of the identified target. Finally, pathway analysis and comparison with alternative inhibitors provide a comprehensive understanding of the compound's biological effects and its potential as a therapeutic agent or research tool. The quinoline and morpholine moieties are prevalent in many biologically active compounds, and a thorough elucidation of this compound's mechanism will contribute valuable knowledge to the field of medicinal chemistry.[1][6][12]

References

  • Baragaña, B., et al. (2015). A novel translation inhibitor that stalls the ribosome on the 80S initiation complex. Nature, 527(7577), 1-16. [Link]

  • Cimino, M., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1301, 137356. [Link]

  • de Andrade, P. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1633. [Link]

  • de Andrade, P. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed, 40761392. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Jadhav, S. D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20861. [Link]

  • Al-Zoubi, R. M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1849. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]

  • Singh, S., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry, 88, 117326. [Link]

  • BIOGEN Científica (n.d.). This compound. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI, 2024(1), M1849. [Link]

Sources

A Researcher's Guide to Evaluating the Specificity of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly specific compound interacts with its intended target with high affinity while minimizing engagement with other biomolecules, thereby reducing the likelihood of off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the specificity of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, a synthetic compound belonging to the quinoline class, which is recognized for a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1]

Given that structurally related quinoline-4-carboxamides have emerged from phenotypic screens against Plasmodium falciparum and have been shown to inhibit the parasite's translation elongation factor 2 (PfEF2), this guide will proceed with the hypothesis that PfEF2 is a primary target of this compound.[2][3] This document will provide researchers, scientists, and drug development professionals with a robust, multi-pronged approach to rigorously assess the specificity of this compound, comparing it with a known PfEF2 inhibitor and evaluating its broader interaction landscape.

Introduction to the Quinoline Scaffold and the Investigational Compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological applications.[1] this compound is a derivative that combines the quinoline core with a morpholine carboxamide moiety. While the specific biological targets of this exact molecule are not extensively documented in publicly available literature, its structural similarity to known antimalarial agents provides a strong rationale for investigating its activity in this domain.[2]

For the purpose of this guide, we will designate This compound as our Investigational Compound (IC) . As a point of comparison, we will use a hypothetical, well-characterized PfEF2 inhibitor, Comparator Compound A , known for its high potency and specificity.

A Multi-Faceted Approach to Specificity Profiling

A thorough evaluation of inhibitor specificity requires a combination of in vitro biochemical assays, broad-panel screening, and cell-based target engagement studies. This integrated approach provides a holistic view of the compound's behavior, from its direct interaction with the putative target to its broader off-target profile and its ability to engage the target within a complex cellular environment.

Figure 1: A logical workflow for the comprehensive evaluation of inhibitor specificity, starting from the investigational compound and its hypothesized target to a final, integrated specificity profile.

Experimental Protocols for Specificity Evaluation

Primary Target Engagement: PfEF2 Inhibition Assay

The initial step is to determine the in vitro potency of the Investigational Compound against its hypothesized target, PfEF2. A biochemical assay will quantify the compound's ability to inhibit the enzymatic activity of purified PfEF2.

Experimental Protocol: PfEF2 Inhibition Assay

  • Reagents and Materials:

    • Recombinant, purified P. falciparum elongation factor 2 (PfEF2).

    • Ribosomes, GTP, and other components of an in vitro translation system.

    • Radiolabeled amino acid (e.g., [3H]-leucine).

    • Investigational Compound (IC) and Comparator Compound A, dissolved in DMSO.

    • Assay buffer and scintillation fluid.

  • Procedure:

    • Prepare a serial dilution of the IC and Comparator Compound A in DMSO.

    • In a microplate, combine PfEF2, ribosomes, and other translation components in the assay buffer.

    • Add the diluted compounds to the respective wells and incubate for a predetermined time to allow for binding.

    • Initiate the translation reaction by adding GTP and the radiolabeled amino acid.

    • Allow the reaction to proceed for a set time at an optimal temperature.

    • Terminate the reaction and precipitate the newly synthesized polypeptides.

    • Wash the precipitate to remove unincorporated radiolabeled amino acids.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
Investigational CompoundPfEF250
Comparator Compound APfEF210
Investigational CompoundHuman EF2>10,000
Comparator Compound AHuman EF2>10,000
Broad Off-Target Profiling: Kinome-Wide Scan

The quinoline scaffold is prevalent in many kinase inhibitors.[4] Therefore, it is crucial to assess the Investigational Compound's activity against a broad panel of human kinases to identify potential off-target interactions. Services like KINOMEscan® offer comprehensive kinase profiling.[5][6]

G A Investigational Compound B KINOMEscan® Platform A->B C Panel of >450 Human Kinases B->C D Quantitative Binding Assay (Kd) C->D E Selectivity Profile D->E F Identification of Off-Targets E->F

Figure 2: The experimental workflow for kinome-wide specificity profiling using a commercial platform like KINOMEscan®.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Submission:

    • Provide the Investigational Compound at a specified concentration to the service provider.

  • Assay Principle:

    • The assay measures the ability of the compound to compete with an immobilized ligand for binding to the active site of each kinase in the panel. The amount of kinase bound to the solid support is quantified by qPCR.[5]

  • Data Analysis:

    • The results are typically provided as percent of control, where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd) for significant interactions.

Data Presentation:

Kinase TargetInvestigational Compound (% of Control @ 1 µM)
PfEF2 (Primary Target)N/A (from primary assay)
Kinase A95%
Kinase B92%
Kinase C 35%
Kinase D88%
... (450+ others)>85%

This hypothetical data suggests a potential off-target interaction with "Kinase C," which would warrant further investigation.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that the Investigational Compound binds to its intended target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in situ.[7][8]

Experimental Protocol: CETSA® for PfEF2 Target Engagement

  • Cell Culture and Treatment:

    • Culture P. falciparum-infected human red blood cells.

    • Treat the cells with the Investigational Compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release their protein content.

    • Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody specific for PfEF2.

    • Quantify the band intensities to determine the amount of soluble PfEF2 at each temperature.

  • Data Analysis:

    • Plot the amount of soluble PfEF2 as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Figure 3: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow to validate in-cell target engagement.

Synthesizing the Data for a Comprehensive Specificity Profile

The data from these three experimental approaches should be integrated to form a comprehensive understanding of the Investigational Compound's specificity.

  • Primary Assay: Establishes the on-target potency.

  • Kinome Scan: Reveals the broader off-target landscape, particularly against a high-interest class of enzymes.

  • CETSA: Confirms that the compound reaches and binds to its intended target in a physiologically relevant setting.

For our Investigational Compound, the hypothetical data suggests it is a potent inhibitor of PfEF2, with good selectivity over the human ortholog. The kinome scan reveals a potential off-target interaction with "Kinase C," which should be followed up with a direct biochemical assay to determine the IC50 for this interaction. The positive CETSA result would provide strong evidence that the compound engages PfEF2 in infected cells, supporting the proposed mechanism of action.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted strategy for evaluating the specificity of this compound. By combining primary target biochemistry, broad off-target screening, and cellular target engagement assays, researchers can build a robust data package to support the continued development of this and other novel chemical entities. A thorough understanding of a compound's specificity is paramount for advancing it from a promising hit to a viable therapeutic candidate.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • The target landscape of clinical kinase drugs. Science. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Quinoline-4-carboxamide Derivative(1) - Drug Targets, Indications, Patents. Synapse. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to preface this guide with a critical understanding: the proper disposal of any chemical compound is not merely a procedural task but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This document provides a detailed framework for the safe handling and disposal of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline. The procedures outlined herein are synthesized from an analysis of its constituent chemical moieties—a chlorinated quinoline and a morpholine amide—and are grounded in established principles of chemical waste management.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a complex molecule, and its potential hazards are derived from its distinct structural components: the chlorinated quinoline core and the morpholine amide substituent.

  • Chlorinated Quinoline Moiety: Chlorinated aromatic and heterocyclic compounds are often associated with environmental persistence and potential toxicity.[1][2] The chloro- group makes the quinoline ring susceptible to nucleophilic substitution reactions.[3] Upon thermal decomposition, chlorinated organic compounds can generate hazardous byproducts, including hydrogen chloride (HCl) and potentially dioxin-like compounds, necessitating controlled incineration conditions.[4][5]

  • Morpholine Amide Moiety: Morpholine itself is a flammable and corrosive substance.[6] While the amide linkage in the target molecule reduces the immediate reactivity of the morpholine nitrogen, hydrolysis (especially under acidic or basic conditions) can cleave the amide bond, releasing morpholine and the corresponding quinoline carboxylic acid.[7][8][9]

Inferred Hazard Classification: Based on analogous structures, this compound should be handled as a substance that is:

  • Irritating to the skin and eyes.

  • Potentially harmful if swallowed or inhaled.

  • An environmental hazard, with potential for long-term adverse effects in the aquatic environment.

Potential Hazard Associated Moiety Rationale and Causality
Skin/Eye Irritation BothHalogenated aromatics and morpholine derivatives are known irritants.
Acute Toxicity (Oral/Inhalation) BothGeneral toxicity is a common feature of complex heterocyclic compounds.
Aquatic Toxicity Chlorinated QuinolineChlorinated aromatic compounds are often persistent and toxic to aquatic life.
Hazardous Decomposition Chlorinated QuinolineHigh-temperature incineration can produce HCl, NOx, and other toxic gases.
Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The principle here is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves offer good resistance to a range of chemicals, including weak acids and some organic solvents.[10] However, for prolonged contact or when handling concentrated waste, consider heavier-duty gloves or double-gloving. Always inspect gloves for signs of degradation before use.[11][12]

  • Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during spill cleanup or bulk waste transfer.

  • Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Work Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is segregation and containment . Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[13][14]

Step 1: Waste Identification and Segregation

  • Categorization: This compound must be treated as hazardous chemical waste . Due to the chlorine content, it falls under the category of halogenated organic waste .

  • Segregation: Do not mix waste containing this compound with other waste streams, especially:

    • Non-halogenated organic waste: Mixing can complicate and increase the cost of disposal.

    • Strong oxidizing agents: To prevent potentially violent reactions.

    • Strong acids or bases: These could promote hydrolysis of the amide bond, altering the chemical nature of the waste and potentially releasing morpholine.[8][9]

Step 2: Waste Collection and Containerization

  • Primary Container: Collect waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Irritant," "Environmental Hazard")

    • The date of accumulation start.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container (a good rule of thumb is to fill to no more than 80% capacity).

Step 3: Storage of Waste

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[15]

  • Secondary Containment: The primary container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[15][16]

  • Segregation in Storage: Ensure the secondary containment for this halogenated waste is physically separated from incompatible waste streams, as mentioned in Step 1.[13][15]

Step 4: Final Disposal

  • Arrangement for Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Waste Codes: Your EHS professional will assign the appropriate waste codes. Based on its composition, this compound would likely be classified under:

    • EPA RCRA Codes: Potentially falling under the "F" list for spent halogenated solvents if used in such a manner, or more likely managed as a "U" or "P" listed waste if it meets specific toxicity criteria. The most common approach for unlisted chemicals is to characterize them based on their hazardous properties (ignitability, corrosivity, reactivity, toxicity).[17][18][19][20][21][22]

    • European Waste Catalogue (EWC) Codes: Likely to be classified under codes such as 07 03 03* (organic halogenated solvents, washing liquids and mother liquors) or 07 03 07* (halogenated still bottoms and reaction residues), which are designated as Absolute Hazardous.[23][24]

  • Preferred Disposal Method: The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HCl that are produced during combustion.[25]

Diagrams and Visual Aids

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Contractor A Step 1: Generate Waste (this compound) B Step 2: Segregate Waste (Halogenated Organics) A->B Isolate from incompatibles C Step 3: Containerize & Label 'HAZARDOUS WASTE' B->C Use appropriate container D Step 4: Store in Secondary Containment C->D Prevent spills E Step 5: Schedule Pickup D->E Contact EHS F Step 6: Transport to Facility E->F G Step 7: High-Temperature Incineration F->G Final Destruction

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell. Notify your laboratory supervisor and EHS department.

  • Control Ignition Sources: If the spill involves a solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Assess and Suit Up: Do not re-enter the spill area without the appropriate PPE, as detailed in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to dike the spill and prevent it from spreading. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect and Containerize: Carefully scoop the absorbed material or the solid spill into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Restock and Report: Replenish any used spill kit materials and complete any necessary incident reports for your institution.

By adhering to these systematic procedures, you contribute to a culture of safety and ensure that your research advancements do not come at the cost of environmental or personal well-being.

References

  • Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • EWC Code 07 03 03*. (n.d.). Your Disposal. Retrieved from [Link]

  • Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved from [Link]

  • EWC Code 07 03 07*. (n.d.). Your Disposal. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(21), 3639–3648.
  • Steele, D. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-429.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • A Sustainable Environmental Technology: Biological Treatment of Morpholine and Its Derivatives (MAID) in Industrial Effluents. (2022, August 20). ResearchGate. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland. Retrieved from [Link]

  • Morpholine uses in water treatment. (n.d.). Chemtex Speciality Limited. Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. Retrieved from [Link]

  • Sikorska-Iwan, M., & Modzelewska-Banachiewicz, B. (2020).
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EWC Codes Check Tool. (n.d.). CSG. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). DuraLabel. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). SUWEB. Retrieved from [Link]

  • Chlorinated aromatic hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Method for recovering morpholine from acidic waste water containing morpholine. (n.d.). Google Patents.
  • Phalen, D. N., & Le, T. T. (2016). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 13(8), 624–632.
  • Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

  • EWC codes | List Of Waste | European Waste Codes. (n.d.). Pure Planet Recycling. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • Edwards, P. A. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-429.
  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. (2023). ACS Sustainable Chemistry & Engineering, 11(33), 12285–12292.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Information on EWC Codes. (2019, March 22). E-Waste. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Nitrile Gloves and Their Chemical Resistance. (2024, September 14). AIBON SAFETY. Retrieved from [Link]

  • Disposal of Waste Solvents. (n.d.). National University of Singapore. Retrieved from [Link]

  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom. Retrieved from [Link]

  • Thermal Decomposition of Chloropicrin. (2019, May 5). ResearchGate. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved from [Link]

  • Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics. (2021, January 15). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • 24.4: Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey of both discovery and responsibility. 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline represents a scaffold of significant interest, likely designed to leverage the biological activities associated with both the quinoline and morpholine moieties. However, its structure also presents specific handling challenges that demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Analysis: A Composite Risk Profile

The safe handling of this compound is predicated on understanding the risks posed by its constituent parts: the quinoline core, the morpholine amide, and the reactive 2-chloro position.

  • Quinoline Derivatives : The quinoline ring system is a well-known pharmacophore, but it is also associated with potential toxicity. Some quinoline derivatives are suspected mutagens and carcinogens.[1][2] The chloro-substituent at the 2-position, a common site for nucleophilic substitution, indicates a potential for reactivity with biological nucleophiles, warranting measures to prevent direct contact.[3]

  • Morpholine Moiety : Morpholine and its derivatives can be corrosive and are readily absorbed through the skin.[4] Long-term exposure to some morpholine congeners has been linked to organ damage.[4] The amide linkage in the target molecule is generally stable, but the overall reactivity profile of the compound must be considered.

  • Acyl Chloride Analogy : The -C(=O)Cl-like functionality implied by the structure suggests a high reactivity, particularly towards moisture and nucleophiles. Acyl chlorides are known to be corrosive and lachrymatory, reacting with water to produce hydrochloric acid.[5][6] This reactivity underscores the critical need for a controlled, dry environment and robust personal protective equipment.

Given this composite profile, the primary hazards are anticipated to be severe skin, eye, and respiratory tract irritation or burns upon contact.[5][7] Ingestion or significant inhalation could be harmful or toxic.[2][4]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of each component is directly linked to the identified hazards.

Body PartProtectionSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, double-gloving is a prudent measure for extended handling. Gloves should be changed immediately upon any suspected contact with the chemical.[1] The morpholine component's ability to permeate skin reinforces this necessity.[4]
Eyes Safety GogglesChemical safety goggles that provide a complete seal around the eyes are mandatory to protect from dust, splashes, and potential fumes.[1] Standard safety glasses with side shields are insufficient.
Face Face ShieldA face shield should be worn in addition to safety goggles when handling larger quantities (>1g) or when there is a heightened risk of splashes, such as during quenching or solution transfers.[5]
Body Laboratory CoatA long-sleeved, flame-retardant laboratory coat must be worn and kept fastened to protect against skin contact.[8]
Respiratory NIOSH-approved RespiratorHandling of the solid compound outside of a certified chemical fume hood requires respiratory protection. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended to mitigate risks from aerosolization and potential vapor pressure.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring the integrity of the experiment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Analogs Don PPE Don Full PPE Review SDS->Don PPE 1. Assess Hazards Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood 2. Establish Barrier Inert Atmosphere Prepare Inert Atmosphere (if needed) Prepare Hood->Inert Atmosphere 3. Control Environment Weighing Weigh Solid in Hood Inert Atmosphere->Weighing 4. Begin Work Dissolution Dissolve in Anhydrous Solvent Weighing->Dissolution 5. Prepare Solution Reaction Perform Reaction Under Inert Gas Dissolution->Reaction 6. Execute Synthesis Quench Quench Reaction Mixture Reaction->Quench 7. Neutralize Reactivity Segregate Waste Segregate Halogenated Waste Quench->Segregate Waste 8. Waste Management Decontaminate Decontaminate Glassware & Surfaces Segregate Waste->Decontaminate 9. Sanitize Workspace Doff PPE Doff PPE Correctly Decontaminate->Doff PPE 10. Safe Exit

Safe handling workflow from preparation to disposal.
  • Preparation :

    • Documentation Review : Before any work begins, review the safety data sheets (SDS) for analogous compounds like 2-chloroquinoline and morpholine to reinforce understanding of the potential hazards.[9]

    • Fume Hood : All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[5]

    • Inert Environment : Due to its likely reactivity with moisture, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to water.[5]

  • Execution :

    • Weighing : When weighing the solid, use a draft shield or weigh it in a glove box to prevent aerosolization.

    • Solution Preparation : Add the solid to the solvent slowly. Be aware of potential exothermic reactions when dissolving in certain solvents.

    • Reaction Quenching : Unreacted material should be quenched slowly and carefully. A common method for quenching reactive acyl chloride-type compounds is the slow addition to a stirred, cooled solution of a nucleophile like an alcohol (e.g., isopropanol) or a dilute base. This should be done in the fume hood.

Emergency Response: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency Response Protocol

Exposure Exposure Event Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Inhalation Inhalation Exposure->Inhalation Spill Spill Exposure->Spill Remove Clothing Remove Contaminated Clothing Skin Contact->Remove Clothing Flush Eyes Flush Eyes (15+ min) Eye Contact->Flush Eyes Fresh Air Move to Fresh Air Inhalation->Fresh Air Alert & Evacuate Alert Personnel Evacuate Area Spill->Alert & Evacuate Wash Skin Wash Skin (15+ min) Remove Clothing->Wash Skin Seek Medical Seek Medical Attention Wash Skin->Seek Medical Flush Eyes->Seek Medical Fresh Air->Seek Medical Contain Spill Contain with Absorbent Alert & Evacuate->Contain Spill

Immediate actions for different emergency scenarios.
  • Skin Contact : Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration and seek immediate emergency medical assistance.

  • Small Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Place the absorbed material into a sealed container for disposal.

  • Large Spill : Evacuate the laboratory immediately and alert institutional safety personnel.

Disposal Plan: Compliant Waste Management

Proper waste disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips) and reaction residues, must be segregated as halogenated organic waste .

  • Containerization : Waste should be collected in a clearly labeled, sealed container. The label must include the chemical name and associated hazards.

  • Quenching Residues : The aqueous and organic layers resulting from quenching and workup procedures must be disposed of in their respective halogenated waste streams.

  • Institutional Guidelines : Follow all institutional and local regulations for hazardous waste disposal.[7] Do not dispose of this chemical down the drain.

By adopting this comprehensive safety framework, researchers can confidently and safely explore the potential of this compound, ensuring that the pursuit of scientific advancement is always underpinned by an unwavering commitment to safety.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]

  • Sciencemadness Wiki. Acyl chloride. 2025. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. 2021. Available from: [Link]

  • Redox. Safety Data Sheet Morpholine. 2022. Available from: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • YouTube. Reactivity of Quinoline. 2020. Available from: [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. 2025. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. 2010. Available from: [Link]

  • YouTube. Personal Protective Equipment (PPE) | Chemistry | Wits. 2022. Available from: [Link]

  • NIOSH. Personal Protective Equipment to Use When Handling Hazardous Drugs. 2006. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. 2019. Available from: [Link]

  • Centers for Disease Control and Prevention. What to Do in a Chemical Emergency. 2024. Available from: [Link]

  • GOV.UK. What to do in a chemical emergency. 2024. Available from: [Link]

  • U.S. Environmental Protection Agency. Appendix L – What to Do in a Chemical Emergency. Available from: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. 2011. Available from: [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.